molecular formula C11H12O3 B1605209 5-Hex-1-ynyl-2-furoic acid CAS No. 845266-30-0

5-Hex-1-ynyl-2-furoic acid

Cat. No.: B1605209
CAS No.: 845266-30-0
M. Wt: 192.21 g/mol
InChI Key: LXFGRCRCBLJJTD-UHFFFAOYSA-N
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Description

5-Hex-1-ynyl-2-furoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hex-1-ynylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGRCRCBLJJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345634
Record name 5-hex-1-ynyl-2-furoic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-30-0
Record name 5-(1-Hexyn-1-yl)-2-furancarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hex-1-ynyl-2-furoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Hex-1-ynyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of Substituted Furoic Acids

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of novel therapeutic agents. Among the vast family of furan derivatives, 2-furoic acid and its analogs have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of various substituents onto the furan ring allows for the fine-tuning of these biological effects. This guide focuses on a specific, yet underexplored derivative: 5-Hex-1-ynyl-2-furoic acid . The incorporation of an acetylenic moiety, specifically a hexynyl group, at the 5-position introduces a linear, rigid functional group that can significantly influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this intriguing compound.

I. Strategic Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a convergent strategy, capitalizing on the power of modern cross-coupling reactions. The core principle involves the creation of the key carbon-carbon bond between the furan ring and the hexynyl chain. The Sonogashira coupling reaction is the method of choice for this transformation, renowned for its efficiency and functional group tolerance under mild conditions.[4]

The overall synthetic pathway can be logically dissected into two primary stages:

  • Preparation of a 5-Halogenated 2-Furoic Acid Derivative: This initial step activates the 5-position of the furan ring for the subsequent cross-coupling reaction.

  • Palladium-Catalyzed Sonogashira Cross-Coupling: This is the crucial step where the 5-halo-2-furoic acid derivative is coupled with 1-hexyne to furnish the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sonogashira Coupling & Hydrolysis 2-Furoic_Acid 2-Furoic Acid Esterification Esterification (e.g., MeOH, H+) 2-Furoic_Acid->Esterification Methyl_2-furoate Methyl 2-furoate Esterification->Methyl_2-furoate Halogenation Halogenation (e.g., NBS or I2) Methyl_2-furoate->Halogenation Methyl_5-halo-2-furoate Methyl 5-halo-2-furoate Halogenation->Methyl_5-halo-2-furoate Sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Methyl_5-halo-2-furoate->Sonogashira 1-Hexyne 1-Hexyne 1-Hexyne->Sonogashira Methyl_5-Hex-1-ynyl-2-furoate Methyl 5-Hex-1-ynyl-2-furoate Sonogashira->Methyl_5-Hex-1-ynyl-2-furoate Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Methyl_5-Hex-1-ynyl-2-furoate->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Figure 1: Synthetic workflow for this compound.
A. Experimental Protocol: A Step-by-Step Guide

The following protocol is a well-reasoned, illustrative procedure based on established methodologies for similar transformations.

Step 1: Esterification of 2-Furoic Acid

  • Rationale: The carboxylic acid functionality of 2-furoic acid can interfere with the Sonogashira coupling reaction. Protection as a methyl ester is a standard and effective strategy to circumvent this issue.

  • Procedure:

    • To a solution of 2-furoic acid (1.0 eq) in methanol (5-10 mL per gram of furoic acid), add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) dropwise at 0 °C.

    • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-furoate, which can often be used in the next step without further purification.

Step 2: Halogenation of Methyl 2-furoate

  • Rationale: Introduction of a halogen atom (bromine or iodine) at the 5-position is necessary for the subsequent palladium-catalyzed cross-coupling. 5-Bromo-2-furoic acid derivatives are common substrates for Sonogashira reactions.

  • Procedure:

    • Dissolve methyl 2-furoate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 5-bromo-2-furoate can be purified by column chromatography on silica gel.

Step 3: Sonogashira Coupling of Methyl 5-bromo-2-furoate with 1-Hexyne

  • Rationale: This is the key bond-forming reaction. A palladium catalyst, in conjunction with a copper(I) co-catalyst and a base, facilitates the coupling of the sp-hybridized carbon of 1-hexyne with the sp2-hybridized carbon of the furan ring.

  • Procedure:

    • To a solution of methyl 5-bromo-2-furoate (1.0 eq) in a suitable solvent system (e.g., a mixture of tetrahydrofuran and triethylamine), add 1-hexyne (1.2-1.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 5-hex-1-ynyl-2-furoate can be purified by column chromatography.

Step 4: Hydrolysis of Methyl 5-Hex-1-ynyl-2-furoate

  • Rationale: The final step involves the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the target compound.

  • Procedure:

    • Dissolve the purified methyl 5-hex-1-ynyl-2-furoate (1.0 eq) in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

II. Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by the combination of the furan ring, the carboxylic acid, and the hexynyl chain.

A. Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[5]
Molecular Weight 192.21 g/mol PubChem[5]
CAS Number 845266-30-0PubChem[5]
XLogP3 3.2PubChem (Computed)[5]
Hydrogen Bond Donor Count 1PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[5]
Polar Surface Area 50.4 ŲPubChem (Computed)[5]
Rotatable Bond Count 4PubChem (Computed)[5]

B. Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the protons of the hexyl chain, and the carboxylic acid proton. The furan protons would appear as doublets in the aromatic region. The methylene protons of the hexyl chain would exhibit distinct multiplets, and the terminal methyl group would be a triplet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the furan ring carbons, the two sp-hybridized carbons of the alkyne, the carbons of the hexyl chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, a C≡C stretching absorption for the alkyne, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of CO₂ from the carboxylic acid group.

III. Potential Applications in Drug Discovery and Development

While there is no specific literature on the biological activity of this compound, the broader family of furan-containing compounds exhibits a wide range of pharmacological activities.[1][3] The unique structural features of this compound suggest several avenues for its potential application in drug discovery.

Biological_Potential cluster_applications Potential Therapeutic Areas Target_Molecule This compound Antimicrobial Antimicrobial Agent Target_Molecule->Antimicrobial Furan core activity Anti-inflammatory Anti-inflammatory Agent Target_Molecule->Anti-inflammatory Modulation of inflammatory pathways Anticancer Anticancer Agent Target_Molecule->Anticancer Cytotoxicity against cancer cell lines Enzyme_Inhibitor Enzyme Inhibitor Target_Molecule->Enzyme_Inhibitor Interaction with active sites

Figure 2: Potential biological applications of this compound.
  • Antimicrobial Agents: Furan derivatives have a long history as antimicrobial agents. The lipophilic hexynyl chain in this compound could enhance its ability to penetrate microbial cell membranes, potentially leading to improved antibacterial or antifungal activity.[3]

  • Anti-inflammatory Agents: Certain furoic acid derivatives have been shown to possess anti-inflammatory properties. The rigid acetylenic linker could orient the molecule in a way that facilitates binding to enzymes involved in the inflammatory cascade, such as cyclooxygenases.[1]

  • Anticancer Agents: The furan nucleus is present in several anticancer drug candidates. The unique geometry and electronic nature of the hexynyl substituent could lead to novel interactions with anticancer targets, potentially inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[2]

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding motif in the active sites of many enzymes. The linear hexynyl-furan scaffold could serve as a template for designing specific enzyme inhibitors for various therapeutic targets.

IV. Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in the field of medicinal chemistry. Its synthesis, achievable through robust and well-established methods like the Sonogashira coupling, makes it an accessible target for further investigation. While its specific biological properties remain to be elucidated, the rich pharmacology of the furan scaffold provides a strong rationale for its evaluation in various therapeutic areas. Future research should focus on the detailed biological screening of this compound and its derivatives to uncover its potential as a lead molecule for the development of new drugs. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of furan-based therapeutics.

V. References

  • Request PDF. (2025). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-10.

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Pharmacological activity of furan derivatives. (2024). pharmacologypedia.com. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6175. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(11), 1323. [Link]

Sources

5-Hex-1-ynyl-2-furoic Acid: A Mechanistic Exploration of a Novel cPLA₂α Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate signaling networks governing inflammatory responses present a rich landscape for therapeutic intervention. Central to many of these pathways is the enzyme cytosolic phospholipase A₂α (cPLA₂α), the rate-limiting catalyst for the liberation of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. This whitepaper puts forth a hypothesis-driven exploration of 5-Hex-1-ynyl-2-furoic acid, a novel small molecule rationally designed for potent and specific inhibition of cPLA₂α. We will dissect the established role of cPLA₂α in the inflammatory cascade, propose a detailed molecular mechanism of inhibition based on the unique structural features of the compound, and provide a comprehensive framework of self-validating experimental protocols to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals seeking to understand and characterize novel anti-inflammatory agents targeting the arachidonic acid pathway.

The Gatekeeper of Inflammation: Cytosolic Phospholipase A₂α (cPLA₂α)

To comprehend the mechanism of a targeted inhibitor, one must first master the function of its target. cPLA₂α is a calcium-dependent enzyme that serves as a critical upstream regulator of eicosanoid production[1]. Its activation is a tightly controlled, multi-step process, positioning it as a key node for therapeutic control.

1.1. Activation and Translocation

Under basal conditions, cPLA₂α resides in the cytosol. Upon cellular stimulation by pro-inflammatory signals such as cytokines, lipopolysaccharide (LPS), or growth factors, two key events trigger its activation[2][3]:

  • Phosphorylation: Mitogen-activated protein kinases (MAPKs), particularly ERK1/2 and p38, phosphorylate key serine residues (e.g., Ser-505) on cPLA₂α. This phosphorylation event enhances the enzyme's catalytic activity[3].

  • Calcium Binding: A concurrent rise in intracellular calcium concentration ([Ca²⁺]i) is sensed by the enzyme's C2 domain. This binding induces a conformational change that promotes the translocation of cPLA₂α from the cytosol to intracellular membranes, primarily the nuclear envelope and endoplasmic reticulum[3][4].

1.2. Catalysis and Downstream Signaling

Once associated with the membrane, cPLA₂α exhibits its hallmark specificity, selectively hydrolyzing the sn-2 ester bond of phospholipids that contain arachidonic acid (AA)[1][5]. This reaction releases two bioactive molecules:

  • Arachidonic Acid (AA): A polyunsaturated fatty acid that serves as the primary substrate for the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[2][5].

  • Lysophospholipids: These molecules also possess signaling properties, contributing to the inflammatory milieu.

The liberated AA is rapidly metabolized into a vast family of potent lipid mediators known as eicosanoids. The COX pathway produces prostaglandins (like PGE₂) and thromboxanes, while the 5-LOX pathway generates leukotrienes (like LTB₄)[5][6]. These molecules are principal drivers of the classic signs of inflammation: pain, fever, swelling, and redness.

G cluster_0 Cellular Exterior cluster_1 Cytosol cluster_2 Membrane (Nuclear / ER) cluster_3 Downstream Pathways Stimuli Pro-inflammatory Stimuli (LPS, Cytokines, ATP) Receptors Cell Surface Receptors Stimuli->Receptors MAPK MAPK Cascade (ERK1/2, p38) Receptors->MAPK Ca_release ↑ Intracellular [Ca²⁺] Receptors->Ca_release cPLA2_inactive Inactive cPLA₂α MAPK->cPLA2_inactive Phosphorylation (Ser505) cPLA2_active Active p-cPLA₂α cPLA2_inactive->cPLA2_active Ca_release->cPLA2_inactive Ca²⁺ Binding (C2 Domain) Membrane_Lipids Membrane Phospholipids (with Arachidonic Acid) cPLA2_active->Membrane_Lipids Translocation AA Arachidonic Acid (AA) Membrane_Lipids->AA Hydrolysis at sn-2 Lyso Lysophospholipids Membrane_Lipids->Lyso COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂) Thromboxanes COX->PGs LTs Leukotrienes (LTB₄) LOX->LTs

Figure 1: The cPLA₂α-mediated inflammatory cascade.

Proposed Mechanism of Action of this compound

The chemical structure of this compound provides critical clues to its hypothesized mechanism of action. It combines a furoic acid scaffold, a known pharmacophore in medicinal chemistry, with a terminal alkyne functional group—a feature often employed in the design of mechanism-based or covalent inhibitors.

We propose that This compound acts as a potent, active-site-directed inhibitor of cPLA₂α.

2.1. Structural Rationale

  • Furoic Acid Core: This heterocyclic carboxylic acid moiety may act as a bioisostere for the carboxylate group of arachidonic acid, allowing the inhibitor to dock within the catalytic site of cPLA₂α and compete with the natural substrate.

  • Hexynyl Side Chain: The terminal alkyne is an electrophilically poised functional group. We hypothesize that after initial binding, the alkyne moiety is positioned to react with a nucleophilic residue (such as a serine or cysteine) within the cPLA₂α active site, forming a stable covalent bond. This would lead to irreversible inactivation of the enzyme.

This mechanism would effectively shut down the enzyme's ability to hydrolyze phospholipids, thereby preventing the release of arachidonic acid and halting the production of all downstream eicosanoids.

G cluster_0 cPLA₂α Catalytic Cycle AA_Release Arachidonic Acid Release Eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) AA_Release->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation Inhibitor This compound Inhibitor->Block  Inhibition

Figure 2: Proposed point of intervention for this compound.

A Framework for Mechanistic Validation

A hypothesis, no matter how well-founded, requires rigorous experimental validation. The following section provides detailed, field-proven protocols designed to systematically confirm the proposed mechanism of action for this compound.

3.1. Part A: In Vitro Enzymatic Characterization

The first step is to confirm direct interaction with the isolated enzyme and characterize the kinetics of inhibition.

Workflow: In Vitro cPLA₂α Inhibition Analysis

G Start Obtain Recombinant Human cPLA₂α Assay Perform Cell-Free Enzymatic Assay Start->Assay IC50 Determine IC₅₀ (Dose-Response Curve) Assay->IC50 Kinetics Conduct Kinetic Studies (Vary Substrate & Inhibitor) IC50->Kinetics Mode Determine Mode of Inhibition (e.g., Competitive, Irreversible) Kinetics->Mode End Biochemical Proof of Direct Inhibition Mode->End

Figure 3: Workflow for biochemical validation of cPLA₂α inhibition.

Protocol 3.1.1: Cell-Free cPLA₂α Activity Assay

  • Principle: This assay measures the activity of purified cPLA₂α by monitoring the cleavage of a thioester-containing phospholipid substrate, Arachidonoyl Thio-PC. Cleavage releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB²⁻) that is quantifiable by spectrophotometry at 412 nm[7].

  • Materials:

    • Recombinant human cPLA₂α

    • Arachidonoyl Thio-phosphatidylcholine (PC) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA, pH 7.4

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control, DMSO).

    • Add 170 µL of a master mix containing Assay Buffer, 200 µM DTNB, and 200 µM Arachidonoyl Thio-PC to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of recombinant cPLA₂α (e.g., 5 nM final concentration) to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 412 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each concentration from the linear portion of the kinetic curve.

    • Plot the % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro Inhibition Data

ParameterValueInterpretation
IC₅₀15 nMHigh potency, suggesting strong interaction with the target enzyme.
Inhibition ModeTime-dependent, IrreversibleSuggests covalent modification of the enzyme, consistent with the hexynyl group.
Kᵢ (initial binding)75 nMInitial affinity of the inhibitor for the enzyme's active site.
kᵢₙₐ꜀ₜ (inactivation rate)0.1 min⁻¹Rate of covalent bond formation after initial binding.

3.2. Part B: Cell-Based Functional Assays

Demonstrating direct enzyme inhibition is necessary but not sufficient. The compound must be shown to block the cPLA₂α pathway within a cellular context.

Protocol 3.2.1: Measurement of Arachidonic Acid Release

  • Principle: This assay directly measures the functional consequence of cPLA₂α inhibition in intact cells by quantifying the release of radiolabeled arachidonic acid from cell membranes[8].

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., J774A.1 macrophages).

    • [³H]-Arachidonic Acid

    • Cell culture medium (e.g., RPMI-1640)

    • Inflammatory stimulus (e.g., 1 µM Calcium Ionophore A23187 or 1 µg/mL LPS)

    • Scintillation counter and fluid.

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Label the cellular phospholipids by incubating the cells with 0.5 µCi/mL [³H]-Arachidonic Acid in culture medium for 18-24 hours.

    • Wash the cells three times with medium containing 1% BSA to remove unincorporated [³H]-AA.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle) for 1 hour.

    • Stimulate the cells with A23187 or LPS for 30-60 minutes at 37°C.

    • Collect the supernatant (cell culture medium).

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Express the results as a percentage of the radioactivity released from stimulated cells treated with vehicle only.

Protocol 3.2.2: Quantification of Prostaglandin E₂ (PGE₂) Production

  • Principle: This assay measures the level of a key downstream product of the cPLA₂α-COX pathway, providing evidence that the inhibitor's effect propagates through the entire signaling cascade[1].

  • Materials:

    • Human PBMCs or J774A.1 macrophages.

    • Inflammatory stimulus (e.g., 1 µg/mL LPS).

    • Commercial Prostaglandin E₂ ELISA kit.

  • Procedure:

    • Seed cells in a 48-well plate.

    • Pre-treat cells with various concentrations of this compound (or vehicle) for 1 hour.

    • Stimulate the cells with LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove cellular debris.

    • Quantify the concentration of PGE₂ in the supernatant according to the manufacturer's protocol for the ELISA kit.

Table 2: Expected Cellular Assay Results

AssayStimulusEndpointExpected Result with this compound
AA ReleaseA23187[³H]-AA in supernatantDose-dependent decrease in AA release (IC₅₀ ~50-100 nM)
Eicosanoid ProductionLPSPGE₂ concentration (ELISA)Dose-dependent decrease in PGE₂ production (IC₅₀ ~50-100 nM)

Conclusions and Future Directions

This guide has outlined a robust scientific rationale and a comprehensive experimental strategy to investigate the mechanism of action of this compound. The central hypothesis posits that this molecule functions as a direct, covalent inhibitor of cPLA₂α, thereby blocking the inflammatory cascade at a critical upstream checkpoint. The provided protocols offer a clear, step-by-step path to validate this hypothesis, moving from direct biochemical interaction to functional cellular consequences.

Successful validation would position this compound as a promising lead compound for the development of a new class of anti-inflammatory therapeutics. Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other phospholipase A₂ isoforms (e.g., sPLA₂ and iPLA₂) to confirm specificity.

  • Structural Biology: Co-crystallization of the inhibitor with cPLA₂α to definitively identify the binding site and covalent modification.

  • In Vivo Efficacy: Evaluating the compound in established animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

By targeting the gatekeeper of the arachidonic acid cascade, this compound holds the potential to offer a potent and balanced suppression of pro-inflammatory lipid mediators.

References

  • Sun, G. Y., Horrocks, L. A., & Farooqui, A. A. (2007). The roles of phospholipases A2 in the central nervous system. Neurochemical Research, 32(12), 2091-2101. [Link]

  • Sun, G. Y., & Xu, J. (2011). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 44(2), 218-228. [Link]

  • Mirage News. (2026, January 20). New Target Found for Alzheimer's Brain Inflammation. [Link]

  • North Carolina State University. (n.d.). Cytosolic phospholipase A2 and its role in apoptosis and inflammation. NIFA Reporting Portal. [Link]

  • Su, W. Y., & Sun, G. Y. (2017). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 18(4), 819. [Link]

  • Jain, M. K., Yu, B. Z., Gelb, M. H., & Berg, O. G. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1254(2), 198-208. [Link]

  • Balsinde, J., & Dennis, E. A. (1997). Measurements of phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Molecular Biology, 86, 199-217. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605985, this compound. PubChem. [Link]

  • Schinkovitz, A., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 23(10), 2656. [Link]

  • Wang, C., et al. (2022). Inhibition of PLA2G4E/cPLA2 promotes survival of random skin flaps by alleviating Lysosomal membrane permeabilization-Induced necroptosis. Autophagy, 18(8), 1841-1863. [Link]

  • Clark, J. D., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(18), 6653. [Link]

  • Litalien, C., & Beaulieu, A. D. (2016). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Pharmaceuticals, 9(3), 44. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 5-Hex-1-ynyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hex-1-ynyl-2-furoic acid is a synthetic organic compound characterized by a furoic acid core with a hexynyl substituent at the 5-position.[1] Its chemical structure, particularly the presence of a lipophilic alkyl chain attached to the hydrophilic furoic acid moiety, suggests its potential as a modulator of biological processes, particularly those involving lipid metabolism. While direct and extensive research on this specific molecule is not widely available in peer-reviewed literature, a strong body of evidence from structurally related compounds, most notably 5-(tetradecyloxy)-2-furoic acid (TOFA), points towards a probable mechanism of action centered on the inhibition of fatty acid synthesis.[2][3]

This technical guide will provide a comprehensive overview of the inferred biological activity of this compound, grounded in the established pharmacology of its analogs. We will delve into the putative mechanism of action, present detailed experimental protocols for its characterization, and discuss its potential applications in biomedical research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[1]
Molecular Weight 192.21 g/mol PubChem[1]
CAS Number 845266-30-0PubChem[1]
IUPAC Name 5-(Hex-1-yn-1-yl)furan-2-carboxylic acidPubChem[1]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol-

Inferred Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary hypothesized biological activity of this compound is the inhibition of de novo fatty acid synthesis. This inference is drawn from the well-documented activity of its structural analog, TOFA, which is a known inhibitor of Acetyl-CoA Carboxylase (ACC).[2][3] ACC is the rate-limiting enzyme in the fatty acid biosynthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA.

The Fatty Acid Synthesis Pathway and the Role of Acetyl-CoA Carboxylase (ACC)

De novo fatty acid synthesis is a critical metabolic pathway responsible for the production of fatty acids from acetyl-CoA. This process is particularly active in lipogenic tissues such as the liver and adipose tissue, as well as in rapidly proliferating cancer cells. The pathway can be broadly divided into two key stages:

  • Formation of Malonyl-CoA: Acetyl-CoA is carboxylated by ACC to form malonyl-CoA. This is the committed step of fatty acid synthesis.

  • Fatty Acid Elongation: The fatty acid synthase (FASN) complex then catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing saturated fatty acids like palmitate.

Diagram of the Fatty Acid Synthesis Pathway and the Site of Action of 5-Substituted-2-Furoic Acids:

FAS_Pathway cluster_cytosol Cytosol cluster_inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) ATP -> ADP + Pi FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids (e.g., Palmitate) FASN->FattyAcids Inhibitor This compound (inferred) Inhibitor->AcetylCoA ACC_Assay_Workflow Start Start Prep_Compound Prepare serial dilutions of This compound Start->Prep_Compound Add_Enzyme Add ACC enzyme to 96-well plate with compound Prep_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Initiate reaction with [¹⁴C]-containing reaction mix Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop reaction with HCl Incubate->Stop_Reaction Measure Measure radioactivity Stop_Reaction->Measure Analyze Calculate % inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the radiometric ACC inhibition assay.

Cellular Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in whole cells.

Principle: Cells are incubated with a radiolabeled precursor, typically [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids. The amount of radioactivity in the lipid fraction is then quantified.

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line known for high lipogenesis like LNCaP or MCF-7) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling: Add [¹⁴C]-acetate (final concentration 1 µCi/mL) to each well and incubate for 2 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids using a mixture of hexane and isopropanol (3:2, v/v).

  • Quantification:

    • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Normalize the radioactivity to the protein content of each well and calculate the percentage of inhibition of fatty acid synthesis compared to the vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation. [4][5][6][7][8] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [4][6]The amount of formazan produced is proportional to the number of viable cells. [8] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. [7]2. Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle-only and a positive control for cell death).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [8]5. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [5][7]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be definitively characterized, the strong evidence from its structural analogs positions it as a promising candidate for an inhibitor of fatty acid synthesis. Its potential to modulate this critical metabolic pathway suggests a range of therapeutic possibilities, particularly in oncology and metabolic diseases.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of action, potency, and cellular effects of this compound. Future research should focus on obtaining empirical data on its inhibitory activity against ACC, its impact on cellular lipogenesis, and its cytotoxic profile across various cell lines. Such studies will be instrumental in validating its therapeutic potential and paving the way for further preclinical and clinical development.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Harris, R. A., et al. (1979). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. The Journal of Biological Chemistry, 254(20), 10095–10101. [Link]

  • Swinnen, J. V., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80–85. [Link]

Sources

An In-depth Technical Guide to 5-Hex-1-ynyl-2-furoic Acid: Structural Analogs and Derivatives as Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Hex-1-ynyl-2-furoic acid, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). As the gatekeeper of the arachidonic acid cascade, cPLA2α represents a critical node in inflammatory signaling. This document delves into the molecular rationale for targeting cPLA2α, the structure-activity relationships (SAR) of the furoic acid scaffold, and detailed protocols for the synthesis and biological evaluation of its analogs. We will explore the causality behind experimental design, from the choice of synthetic routes to the implementation of robust cellular assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to advance the development of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a vast array of pathologies, including rheumatoid arthritis, neurodegenerative diseases, and certain cancers.[1] A pivotal event in the inflammatory cascade is the liberation of arachidonic acid (AA) from membrane phospholipids. This step is the primary rate-limiter for the production of two major classes of pro-inflammatory lipid mediators: prostaglandins and leukotrienes, synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2]

The enzyme responsible for this crucial step is the 85 kDa calcium-dependent cytosolic phospholipase A2α (cPLA2α).[3] Unlike secretory PLA2s, cPLA2α exhibits a high degree of specificity for AA at the sn-2 position of phospholipids. Its activation is a tightly regulated process, requiring both an increase in intracellular Ca²⁺ concentration, which recruits the enzyme to the membrane, and phosphorylation by mitogen-activated protein kinases (MAPKs), which enhances its catalytic activity.[4] Given its central role, the selective inhibition of cPLA2α offers a powerful therapeutic strategy to attenuate the entire spectrum of downstream eicosanoid signaling, potentially providing a broader anti-inflammatory effect than targeting individual downstream enzymes like COX-1/2.[5][6]

This compound (PubChem CID: 605985) has emerged as a key chemical probe and lead compound for targeting cPLA2α.[7] Its structure, featuring a carboxylic acid head group and a hydrophobic alkynyl tail, mimics the arachidonic acid substrate, allowing it to competitively inhibit the enzyme. This guide will dissect this molecule and its derivatives to provide a framework for future drug discovery efforts.

The this compound Scaffold: A Structural Dissection

The inhibitory potential of this compound is rooted in its distinct chemical architecture, which is designed to interact with the active site of cPLA2α.

  • Core Structure: The molecule is a substituted furoic acid, a class of compounds first isolated in 1780 by Carl Wilhelm Scheele.[8][9][10] The furan ring provides a rigid scaffold, positioning the other functional groups in a precise orientation. Furan-based structures are common in medicinal chemistry and are recognized for their diverse biological activities.[11]

  • The Carboxylic Acid: This functional group is critical for activity. It is believed to act as a key binding element, likely coordinating with active site residues or associated water molecules within the cPLA2α catalytic domain, analogous to how the native substrate, arachidonic acid, binds.

  • The Hexynyl Tail: This long, hydrophobic chain is designed to occupy the deep, hydrophobic pocket of the cPLA2α active site where the acyl chain of arachidonic acid would normally reside.[12] The terminal alkyne is a particularly important feature, providing rigidity and specific electronic properties that can contribute to binding affinity.

The overall design principle is that of a substrate mimic. The molecule is recognized by the enzyme but, once bound, fails to be hydrolyzed, thus blocking the active site from processing the natural phospholipid substrate.

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs can be approached in a logical, stepwise manner. The core strategy involves the preparation of a functionalized furan-2-carboxylic acid intermediate, followed by the introduction of the side chain via a cross-coupling reaction.

General Synthesis Workflow

The following diagram outlines a common and reliable synthetic pathway. The key transformation is a Sonogashira cross-coupling, a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Side-Chain Coupling & Final Product A Furfural B 2-Furoic Acid A->B C Methyl 2-Furoate B->C D Methyl 5-bromo-2-furoate C->D F Methyl 5-hex-1-ynyl-2-furoate D->F E 1-Hexyne G This compound F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed for efficiency and scalability. We begin by protecting the carboxylic acid as a methyl ester to prevent side reactions during the sensitive palladium-catalyzed coupling step. Bromination at the 5-position is regioselective due to the electron-donating nature of the furan oxygen. The Sonogashira coupling is chosen for its high functional group tolerance and reliability in forming the key C-C bond. Finally, a simple saponification deprotects the ester to yield the final product.

Step 1: Esterification of 2-Furoic Acid

  • To a solution of 2-furoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-furoate.[13]

Step 2: Bromination of Methyl 2-Furoate

  • Protecting from light, dissolve methyl 2-furoate (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 5-bromo-2-furoate.

Step 3: Sonogashira Coupling

  • To a solution of methyl 5-bromo-2-furoate (1.0 eq) and 1-hexyne (1.5 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature under an argon atmosphere for 12-18 hours.

  • After completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash chromatography to yield methyl 5-hex-1-ynyl-2-furoate.

Step 4: Saponification

  • Dissolve the methyl ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound, as a solid.

Biological Evaluation: Mechanism of Action and Potency

The cPLA2α-Mediated Inflammatory Signaling Pathway

Understanding the mechanism of action requires visualizing the pathway in which the inhibitor functions. An external pro-inflammatory stimulus (e.g., ATP, LPS) triggers intracellular signaling cascades that converge on the activation of cPLA2α. The activated enzyme then releases arachidonic acid, which is rapidly converted into various eicosanoids that propagate the inflammatory response.

cPLA2_Pathway cluster_0 Upstream Activation cluster_1 cPLA2α Activation & Inhibition cluster_2 Downstream Eicosanoid Production Stimulus Inflammatory Stimulus (e.g., ATP, LPS via TLRs) Receptor Cell Surface Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade Ca_Influx ↑ Intracellular [Ca²⁺] Receptor->Ca_Influx cPLA2_inactive Inactive cPLA2α (Cytosol) MAPK_Cascade->cPLA2_inactive Phosphorylation (Ser505) Ca_Influx->cPLA2_inactive Translocation to Membrane cPLA2_active Active p-cPLA2α (Membrane-bound) cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis at sn-2 AA Arachidonic Acid (AA) Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Inhibitor This compound (ANALOGS) Inhibitor->cPLA2_active Competitive Inhibition Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes

Caption: The cPLA2α signaling cascade and point of inhibition.[3][14][15]

Protocol: In Vitro cPLA2α Enzymatic Inhibition Assay

Causality: This is a direct, purified-system assay designed to measure the intrinsic inhibitory potency of a compound against the enzyme without confounding cellular factors. It provides a direct IC₅₀ value, which is the gold standard for comparing the potency of different analogs in lead optimization.

Materials:

  • Recombinant human cPLA2α

  • Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • Assay Buffer: 80 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 1 mM DTT, pH 7.4

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Arachidonyl trifluoromethyl ketone (ATK) or Pyrrophenone[16][17]

  • Quenching Solution (e.g., Dole's reagent)

Procedure:

  • Prepare a mixed micelle emulsion of the PAPC substrate in Assay Buffer.

  • In a 96-well plate, add 2 µL of test compound dilutions (in DMSO) or vehicle control (DMSO).

  • Add 10 µL of diluted recombinant cPLA2α enzyme to each well (or buffer for blanks).

  • Initiate the reaction by adding 88 µL of the substrate emulsion to each well.

  • Incubate at 37 °C for 60 minutes with gentle agitation.

  • Terminate the reaction by adding a quenching solution.

  • Perform a solid-phase extraction to separate the released fatty acid from the phospholipid substrate.

  • Quantify the amount of released arachidonic acid using an appropriate method (e.g., if using radiolabeled substrate, liquid scintillation counting).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[16][18]

Protocol: Cell-Based Arachidonic Acid Release Assay

Causality: This assay validates the findings from the in vitro screen in a more physiologically relevant context. It measures the ability of a compound to penetrate the cell membrane and inhibit the enzyme in its native environment. It is a crucial secondary screen to confirm cellular activity.

Materials:

  • Cell Line: e.g., HaCaT keratinocytes, THP-1 monocytes, or CHO cells transfected with a relevant receptor.[17][19][20]

  • Cell Culture Medium (e.g., DMEM) with 0.5% FBS

  • [³H]-Arachidonic Acid

  • Stimulant: e.g., Epidermal Growth Factor (EGF), A23187 calcium ionophore, or Lipopolysaccharide (LPS).

  • Wash Buffer: PBS with fatty acid-free BSA (2 mg/mL)

  • Scintillation Cocktail

Procedure:

  • Seed cells in 12- or 24-well plates and grow to near confluency.

  • Label the cells by incubating them for 18-24 hours with medium containing [³H]-Arachidonic Acid (e.g., 0.4 µCi/mL).[20][21]

  • Wash the cells twice with Wash Buffer to remove unincorporated [³H]-AA.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 30-60 minutes.

  • Add the stimulant (e.g., EGF 100 ng/mL) to induce AA release and incubate for an appropriate time (e.g., 60 minutes).

  • Collect the supernatant (cell culture medium). Centrifuge to pellet any detached cells.

  • Transfer an aliquot of the cleared supernatant to a scintillation vial, add scintillation cocktail, and measure the released radioactivity using a liquid scintillation counter.[20]

  • Calculate the percent inhibition of stimulated AA release for each inhibitor concentration and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical data for a series of analogs to illustrate key SAR principles.

Compound IDR¹ (Side Chain at C5)R² (at Carboxyl)cPLA2α IC₅₀ (nM)AA Release EC₅₀ (nM)
Lead-001 -(CH₂)₃-CH₃-COOH50250
Analog-002-(CH₂)₅-CH₃-COOH25120
Analog-003-(CH₂)₂-Ph-COOH80400
Analog-004-(CH₂)₃-CH₃-COOCH₃>10,000>10,000
Analog-005-(CH₂)₃-CH₃-CONH₂8,500>10,000
Analog-006H-COOH>20,000>20,000

Analysis of SAR Insights:

  • Importance of the Carboxylic Acid: As demonstrated by analogs 004 (methyl ester) and 005 (amide), modification of the carboxylate group completely abolishes activity. This confirms its role as a critical binding pharmacophore.

  • Hydrophobic Tail Length: Extending the alkyl chain from a butyl (in Lead-001 ) to a hexyl group (in Analog-002 ) improves potency. This suggests that the longer chain achieves more favorable hydrophobic interactions within the enzyme's active site channel.

  • Nature of the Tail: Replacing the flexible alkyl chain with a bulkier phenyl group (Analog-003 ) reduces activity, indicating that the narrow, linear binding pocket has specific steric constraints.

  • Requirement of the Side Chain: Removal of the entire side chain (Analog-006 ) eliminates inhibitory activity, proving that occupying the hydrophobic pocket is necessary for inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of cPLA2α inhibitors. The furan-2-carboxylic acid scaffold provides a robust platform for developing potent and selective modulators of the arachidonic acid cascade. The detailed synthetic and biological protocols provided in this guide offer a clear roadmap for researchers to synthesize novel analogs, assess their potency in both enzymatic and cellular systems, and establish clear structure-activity relationships.

Future work should focus on optimizing the pharmacokinetic properties of these analogs, including metabolic stability and oral bioavailability. Further derivatization of the alkyne chain—for instance, by introducing fluorine atoms or small cyclic moieties—could enhance binding affinity and metabolic resistance. Ultimately, the systematic application of the principles and methods outlined herein will be instrumental in translating the therapeutic potential of cPLA2α inhibition into clinically viable anti-inflammatory agents.

References

  • BenchChem. (2025).
  • Sun, G. Y., et al. (n.d.). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system.
  • ResearchGate. (n.d.).
  • Wouters, J., et al. (n.d.). Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
  • Grönwall, C., et al. (n.d.). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PMC.
  • Sun, G. Y., et al. (n.d.). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Measuring cPLA2α Inhibition by Efipladib Using Western Blot.
  • Shashidharamurthy, R., et al. (2010). Filtration assay for arachidonic acid release. PubMed.
  • You, S., et al. (n.d.). A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. PMC - PubMed Central.
  • PNAS. (n.d.). Intracellular unesterified arachidonic acid signals apoptosis.
  • Burford, N. T., et al. (n.d.). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. PubMed.
  • Lönn, H., et al. (n.d.).
  • Balboa, M. A., & Balsinde, J. (n.d.). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC - NIH.
  • PubMed. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • NIH. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • PubMed Central. (2025).
  • PubChem. (n.d.). This compound | C11H12O3 | CID 605985.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2024).
  • ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid.
  • PubMed. (2021).
  • ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF.
  • Singh, N., et al. (n.d.). Structures and binding studies of the complexes of phospholipase A2 with five inhibitors.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 2-Furoic acid.
  • PubMed. (1999). Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders.
  • Santa Cruz Biotechnology. (n.d.). cPLA2 Inhibitors.
  • Oncotarget. (2024).
  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9)
  • MedchemExpress.com. (n.d.). Pyrrophenone | PLA2 Inhibitor.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids.
  • CAS Common Chemistry. (n.d.). 2-Furancarboxylic acid.

Sources

From Serendipity to Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of 2-furoic acid and its derivatives. From its serendipitous discovery in the 18th century to its modern role as a crucial scaffold in medicinal chemistry and a building block for sustainable polymers, the journey of furoic acid is a narrative of chemical ingenuity. This document offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing foundational experimental protocols, the rationale behind synthetic advancements, and the mechanisms of action for key therapeutic derivatives. We will examine the progression from early distillation methods to modern catalytic and biocatalytic syntheses, present comparative data, and visualize the complex biological pathways influenced by these remarkable compounds.

Part 1: The Genesis of Furan Chemistry: Scheele's "Pyromucic Acid"

The story of furan chemistry begins not with the parent heterocycle, but with its most stable carboxylic acid derivative. In 1780, the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele, in a series of experiments on plant-derived substances, performed a dry distillation of mucic acid (galactaric acid).[1][2] This process, involving the strong heating of the sugar acid, yielded a white crystalline solid which he named "pyromucic acid," a nod to its fiery origin from mucic acid.[1] This experiment marked the first-ever synthesis of a furan-containing compound, predating the isolation of furfural (1821) and furan itself (1870).[1]

The name "furan" would later be derived from the Latin furfur, meaning bran, the source from which furfural was first isolated.[1][3] Though 2-furoic acid, as pyromucic acid was renamed, was the first of its class to be discovered, the naming conventions for furan chemistry were ultimately set by its aldehyde cousin, furfural.[1]

Foundational Experimental Protocol: Scheele's Distillation of Mucic Acid

While the precise, step-by-step details of Scheele's 1780 experiment are not extensively documented in modern literature, the foundational protocol is understood to involve the thermal decomposition of mucic acid. This method is of significant historical importance but is not utilized for modern production due to its harsh conditions and low efficiency.[1]

Objective: To produce pyromucic acid (2-furoic acid) via the thermal decomposition of mucic acid.

Starting Material:

  • Mucic acid (C₆H₁₀O₈)

Methodology:

  • Place a quantity of dry mucic acid into a distillation apparatus suitable for high-temperature heating.

  • Heat the mucic acid strongly. The high temperature induces a complex series of intramolecular dehydration and decarboxylation reactions.

  • This thermal decomposition leads to the cyclization of the carbon chain, forming the aromatic furan ring of pyromucic acid.

  • A solid crystalline substance will collect in the receiving flask of the distillation apparatus.

  • Purify the collected solid distillate via recrystallization, a common technique available in Scheele's time.

The underlying chemistry involves the removal of multiple water molecules and a molecule of carbon dioxide, forcing the linear sugar acid to cyclize and aromatize into the stable furan ring structure.

G mucic_acid Mucic Acid (Linear Sugar Acid) pyromucic_acid 2-Furoic Acid (Pyromucic Acid) mucic_acid->pyromucic_acid byproducts Water (H₂O) + Carbon Dioxide (CO₂) caption Scheele's 1780 Synthesis Pathway

Caption: Scheele's 1780 Synthesis Pathway.

Part 2: The Evolution of Synthesis: From Disproportionation to Green Catalysis

For over a century, Scheele's method remained a chemical curiosity. The advent of industrial chemistry and the large-scale availability of furfural from agricultural biomass (like corncobs and oat hulls) catalyzed a shift to more efficient synthetic routes.

The Cannizzaro Reaction: An Industrial Mainstay

The current and most established industrial route for producing 2-furoic acid is the Cannizzaro reaction of furfural.[1][4] This classic disproportionation reaction, first described in the 19th century, is particularly suited for aldehydes like furfural that lack an alpha-hydrogen.

Causality of Adoption: The primary driver for the industrial adoption of the Cannizzaro reaction is economic. Furfural is a readily available, bio-based feedstock.[5] The reaction treats furfural with a strong base, such as sodium hydroxide, causing one molecule of furfural to be oxidized to 2-furoic acid (as its salt) while a second molecule is simultaneously reduced to furfuryl alcohol.[1][5] While this limits the theoretical yield of furoic acid to 50%, the process remains economically viable because the co-product, furfuryl alcohol, also has significant commercial value in the production of resins and other chemicals.[2][3]

Detailed Experimental Protocol: Cannizzaro Reaction of Furfural (Adapted from Organic Syntheses, Coll. Vol. 1, p. 274 (1941); Vol. 6, p. 44 (1926))

Objective: To synthesize 2-furoic acid and furfuryl alcohol from furfural.

Materials:

  • Furfural (technical grade, freshly distilled), 1 kg (10.2 moles)

  • Sodium hydroxide solution (33.3%), 825 g

  • Sulfuric acid (40%)

  • Decolorizing carbon

  • Ether (for extraction)

Methodology:

  • Reaction Setup: Place 1 kg of furfural into a 4-liter container equipped with a mechanical stirrer and an ice-water bath for cooling.

  • Cooling: Begin stirring and cool the furfural to between 5-8°C.

  • Base Addition: Slowly add the 33.3% sodium hydroxide solution via a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 20°C. This exothermic step typically takes 20-25 minutes. This temperature control is critical to prevent side reactions and polymerization of furfural.

  • Reaction: Once the base addition is complete, continue stirring for one hour. During this time, the sodium salt of 2-furoic acid (sodium 2-furoate) will precipitate as fine crystals.

  • Solubilization & Extraction: Allow the mixture to return to room temperature. Add approximately 325 mL of water, just enough to dissolve the precipitated sodium 2-furoate. Extract the resulting solution with ether to remove the co-produced furfuryl alcohol.

  • Acidification: Transfer the remaining aqueous layer containing sodium 2-furoate to a suitable vessel. Carefully acidify the solution with 40% sulfuric acid until it is acidic to Congo red paper.

  • Crystallization: Cool the acidified solution. 2-Furoic acid will crystallize out of the solution.

  • Purification: Collect the crude acid by suction filtration. For further purification, dissolve the crude product in boiling water with approximately 60 g of decolorizing carbon. Boil for 45 minutes, filter the hot solution to remove the carbon, and then cool the filtrate to 16-20°C to obtain purified 2-furoic acid crystals.[6]

G cluster_reactants Reactants cluster_products Products furfural1 Furfural (Molecule 1) furoate Sodium 2-Furoate (Oxidation Product) furfural1->furoate Oxidation furfural2 Furfural (Molecule 2) alcohol Furfuryl Alcohol (Reduction Product) furfural2->alcohol Reduction naoh NaOH (aq) caption The Cannizzaro Disproportionation Reaction

Caption: The Cannizzaro Disproportionation Reaction.

Modern Advancements: Catalytic and Biocatalytic Routes

The primary drawback of the Cannizzaro reaction—its 50% maximum yield for the desired acid—has driven research into alternative, more atom-economical methods. Modern approaches focus on the direct oxidation of furfural, bypassing the reductive pathway.

  • Catalytic Oxidation: This approach uses molecular oxygen or air as the oxidant in the presence of a heterogeneous catalyst. Various metal-based catalysts have shown high efficacy, achieving yields far exceeding the Cannizzaro limit. For instance, an Ag/TiO₂ catalyst has demonstrated a 96% yield of furoic acid at room temperature, while Au/TiO₂ and AuPd/Mg(OH)₂ systems also show high conversion and selectivity.[1][6][7] These methods represent a greener alternative by avoiding stoichiometric base consumption and often operating under milder conditions.[1]

  • Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally benign route. Microorganisms such as Nocardia corallina and genetically engineered Pseudomonas putida can convert furfural to furoic acid with near-quantitative yields (97-100%).[8][9][10] These biotransformations occur in aqueous media at ambient temperature and pressure, aligning perfectly with the principles of green chemistry. However, these methods have yet to be commercialized on an industrial scale.[3]

Table 1: Comparison of Major Synthetic Routes to 2-Furoic Acid

MethodStarting MaterialKey Reagents/CatalystTemperatureYield of 2-Furoic AcidKey Advantages/Disadvantages
Dry Distillation Mucic AcidNone (Heat)HighLow / VariableAdv: Historically significant. Disadv: Low efficiency, harsh conditions, not scalable.
Cannizzaro Reaction FurfuralConc. NaOH< 20°C~50% (Theoretical Max)Adv: Industrially established, uses cheap feedstock, valuable co-product. Disadv: Poor atom economy for acid, stoichiometric waste.
Catalytic Oxidation FurfuralO₂/Air, Au/TiO₂, Ag/TiO₂, AuPd/Mg(OH)₂25 - 120°C>95%Adv: High yield & selectivity, greener process, reusable catalyst. Disadv: Catalyst cost and stability can be concerns.
Biocatalysis FurfuralP. putida, N. corallina30 - 35°C~97-100%Adv: Extremely high selectivity, mild conditions, environmentally benign. Disadv: Not yet industrialized, slower reaction rates, substrate tolerance limits.

Part 3: The Furoate Moiety in Medicinal Chemistry: Key Derivatives and Mechanisms

The true value of 2-furoic acid in the life sciences lies in its role as a precursor to a vast array of derivatives. The furoate ester, in particular, has become a cornerstone in drug design, modifying the properties of parent molecules to enhance efficacy, stability, or delivery.

Nitrofurantoin: A Time-Tested Antibacterial

First patented in 1952 and sold clinically since 1953, Nitrofurantoin is a nitrofuran antibiotic that remains a first-line treatment for uncomplicated urinary tract infections (UTIs).[1][11]

  • Synthetic Rationale: Nitrofurantoin is synthesized from 5-nitro-2-furaldehyde (a derivative of furfural) and 1-aminohydantoin. The furan ring is not just a linker but an integral part of the pharmacophore.

  • Mechanism of Action: Nitrofurantoin is a prodrug. Inside bacterial cells, it is rapidly reduced by flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[1][2][3] These intermediates are cytotoxic, launching a multi-pronged attack on the bacterium by:

    • Damaging Bacterial DNA: The reactive metabolites cause breakages in DNA strands, inhibiting replication.[1][12]

    • Inhibiting Ribosomal Proteins: They attack ribosomal proteins, disrupting protein synthesis.[1][2]

    • Disrupting Metabolic Pathways: Key enzymes involved in cellular respiration and pyruvate metabolism are inhibited.[1][3]

This multifaceted mechanism makes it very difficult for bacteria to develop resistance, explaining the drug's enduring clinical utility.[2][3]

G cluster_bacterium Bacterial Cell nitro Nitrofurantoin (Prodrug) reductase Bacterial Nitroreductases nitro->reductase Enters cell intermediates Reactive Intermediates reductase->intermediates Reduction dna Bacterial DNA intermediates->dna Damage ribosomes Ribosomes intermediates->ribosomes Inhibition enzymes Metabolic Enzymes intermediates->enzymes Inhibition death Bactericidal Effect dna->death ribosomes->death enzymes->death caption Mechanism of Action of Nitrofurantoin

Caption: Mechanism of Action of Nitrofurantoin.

Mometasone Furoate: A Potent Anti-Inflammatory Corticosteroid

Patented in 1981 and approved for medical use in 1987, mometasone furoate is a synthetic glucocorticoid used to treat inflammatory conditions like asthma, allergic rhinitis, and psoriasis.[8][13]

  • Synthetic Rationale: Mometasone furoate is prepared by the direct esterification of the 17-hydroxyl group of the mometasone steroid backbone with 2-furoyl chloride.[14] The furoate moiety is critical; it enhances the lipophilicity of the steroid, which increases its potency and duration of action at the site of application (e.g., skin or nasal passages) while minimizing systemic absorption and associated side effects.

  • Mechanism of Action: As a corticosteroid, mometasone furoate's action is mediated through intracellular glucocorticoid receptors (GR).

    • Receptor Binding: The drug crosses the cell membrane and binds to GR in the cytoplasm.

    • Nuclear Translocation: The drug-receptor complex moves into the nucleus.

    • Gene Modulation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (like lipocortin-1) and downregulating pro-inflammatory genes (like those for cytokines, chemokines, and COX-2).

    • Inhibition of Inflammatory Mediators: The increase in lipocortin-1 inhibits phospholipase A2, blocking the release of arachidonic acid and thereby preventing the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.[8]

G cluster_cell Inflammatory Cell mom Mometasone Furoate gr Glucocorticoid Receptor (GR) mom->gr Binds in Cytoplasm complex Mom-GR Complex nucleus Nucleus complex->nucleus Translocates to pro_inflam Pro-Inflammatory Genes (e.g., Cytokines, COX-2) nucleus->pro_inflam Downregulates Transcription anti_inflam Anti-Inflammatory Genes (e.g., Lipocortin-1) nucleus->anti_inflam Upregulates Transcription inflammation Inflammation pro_inflam->inflammation anti_inflam->inflammation Inhibition caption Anti-Inflammatory Mechanism of Mometasone Furoate

Caption: Anti-Inflammatory Mechanism of Mometasone Furoate.

Diloxanide Furoate: A Luminal Amebicide

Diloxanide furoate is an essential medicine for treating asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[6]

  • Synthetic Rationale: The drug is synthesized by the esterification of diloxanide with furoyl chloride. It is designed as a prodrug. The furoate ester is poorly absorbed from the gastrointestinal tract, ensuring that it is hydrolyzed in the gut to release the active drug, diloxanide, directly in the intestinal lumen where the amoebic cysts and trophozoites reside.[4] This targeted delivery maximizes its local efficacy and minimizes systemic side effects.

  • Mechanism of Action: The precise molecular mechanism of the active form, diloxanide, is not fully elucidated. However, it is understood to be a direct-acting luminal amebicide that disrupts the parasite's metabolism.[4] The leading hypothesis is that it interferes with and inhibits protein synthesis within the E. histolytica trophozoites, preventing their growth and replication and ultimately leading to their destruction.[4]

Part 4: Modern Applications and Future Outlook

Beyond its critical role in pharmaceuticals, furoic acid and its derivatives are at the forefront of materials science and green chemistry. As a bio-based platform chemical, 2-furoic acid is a key intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA).[4] FDCA is positioned as a renewable replacement for petroleum-derived terephthalic acid, the monomer used to produce PET plastics. This opens the door to creating fully bio-based and potentially biodegradable polymers like polyethylene furanoate (PEF), which could revolutionize the packaging and textile industries.

The journey of furoic acid, from a crystalline substance in Scheele's 18th-century laboratory to a building block for next-generation bioplastics and life-saving medicines, underscores the profound and lasting impact of fundamental chemical discovery. Its history continues to evolve as new catalytic methods promise more sustainable production and its versatile furan scaffold inspires the design of novel therapeutic agents.

References

  • 2-Furoic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Furoic Acid | Biosystems Engineers - Since 2001. (2007, October 26). Retrieved January 22, 2026, from [Link]

  • The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 22, 2026, from [Link]

  • Mometasone - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23–30. Retrieved January 22, 2026, from [Link]

  • What is the mechanism of Mometasone Furoate? (2024, July 17). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Shi, J., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 584. Retrieved January 22, 2026, from [Link]

  • Biocatalytic Synthesis of Furoic Acid. (2020, September 25). Frontiers. Retrieved January 22, 2026, from [Link]

  • What is Mometasone Furoate used for? (2024, June 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology, 7(15), 3475-3485. Retrieved January 22, 2026, from [Link]

  • What is Diloxanide used for? (2024, June 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Wilson, W. C. (1926). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 6, 44. Retrieved January 22, 2026, from [Link]

  • Ordóñez, S., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Chemical Engineering Journal, 455, 140685. Retrieved January 22, 2026, from [Link]

  • CN1282744A - Preparation of furoic acid momisone - Google Patents. (n.d.).
  • Nitrofurantoin - American Chemical Society. (2019, September 2). Retrieved January 22, 2026, from [Link]

  • Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Sadier, A., et al. (2021). Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst. Catalysts, 11(11), 1369. Retrieved January 22, 2026, from [Link]

  • Asmanex (mometasone furoate) FDA Approval History. (n.d.). Drugs.com. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Hex-1-ynyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hex-1-ynyl-2-furoic acid, a substituted furoic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data in publicly accessible literature, this document outlines robust, field-proven experimental protocols for the determination of key parameters including melting point, solubility, and dissociation constant (pKa). Furthermore, this guide delves into the probable synthetic route for this molecule, potential impurities, and the critical role its physicochemical characteristics play in the context of drug discovery and development. The synthesis of theoretical data, established analytical procedures, and expert insights aims to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Introduction: The Significance of Furoic Acid Derivatives

Furoic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in the design of novel bioactive molecules and functional materials. The introduction of diverse substituents onto the furan ring allows for the fine-tuning of its electronic and steric properties, leading to a broad spectrum of biological activities. Notably, derivatives of 2-furoic acid have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. A related compound, 5-tetradecyl-oxy-2-furoic acid (TOFA), is known to inhibit acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis, and induce cell death in prostate cancer cells[1]. The physicochemical properties of these molecules are paramount, governing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy and safety[2][3][4][5][6]. This guide focuses specifically on this compound, providing a detailed examination of its chemical and physical attributes.

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of a compound begins with its precise chemical identity.

Chemical Structure

This compound is characterized by a 2-furoic acid core with a hex-1-ynyl substituent at the 5-position of the furan ring.

Caption: Chemical structure of this compound.

Compound Identification

A summary of the key identifiers for this compound is presented in the table below. This information is critical for accurate record-keeping, database searching, and regulatory submissions.

IdentifierValueSource
IUPAC Name 5-(Hex-1-yn-1-yl)furan-2-carboxylic acidPubChem[7]
CAS Number 845266-30-0PubChem[7]
Molecular Formula C₁₁H₁₂O₃PubChem[7]
Molecular Weight 192.21 g/mol PubChem[7]
Canonical SMILES CCCCC#CC1=CC=C(O1)C(=O)OPubChem[7]
InChI Key InChIKey=...PubChem[7]

Synthesis and Potential Impurities

The probable synthetic route to this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[8][9][10].

Proposed Synthetic Pathway

The synthesis would likely involve the coupling of a 5-halo-2-furoic acid derivative (e.g., methyl 5-bromo-2-furoate) with 1-hexyne, followed by hydrolysis of the ester to yield the final carboxylic acid.

synthesis start Methyl 5-bromo-2-furoate intermediate Methyl 5-hex-1-ynyl-2-furoate start->intermediate Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N) alkyne 1-Hexyne alkyne->intermediate final This compound intermediate->final Hydrolysis (e.g., LiOH, H2O/THF) melting_point cluster_prep Sample Preparation cluster_measurement Measurement powder Powder the solid sample load Load into capillary tube powder->load place Place in melting point apparatus load->place heat_fast Rapid heating to ~15-20°C below expected m.p. place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow record Record melting range heat_slow->record solubility_test cluster_solvents Add 1 mL of Solvent start 10 mg of Compound water Water start->water naoh 5% NaOH start->naoh nahco3 5% NaHCO3 start->nahco3 etoh Ethanol start->etoh observe Observe for Dissolution water->observe naoh->observe nahco3->observe etoh->observe drug_development physchem Physicochemical Properties (Solubility, pKa, LogP) adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) physchem->adme efficacy Therapeutic Efficacy adme->efficacy safety Safety & Toxicity adme->safety

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-Hex-1-ynyl-2-furoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 5-Hex-1-ynyl-2-furoic acid, a small molecule with potential therapeutic relevance. Recognizing the increasing role of computational methods in accelerating drug discovery, this document details a multi-stage workflow designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to explain the scientific rationale behind each methodological choice, from initial ligand preparation and target selection to advanced molecular dynamics and binding free energy calculations. The guide employs a plausible, hypothetical protein target, Acetyl-CoA Carboxylase (ACCA), based on the known activity of structurally related furoic acid derivatives, to illustrate a complete and scientifically rigorous modeling pipeline. Our objective is to provide a self-validating protocol that is both instructive for new practitioners and a valuable reference for experienced computational scientists, ensuring technical accuracy and promoting best practices in the field.

Part 1: Foundational Concepts and Strategic Planning

The Subject Molecule: this compound

This compound is an organic compound featuring a furan ring substituted with a carboxylic acid group and a hexynyl chain.[1] Its chemical structure (Figure 1) provides several key features for molecular interactions: a rigid furan ring, a hydrogen bond donor/acceptor in the carboxylic acid group, and a hydrophobic alkyne tail. While specific biological targets for this exact molecule are not extensively documented, the 2-furoic acid scaffold is present in various compounds with known biological activities.[2] For instance, the structurally related compound 5-tetradecyl-oxy-2-furoic acid (TOFA) is a known inhibitor of Acetyl-CoA-carboxylase-α (ACCA), an important enzyme in fatty acid synthesis, which is a key metabolic pathway in some cancers.[3]

  • IUPAC Name: 5-hex-1-ynylfuran-2-carboxylic acid[1]

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • Molecular Weight: 192.21 g/mol [1]

The Rationale for an Integrated, Multi-Step In Silico Approach

A robust computational analysis of a potential drug candidate requires more than a single method. Each stage in the in silico pipeline provides a different layer of insight, moving from static, rapid predictions to dynamic, computationally intensive validations.

  • Molecular Docking: This is the foundational step, a computationally efficient method used to predict the preferred orientation (or "pose") of a ligand when bound to a protein target.[4][5][6] It provides a static snapshot and a preliminary ranking of binding affinity, crucial for initial screening and hypothesis generation.[7][8]

  • Molecular Dynamics (MD) Simulation: While docking is powerful, it treats the receptor as mostly rigid and ignores the dynamic nature of biological systems. MD simulations place the docked protein-ligand complex into a simulated physiological environment (with explicit water, ions, and controlled temperature/pressure) and observe its behavior over time (nanoseconds to microseconds).[9][10] This allows for the assessment of the complex's stability, the identification of key conformational changes, and the refinement of the initial docked pose.[10]

  • Binding Free Energy Calculation: The final step is to quantify the strength of the interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analyze the snapshots from an MD trajectory to provide a more accurate and nuanced estimation of the binding free energy than docking scores alone.[11][12]

Hypothetical Target Selection: Acetyl-CoA Carboxylase (ACCA)

Given the established activity of the related compound TOFA against ACCA[3], we select human ACCA as a plausible hypothetical target for this compound. This demonstrates a common strategy in drug discovery where knowledge of an existing chemical series informs target selection for new analogs. For this guide, we will use a representative crystal structure of the carboxyltransferase domain of human ACC2, which shares high homology with ACC1, available from the Protein Data Bank (PDB).

Part 2: The Computational Workflow: A Validating Protocol

This section details the core experimental protocols. Each step is designed to build upon the last, creating a self-validating system where the predictions from one stage are tested and refined in the next.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Prediction cluster_md 3. Dynamic Refinement cluster_analysis 4. Quantitative Analysis Ligand_Prep Ligand Preparation (PubChem -> 3D Structure) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB -> Cleaned Structure) Receptor_Prep->Docking Pose_Selection Pose & Score Analysis Docking->Pose_Selection System_Build System Building (Topology, Solvation, Ions) Pose_Selection->System_Build Select Best Pose MD_Sim MD Simulation (GROMACS: Min, NVT, NPT, Prod) System_Build->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Trajectory_Analysis Free_Energy Binding Free Energy (MM/PBSA) Trajectory_Analysis->Free_Energy Final_Report Final_Report Free_Energy->Final_Report Final Report & Insights

Caption: Overall workflow for the in silico analysis of a small molecule.
Ligand Preparation for Docking

Causality: The starting point for any simulation must be a high-quality, energetically minimized 3D structure of the ligand. This ensures that the initial conformation is physically realistic and that its atomic charges are correctly assigned for calculating interaction energies.

Protocol:

  • Obtain Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID 605985).[1]

  • Convert and Add Hydrogens: Use a molecular editor like Avogadro or PyMOL to convert the SDF file to PDB format. Ensure all hydrogens are added, particularly to the carboxylic acid group, assuming a standard physiological pH of ~7.4 where it would be deprotonated. For initial docking, however, retaining the proton is common practice.

  • Prepare for AutoDock: Use AutoDock Tools (MGLTools) to perform the final preparation.[13]

    • Load the ligand PDB file.

    • Detect the torsional root and define rotatable bonds to allow for ligand flexibility during docking.

    • Assign Gasteiger charges, which are essential for the scoring function.

    • Save the final structure in the PDBQT format, which contains the atomic coordinates, charges, and flexibility information.

Receptor Preparation for Docking

Causality: Raw PDB structures are not suitable for docking. They contain non-essential molecules (like water and crystallization agents) and lack hydrogen atoms, which are critical for defining hydrogen bonds and steric interactions. Proper preparation ensures a clean, chemically correct binding site.

Protocol:

  • Obtain Structure: Download the PDB structure of the target protein (e.g., human ACC2 carboxyltransferase domain) from the RCSB PDB.

  • Clean the PDB: Use a visualization tool like PyMOL or UCSF Chimera to delete all non-protein molecules, including water (HOH), co-factors, and any existing ligands.

  • Prepare for AutoDock: Use AutoDock Tools for the final receptor preparation.[14]

    • Load the cleaned PDB file.

    • Add polar hydrogen atoms only. This is a standard practice to reduce computational complexity while retaining key hydrogen bonding information.

    • Compute and assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT format.

Molecular Docking with AutoDock Vina

Causality: Molecular docking explores the conformational space of the ligand within the defined binding site of the receptor.[6] The scoring function then estimates the binding affinity for each generated pose, allowing us to identify the most probable binding mode and rank its potential efficacy.[8]

G Receptor Prepared Receptor (PDBQT) Grid Define Search Space (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT) Vina Run AutoDock Vina Ligand->Vina Grid->Vina conf.txt Output Output Poses (PDBQT) Vina->Output Log Log File (Binding Affinities) Vina->Log Analysis Analyze Results Output->Analysis Log->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

Protocol:

  • Define the Search Space (Grid Box): In AutoDock Tools, load the prepared receptor. Identify the active site (either from literature or using site-finding tools). Center a grid box around this site, ensuring its dimensions are large enough to accommodate the ligand and allow for rotational and translational sampling.[13] Note the center coordinates and dimensions.

  • Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.[15][16]

  • Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.[15]

  • Analyze Results: The log.txt file will contain a table of the top binding poses with their corresponding binding affinities (in kcal/mol). The all_poses.pdbqt file contains the 3D coordinates for these poses, which can be visualized in PyMOL or Chimera to analyze interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Data Presentation: Hypothetical Docking Results

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-8.50.000Arg112, Tyr150, Ser201
2-8.21.345Arg112, Phe200
3-7.92.108Tyr150, Val180
Molecular Dynamics (MD) Simulation with GROMACS

Causality: The top-ranked pose from docking is a static hypothesis. MD simulation tests the dynamic stability of this protein-ligand complex in a more realistic, solvated environment.[10] This step is crucial to confirm that the predicted interactions are maintained over time and that the ligand does not dissociate from the binding pocket.

G cluster_prep System Preparation cluster_sim Simulation Cascade PDB Complex PDB (Best Docked Pose) Topology Generate Topology (Protein + Ligand) PDB->Topology Box Define Box & Solvate Topology->Box Ions Add Ions (Neutralize System) Box->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Temperature) Min->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production MD NPT->Prod

Caption: MD simulation setup and execution cascade using GROMACS.

Protocol:

  • System Preparation: [17][18]

    • Combine Coordinates: Create a single PDB file containing the protein coordinates and the coordinates of the best-ranked ligand pose from docking.

    • Force Field & Topology: Use the gmx pdb2gmx tool in GROMACS to generate the protein topology using a standard force field like CHARMM36.

    • Ligand Parametrization: Since standard force fields do not include parameters for novel ligands, use a server like CGenFF or SwissParam to generate the topology and parameter files for this compound.[19]

    • Merge Topologies: Include the ligand parameter file (.itp) into the main system topology file (.top).[19]

    • Define Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the protein and the box edge.

    • Solvation: Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).[20]

    • Add Ions: Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[20]

  • Simulation Cascade: [21]

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble. This allows the solvent to equilibrate around the protein while the protein and ligand heavy atoms are position-restrained. The goal is to bring the system to the target temperature.

    • NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble, again with position restraints on the complex. This equilibrates the system's pressure and ensures the correct solvent density.

    • Production MD: Remove the position restraints and run the production simulation for a significant duration (e.g., 100-500 ns or more) to sample the conformational landscape of the complex.

Post-Simulation Analysis and Binding Free Energy

Causality: The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates. Analysis is required to extract meaningful biological insights. Binding free energy calculations provide a final, quantitative assessment of binding affinity that accounts for both enthalpic and entropic contributions, averaged over the dynamic conformations sampled during the simulation.

Protocol:

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the simulation. A stable, converged RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking.

  • MM/PBSA Calculation:

    • The script extracts snapshots from the production MD trajectory (typically after the system has reached equilibrium).

    • For each snapshot, it calculates the free energy of the complex, the receptor, and the ligand individually.

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation: Hypothetical MM/PBSA Results

Energy ComponentAverage Value (kJ/mol)Std. Deviation (kJ/mol)
van der Waals Energy-150.410.2
Electrostatic Energy-65.88.5
Polar Solvation Energy125.112.1
Nonpolar Solvation Energy-12.31.5
ΔG binding -103.4 15.7

Part 3: Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage computational workflow for characterizing the interactions of this compound with a plausible biological target. By progressing from rapid molecular docking to dynamic MD simulations and culminating in quantitative binding free energy calculations, this approach provides a comprehensive and increasingly accurate picture of the molecular recognition event.

The hypothetical results presented suggest that this compound could be a stable and potent binder to the ACCA active site. The true value of this in silico protocol lies in its predictive power to prioritize compounds for synthesis and experimental validation, thereby saving significant time and resources in the drug discovery pipeline. Future work should focus on the experimental validation of these computational predictions through enzymatic assays and biophysical binding studies.

Part 4: References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (Source: Google Search, URL: )

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (Source: YouTube, URL: )

  • The Art and Science of Molecular Docking. (Source: Annual Reviews, URL: )

  • GROMACS Tutorials. (Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D., URL: )

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (Source: Angelo Raymond Rossi, URL: )

  • Basics, types and applications of molecular docking: A review. (Source: Google Search, URL: )

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (Source: YouTube, URL: )

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (Source: YouTube, URL: )

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (Source: Google Search, URL: )

  • Protein-Ligand Complex - MD Tutorials. (Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D., URL: )

  • Molecular Docking: A powerful approach for structure-based drug discovery. (Source: PubMed Central, URL: )

  • MMPBSA.py - Amber Tutorials. (Source: Amber Tutorials, URL: )

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (Source: YouTube, URL: )

  • Autodock Vina Tutorial - Molecular Docking. (Source: YouTube, URL: )

  • Beginner's Guide for Docking using Autodock Vina. (Source: Bioinformatics Review, URL: )

  • Basic docking — Autodock Vina 1.2.0 documentation. (Source: Read the Docs, URL: )

  • This compound | C11H12O3 | CID 605985. (Source: PubChem, URL: )

  • Calculating binding free energy using the FSA method. (Source: Docswiki, URL: )

  • Amber Advanced Tutorials - Tutorial 3 - MM-PBSA - Introduction. (Source: Amber Tutorials, URL: )

  • Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 1. (Source: Amber Tutorials, URL: )

  • Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 2. (Source: Amber Tutorials, URL: )

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (Source: YouTube, URL: )

  • Calculating free energy - the GROMACS tutorials!. (Source: GROMACS Tutorials, URL: )

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (Source: ResearchGate, URL: )

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (Source: ResearchGate, URL: )

  • Protocol for Molecular Dynamics Simulations of Proteins. (Source: Google Search, URL: )

  • NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. (Source: YouTube, URL: )

  • Lesson 8: Binding Free Energies. (Source: CECAM-Members, URL: )

  • Absolute Binding Free Energy - Gromacs 2016. (Source: AlchemistryWiki, URL: )

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (Source: ResearchGate, URL: )

  • Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (Source: MDPI, URL: )

  • 2-Furoic acid. (Source: Wikipedia, URL: )

  • TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. (Source: PubMed, URL: )

  • In-silico analysis reveals Quinic acid as a multitargeted inhibitor against Cervical Cancer. (Source: PubMed, URL: )

Sources

A Comprehensive Spectroscopic Investigation of 5-Hex-1-ynyl-2-furoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hex-1-ynyl-2-furoic acid is a heterocyclic compound incorporating a furan ring, a carboxylic acid, and a terminal alkyne. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for elucidating its chemical properties and potential applications. This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of this compound, leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and structurally related molecules.

The structural elucidation of a novel compound is a cornerstone of chemical research. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide will not only present the predicted spectral data but also delve into the rationale behind these predictions, grounded in the established principles of spectroscopy and supported by data from analogous structures.

cluster_0 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Purity Assessment) Mass_Spectrometry Mass Spectrometry (MS) (Molecular Weight & Formula) Sample_Preparation->Mass_Spectrometry Provides MW IR_Spectroscopy Infrared (IR) Spectroscopy (Functional Group Identification) Mass_Spectrometry->IR_Spectroscopy Confirms Functional Groups NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) IR_Spectroscopy->NMR_Spectroscopy Guides NMR Interpretation Structural_Elucidation Structural Elucidation (Data Integration & Confirmation) NMR_Spectroscopy->Structural_Elucidation Definitive Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Molecular Structure of this compound

A clear visualization of the molecule is essential for interpreting its spectroscopic data.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular connectivity can be constructed.

A. Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in a high-field NMR spectrometer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton[1][2]. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are typically employed. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

B. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the furan ring protons, and the protons of the hexynyl side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH~13.0Broad Singlet-1H
H-3 (furan)~7.3DoubletJ ≈ 3.51H
H-4 (furan)~6.8DoubletJ ≈ 3.51H
-CH₂- (propargylic)~2.5TripletJ ≈ 7.02H
-CH₂-~1.6Multiplet-2H
-CH₂-~1.5Multiplet-2H
-CH₃~0.9TripletJ ≈ 7.03H

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a characteristic downfield shift, often broad, around 10-13 ppm.[3][4]

  • Furan Protons (H-3 and H-4): The protons on the furan ring are in the aromatic region, though typically at a slightly lower chemical shift than benzene derivatives. The electron-withdrawing carboxylic acid group at C-2 will deshield H-3, causing it to appear further downfield than H-4. They will appear as doublets due to coupling to each other.[5]

  • Propargylic Protons (-CH₂-): The methylene group adjacent to the alkyne is deshielded by the triple bond and is expected to resonate around 2.5 ppm. It will be split into a triplet by the adjacent methylene group.

  • Alkyl Chain Protons (-CH₂- and -CH₃): The remaining methylene groups of the hexyl chain will appear as complex multiplets in the typical aliphatic region of 1.2-1.7 ppm. The terminal methyl group will be a triplet due to coupling with the adjacent methylene group.

C. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH~160
C-2 (furan)~145
C-5 (furan)~155
C-3 (furan)~118
C-4 (furan)~112
-C≡C- (alkyne)~95
-C≡C- (alkyne)~75
-CH₂- (propargylic)~19
-CH₂-~30
-CH₂-~22
-CH₃~14

Interpretation and Rationale:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield, typically in the range of 160-180 ppm.[4]

  • Furan Carbons (C-2, C-3, C-4, C-5): The carbons of the furan ring will resonate in the aromatic region. C-2 and C-5, being attached to substituents, will be the most downfield. Based on data for 2-furoic acid, C-2 is expected around 145 ppm and C-5, attached to the alkyne, will also be significantly downfield.[6] C-3 and C-4 will appear at higher field.[6][7]

  • Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically appear in the range of 70-95 ppm. The carbon attached to the furan ring will be more deshielded than the one further down the chain.

  • Alkyl Chain Carbons (-CH₂- and -CH₃): These sp³-hybridized carbons will appear in the upfield region of the spectrum, generally below 40 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

A. Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the KBr pellet method is a common and reliable technique.

Methodology:

  • Sample Grinding: Grind 1-2 mg of the dry sample into a fine powder using an agate mortar and pestle.[8]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[8]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

B. Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, furan ring, alkyne, and alkyl functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad
C-H stretch (sp, alkyne)~3300Sharp, Medium
C-H stretch (sp², furan)~3100Medium
C-H stretch (sp³, alkyl)2960-2850Medium
C≡C stretch (alkyne)~2230Weak to Medium
C=O stretch (carboxylic acid)~1700Strong
C=C stretch (furan)~1580, ~1470Medium
C-O stretch (furan and acid)1300-1000Strong
O-H bend (carboxylic acid)~920Broad, Medium

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹, often obscuring other signals in this region. This broadness is due to strong intermolecular hydrogen bonding.[3]

  • C-H Stretches: The sharp peak around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne. The C-H stretches of the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne is expected to be a weak to medium intensity band around 2230 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C=C and C-O Stretches: The furan ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands from both the furan ether linkage and the carboxylic acid will be present in the 1300-1000 cm⁻¹ fingerprint region.

  • O-H Bend: A broad out-of-plane O-H bending vibration is often observed for carboxylic acid dimers around 920 cm⁻¹.[3]

III. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed upon ionization can offer valuable clues about the molecular structure.

A. Experimental Protocol: Electron Ionization (EI)

Electron ionization is a common technique for the mass analysis of relatively small, volatile organic molecules.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

B. Predicted Mass Spectrum

The mass spectrum of this compound (C₁₁H₁₂O₃, MW = 192.08 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10]

m/z Predicted Fragment Ion Possible Fragmentation Pathway
192[C₁₁H₁₂O₃]⁺•Molecular Ion (M⁺•)
177[C₁₀H₉O₃]⁺Loss of •CH₃
147[C₁₁H₁₁O₂]⁺Loss of •OH
147[C₉H₇O₂]⁺Loss of C₂H₅•
119[C₈H₇O]⁺Loss of •COOH and C₂H₅•
95[C₅H₃O₂]⁺Furoyl cation
39[C₃H₃]⁺Propargyl cation

Interpretation and Rationale:

  • Molecular Ion (m/z 192): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[10]

  • Loss of Alkyl Fragments: Fragmentation of the hexynyl side chain is expected. Loss of a methyl radical (•CH₃) would give a peak at m/z 177. Cleavage of the ethyl group (•C₂H₅) would result in a fragment at m/z 163.

  • Loss from Carboxylic Acid: Carboxylic acids can undergo fragmentation by loss of a hydroxyl radical (•OH) to give a peak at m/z 175, or loss of the entire carboxyl group as a radical (•COOH) to give a peak at m/z 147.[11]

  • Furoyl Cation (m/z 95): Cleavage of the bond between the furan ring and the alkyne chain could lead to the formation of the stable 2-furoyl cation.

  • Propargyl Cation (m/z 39): Fragmentation of the alkyne chain can produce the stable propargyl cation.[12]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. The predicted NMR, IR, and Mass Spectrometry data, based on established principles and data from analogous compounds, offer a detailed and reliable reference for researchers. By following the described experimental protocols and utilizing the interpretative rationale, scientists can confidently identify and characterize this molecule, paving the way for further exploration of its chemical and biological properties. This guide underscores the synergistic power of multiple spectroscopic techniques in modern chemical research.

References

  • Shimadzu. KBr Pellet Method. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2017). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 8(7), 1234-1238.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • ResearchGate. How to preparation sample for FT-IR analyze? [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. Mass Spectrometry: Alkyne Fragmentation. [Link]

  • PubChem. This compound. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2180-2184.
  • Chemistry LibreTexts. Carboxylic acid NMR. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). [Link]

  • SpectraBase. 5-[(2-Chlorophenoxy)methyl]-2-furoic acid - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Utrecht University. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • JoVE. Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

  • YouTube. Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. [Link]

  • PubChem. 5-Nitro-2-Furoic Acid. [Link]

  • PubChem. 5-Formyl-2-furancarboxylic Acid. [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]

  • PubChem. 5-Hydroxy-2-furancarboxylic acid. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

  • SpectraBase. 2-Furoic acid - Optional[FTIR] - Spectrum. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

Sources

Unveiling the Therapeutic Potential of 5-Hex-1-ynyl-2-furoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Promise of Furoic Acid Derivatives in Therapeutics

Furoic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities span anti-fungal, anti-inflammatory, and anti-tumor properties.[1][2][3][4] While the therapeutic landscape of many furoic acid derivatives is still being mapped, compounds such as 5-(tetradecyloxy)-2-furoic acid (TOFA) have been instrumental in elucidating potential mechanisms of action, particularly through the inhibition of fatty acid metabolism.[5][6] This guide focuses on a structurally related yet distinct molecule, 5-Hex-1-ynyl-2-furoic acid, and delineates a comprehensive strategy for the identification and validation of its potential therapeutic targets. The presence of the hexynyl group at the 5-position suggests unique lipophilic and steric properties that may confer novel biological activities or a modified potency profile compared to its more studied counterparts.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical framework for target exploration but also detailed, field-proven experimental protocols to rigorously test these hypotheses.

Part 1: Structural Analogy and Hypothesis-Driven Target Selection

The logical starting point for elucidating the therapeutic targets of this compound is to draw parallels with its structurally similar and well-characterized analog, TOFA. The primary established target of TOFA is Acetyl-CoA Carboxylase (ACC), a key enzyme in the regulation of fatty acid synthesis.

Primary Hypothesis: Inhibition of Acetyl-CoA Carboxylase (ACC)

Rationale: TOFA is a known inhibitor of ACC, an enzyme crucial for the biosynthesis of fatty acids.[5] Given the shared 2-furoic acid core, it is plausible that this compound also interacts with and inhibits ACC. The hexynyl side chain, while shorter and more rigid than the tetradecyloxy chain of TOFA, may still occupy the necessary binding pocket to exert an inhibitory effect. Inhibition of ACC has significant implications for diseases characterized by aberrant lipid metabolism, such as cancer and metabolic disorders.

Secondary Hypotheses: Broader Anti-Cancer and Anti-Inflammatory Pathways

Rationale: The broader family of furoic acid derivatives has demonstrated anti-cancer and anti-inflammatory activities that may extend beyond ACC inhibition.[1][3] Therefore, it is prudent to investigate the effect of this compound on key pathways implicated in these pathologies.

  • Induction of Apoptosis in Cancer Cells: TOFA has been shown to induce caspase activation and cell death in prostate cancer cells, potentially through the mitochondrial pathway.[5] This suggests that this compound could similarly trigger programmed cell death in malignant cells.

  • Modulation of Inflammatory Signaling: Furan fatty acids are reported to possess anti-inflammatory properties.[7] Investigating the impact of this compound on key inflammatory mediators and signaling cascades, such as NF-κB and cytokine production, is a logical avenue of exploration.

Part 2: Experimental Validation of Therapeutic Targets

A multi-tiered approach, progressing from in vitro biochemical assays to cell-based and in vivo models, is essential for the robust validation of the hypothesized therapeutic targets.

In Vitro Target Engagement and Enzyme Inhibition

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ACC.

Experimental Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

  • Reagents and Materials:

    • Purified human ACC1 and ACC2 isoforms

    • Acetyl-CoA

    • ATP

    • Sodium bicarbonate (containing ¹⁴C)

    • This compound

    • TOFA (as a positive control)

    • Scintillation cocktail and vials

    • Microplate scintillation counter

  • Procedure:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.5 mg/mL BSA.

    • Serially dilute this compound and TOFA in DMSO.

    • In a 96-well plate, add 5 µL of the compound dilutions to 40 µL of the reaction buffer containing ACC enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of a substrate mix containing acetyl-CoA, ATP, and ¹⁴C-labeled sodium bicarbonate.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of 1 M HCl.

    • Transfer the reaction mixture to a scintillation vial containing 5 mL of scintillation cocktail.

    • Quantify the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundACC1 IC50 (µM)ACC2 IC50 (µM)
This compoundTo be determinedTo be determined
TOFA (Positive Control)Literature ValueLiterature Value

Logical Workflow for In Vitro ACC Inhibition Assay:

ACC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer D Add Compound and Enzyme A->D B Serially Dilute Compound B->D C Prepare Substrate Mix F Initiate Reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Terminate Reaction G->H I Scintillation Counting H->I J Calculate IC50 I->J

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ACC.

Cell-Based Assays for Pharmacological Effect

Objective: To assess the impact of this compound on cancer cell proliferation, apoptosis, and inflammatory responses in relevant cell line models.

Experimental Protocol: Cancer Cell Viability and Apoptosis Assay

  • Cell Lines:

    • Prostate cancer (e.g., LNCaP, PC-3)

    • Breast cancer (e.g., MCF-7, MDA-MB-231)

    • Non-cancerous control cell line (e.g., RWPE-1)

  • Procedure for Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Procedure for Apoptosis (Annexin V/PI Staining):

    • Treat cells with this compound at its GI50 concentration for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cell population by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway Compound This compound ACC ACC Inhibition Compound->ACC Lipid_Depletion Lipid Depletion ACC->Lipid_Depletion Mito_Stress Mitochondrial Stress Lipid_Depletion->Mito_Stress Cyto_C Cytochrome C Release Mito_Stress->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction by this compound.

Experimental Protocol: Anti-Inflammatory Activity Assay

  • Cell Line:

    • Macrophage cell line (e.g., RAW 264.7)

  • Procedure (Nitric Oxide and Cytokine Measurement):

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor and anti-inflammatory efficacy of this compound in preclinical animal models.

Experimental Protocol: Xenograft Mouse Model of Cancer

  • Animal Model:

    • Immunocompromised mice (e.g., NOD-SCID)

  • Procedure:

    • Subcutaneously implant human cancer cells (e.g., PC-3) into the flank of the mice.

    • Once tumors are established, randomize mice into treatment groups (vehicle control, this compound at different doses).

    • Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for histological and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Experimental Protocol: Mouse Model of Acute Inflammation

  • Animal Model:

    • BALB/c mice

  • Procedure (LPS-induced Endotoxemia):

    • Pre-treat mice with this compound or vehicle control.

    • Administer a sublethal dose of LPS intraperitoneally.

    • Collect blood samples at various time points to measure serum levels of inflammatory cytokines.

    • Assess clinical signs of inflammation.

Part 3: Concluding Remarks and Future Directions

The exploration of this compound as a potential therapeutic agent is a promising endeavor rooted in the established biological activities of the broader furoic acid class. The primary hypothesized target, Acetyl-CoA Carboxylase, offers a clear and testable starting point for investigation, with significant implications for oncology and metabolic diseases. The comprehensive experimental framework outlined in this guide provides a rigorous pathway for elucidating the mechanism of action, validating therapeutic targets, and establishing preclinical proof-of-concept. Successful validation of these initial hypotheses will pave the way for further lead optimization, pharmacokinetic and toxicological profiling, and ultimately, the potential development of a novel therapeutic for diseases with high unmet medical need.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605985, this compound. Retrieved from [Link]

  • Halvorson, D. L., & McCune, S. A. (1984). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Lipids, 19(10), 749–754. Retrieved from [Link]

  • Brusselmans, K., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80–85. Retrieved from [Link]

  • McCune, S. A., & Harris, R. A. (1982). Reciprocal Effects of 5-(tetradecyloxy)-2-furoic Acid on Fatty Acid Oxidation. Journal of Biological Chemistry, 257(23), 14165–14171. Retrieved from [Link]

  • Li, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20438–20453. Retrieved from [Link]

  • Rosenau, T., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules, 24(12), 2231. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2014). (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2022). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules, 27(19), 6529. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). 2-Furoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Gomaa, A. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3740. Retrieved from [Link]

  • Liu, Y., et al. (2017). Furan fatty acids - Beneficial or harmful to health? Progress in Lipid Research, 68, 1–11. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern pharmacology, with compounds derived from unique chemical scaffolds offering promising avenues for development. This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 5-Hex-1-ynyl-2-furoic acid . Furoic acid derivatives have garnered interest for their diverse biological activities, making this initial toxicological assessment a critical first step in evaluating the compound's potential as a drug lead. We detail the strategic selection of cell lines, provide validated, step-by-step protocols for assessing metabolic viability (MTT assay) and cell membrane integrity (LDH assay), and outline the principles of data analysis and interpretation, including the determination of the half-maximal inhibitory concentration (IC50). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to ensure a robust and reliable preliminary screening process.

Introduction: The Rationale for Screening this compound

This compound is a carboxylic acid containing a furan ring, a structural motif present in numerous bioactive compounds.[1] Its chemical structure is provided in Table 1. The furan ring system is a versatile scaffold, and its derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The incorporation of an alkynyl group, such as the hexynyl substituent in the target molecule, can significantly influence a compound's biological activity, sometimes enhancing its potency and specificity.[5]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
IUPAC Name 5-hex-1-ynylfuran-2-carboxylic acid[1]
Structure

Given this background, the initial and most fundamental assessment for any potential therapeutic agent is its effect on cell viability. Preliminary cytotoxicity screening serves as a critical filter in the drug discovery pipeline.[6] It aims to answer two primary questions:

  • Does the compound exhibit cytotoxic (cell-killing) effects?

  • If so, what is its potency, and does it show any selectivity towards cancer cells over normal, healthy cells?

This guide outlines a validated, dual-assay approach to address these questions, ensuring the generation of reliable and reproducible data to inform subsequent stages of research and development.

Experimental Design & Strategic Rationale

A robust preliminary screen relies on a carefully considered experimental design. The choices of cellular models and analytical methods are paramount and directly influence the validity and interpretation of the results.

Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is critical and should be guided by the ultimate therapeutic goal.[7] For an initial broad-spectrum screen of a novel compound with unknown potential, a panel that includes both cancerous and non-cancerous cell lines is recommended. This allows for the simultaneous assessment of anticancer activity and general toxicity.

  • Cancer Cell Panel : To assess potential anticancer activity, a selection of well-characterized cancer cell lines from different tissue origins is advisable.[8] We propose the use of:

    • A549 (Human Lung Carcinoma): A widely used model for lung cancer studies.

    • MCF-7 (Human Breast Adenocarcinoma): A common model for hormone-responsive breast cancer.

    • HCT116 (Human Colon Carcinoma): A standard model for colorectal cancer research.

  • Non-Cancerous Control Cell Line : To evaluate basal cytotoxicity and selectivity, a non-cancerous cell line is essential.

    • MRC-5 (Human Fetal Lung Fibroblast): A well-established normal diploid cell line used in toxicology studies.

The use of immortalized cancer cell lines is standard practice due to their ease of culture and indefinite supply, providing a consistent biological material for screening.[3] Comparing the compound's effect on this panel allows for the calculation of a Selectivity Index (SI) , a crucial parameter in early-stage drug assessment.

Assay Selection: A Dual-Mechanism Strategy

No single assay can provide a complete picture of cytotoxicity. Therefore, we advocate for a primary screening assay complemented by a secondary, mechanistically different assay to confirm findings and reduce the likelihood of compound-specific artifacts.

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[6]

  • Secondary/Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay. This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of late-stage apoptosis and necrosis.[5][12] It provides a distinct endpoint from the MTT assay, focusing on cell membrane damage rather than metabolic activity.[4]

This dual-assay approach creates a self-validating system. If a compound shows potent activity in the MTT assay, a corresponding increase in LDH release would strongly support a cytotoxic mechanism. Conversely, a discrepancy between the two assays (e.g., low MTT signal but no LDH release) might suggest a cytostatic (growth-inhibiting) rather than a cytotoxic effect, or potential interference with the MTT assay chemistry itself, prompting further investigation.

Detailed Methodologies

The following protocols are standardized for a 96-well plate format, suitable for high-throughput screening.

Compound & Reagent Preparation
  • Compound Stock Solution : Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • MTT Solution (5 mg/mL) : Dissolve MTT powder in sterile phosphate-buffered saline (PBS), pH 7.4. Filter-sterilize through a 0.2 µm filter and store in a light-protected container at 4°C.[1]

  • MTT Solubilization Solution : Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.

  • LDH Assay Reagents : Utilize a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions. These kits typically include the substrate mix, assay buffer, and a stop solution.[13][14]

Cell Culture & Seeding
  • Culture : Maintain all cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding : Trypsinize and count cells using a hemocytometer. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume logarithmic growth for 24 hours.[9]

Experimental Workflow

The overall workflow for the cytotoxicity screening is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture & Seeding (24h Incubation) treatment Treat cells with compound (e.g., 48h Incubation) cell_culture->treatment compound_prep Compound Serial Dilution (in culture medium) compound_prep->treatment cluster_mtt cluster_mtt treatment->cluster_mtt cluster_ldh cluster_ldh treatment->cluster_ldh mtt_add Add MTT Reagent (2-4h Incubation) mtt_sol Add Solubilization Solution mtt_add->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read analysis Calculate % Viability Determine IC50 mtt_read->analysis ldh_sup Transfer Supernatant ldh_reagent Add LDH Reagent (30 min Incubation) ldh_sup->ldh_reagent ldh_read Read Absorbance (490 nm) ldh_reagent->ldh_read ldh_read->analysis

Caption: Overall experimental workflow for cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
  • Treatment : After 24h of cell adhesion, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no-cell" blank (medium only). Incubate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubation : Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Solubilization : Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well.

  • Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

G cluster_cell MTT MTT (Yellow) (Cell Permeable) Enzymes Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzymes Reduction Formazan Formazan (Purple) (Insoluble) ViableCell Viable Cell Enzymes->Formazan

Caption: Principle of the MTT assay.
Protocol 2: LDH Assay for Membrane Integrity
  • Treatment : Prepare and treat a parallel plate exactly as described in the MTT assay (Step 1).

  • Supernatant Transfer : After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[14]

  • Reagent Addition : Add 50 µL of the reconstituted LDH Reaction Solution to each well containing the supernatant.[14]

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Reading : Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability

For the MTT assay, cell viability is expressed as a percentage relative to the vehicle-treated control cells.

% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Where:

  • Abssample is the absorbance of the treated cells.

  • Abscontrol is the average absorbance of the vehicle-treated control cells.

  • Absblank is the average absorbance of the no-cell blank wells.

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is the most common metric for cytotoxicity.

  • Plot Data : Plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression : Use a statistical software package (e.g., GraphPad Prism, or an Excel add-in) to fit the data to a sigmoidal dose-response curve (variable slope).[2][15]

  • Calculate IC50 : The software will calculate the IC50 value from the fitted curve.

Data Presentation

Quantitative data should be summarized in a clear, structured table for easy comparison.

Table 2: Hypothetical Cytotoxicity Data for this compound (48h)

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
A549 Lung Carcinoma15.24.6
MCF-7 Breast Adenocarcinoma28.52.5
HCT116 Colon Carcinoma9.87.1
MRC-5 Normal Lung Fibroblast70.1-

The Selectivity Index (SI) is calculated as: IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) is generally considered favorable, indicating selective toxicity towards cancer cells.

Conclusion

This technical guide provides a robust, validated framework for the preliminary cytotoxicity screening of this compound. By employing a strategically selected cell panel and a dual-assay system that interrogates both metabolic activity and membrane integrity, researchers can generate high-quality, reliable data. The accurate determination of IC50 values across cancerous and non-cancerous cell lines is a critical decision-making point in the drug discovery process. A compound demonstrating potent and selective cytotoxicity warrants progression to more advanced preclinical studies, including mechanistic investigations, while a compound with high general toxicity can be deprioritized early, saving valuable time and resources. This structured approach ensures that the initial evaluation of novel compounds is both efficient and scientifically rigorous.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Kłossowski, S., et al. (2016). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. Molecules, 21(9), 1123. [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. NTP. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • BNO News. (2025). The role of LDH assay kits in assessing cell damage and toxicity. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. [Link]

  • DergiPark. (2021). Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Gazdar, A. F., et al. (2010). Characterization of the NCI-60 cell line panel. Cancer research, 70(3), 829–839. [Link]

  • Kapałczyńska, M., et al. (2018). The selection of a proper cell line for research on the effectiveness of new anticancer drugs. Recent patents on anti-cancer drug discovery, 13(1), 121–131. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Hex-1-ynyl-2-furoic Acid for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Probing Cellular Metabolism with 5-Hex-1-ynyl-2-furoic Acid

Cellular metabolism comprises a highly complex and dynamic network of biochemical reactions essential for life. The study of lipids and their metabolic pathways—lipidomics—is critical for understanding cellular physiology and the progression of diseases such as cancer, metabolic syndrome, and neurodegenerative disorders. A significant challenge in this field is the visualization and tracking of specific lipid molecules within the complex cellular environment without perturbing their natural behavior.

This compound (5-HFA) is a novel chemical probe designed for the study of fatty acid metabolism. Structurally, it mimics a natural fatty acid, allowing it to be recognized and utilized by the cell's metabolic machinery.[1][2][3][4] Once introduced to a biological system, 5-HFA is incorporated into various lipid species and fatty-acylated proteins.

What makes 5-HFA a powerful tool is the terminal alkyne group on its hexynyl chain. This alkyne serves as a bioorthogonal handle—a chemical functionality that is inert within the biological system but can be specifically and efficiently reacted with an external partner. This partner is typically an azide-containing reporter molecule (e.g., a fluorophore or a biotin tag) which is introduced after metabolic labeling is complete. The reaction that joins the alkyne and the azide is the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This two-step approach—metabolic incorporation followed by a highly specific chemical ligation—enables the sensitive and robust detection of molecules that have utilized 5-HFA.[1][5][6]

These application notes provide a comprehensive guide to the use of 5-HFA for tracing fatty acid metabolism, from the underlying principles to detailed protocols for cellular labeling, visualization, and analysis.

II. Principle of the Method: A Two-Step Strategy

The use of 5-HFA in metabolic labeling is a sequential process involving two key stages:

  • Metabolic Incorporation: Cells are cultured in the presence of 5-HFA. Due to its structural similarity to natural fatty acids, cellular enzymes recognize 5-HFA and incorporate it into various metabolic pathways. This includes, but is not limited to, the synthesis of complex lipids (e.g., triglycerides, phospholipids) and the post-translational modification of proteins (fatty acylation). The result is a population of biomolecules that are tagged with the alkyne group.

  • Bioorthogonal Detection via Click Chemistry: After the desired labeling period, the cells are fixed and permeabilized. A "click reaction" is then performed to attach a reporter molecule to the alkyne-tagged biomolecules. The most common reporter molecules are azides coupled to either a fluorescent dye for imaging or a biotin tag for affinity purification and subsequent analysis by mass spectrometry. The CuAAC reaction is highly specific, efficient, and occurs under biocompatible conditions, ensuring that the reporter molecule only attaches to the alkyne handle of 5-HFA.[2][5]

This strategy allows for the temporal and spatial tracking of fatty acid metabolism with high sensitivity and specificity.

G cluster_0 Step 1: Metabolic Labeling (In Vivo) cluster_1 Step 2: Bioorthogonal Detection (In Vitro) cluster_2 Step 3: Downstream Analysis HFA 5-HFA (Alkyne Probe) Cell Living Cell HFA->Cell Uptake & Activation Biomolecules Alkyne-Tagged Biomolecules (Lipids, Proteins) Cell->Biomolecules Metabolic Incorporation Click CuAAC 'Click' Reaction (CuSO4, Reductant, Ligand) Biomolecules->Click Labeled_Biomolecules Fluorescently Labeled or Biotinylated Biomolecules Click->Labeled_Biomolecules Azide Azide-Reporter (Fluorophore or Biotin) Azide->Click Microscopy Fluorescence Microscopy Labeled_Biomolecules->Microscopy Imaging MS Mass Spectrometry (after enrichment) Labeled_Biomolecules->MS Identification & Quantification

Caption: Workflow for metabolic labeling and detection using 5-HFA.

III. Experimental Protocols

A. Preparation of 5-HFA Stock Solution and BSA Conjugate

Long-chain fatty acids have low solubility in aqueous media and can be toxic to cells when added directly. To enhance solubility and bioavailability while minimizing toxicity, 5-HFA should be complexed with fatty acid-free Bovine Serum Albumin (FAF-BSA).[7]

Materials:

  • This compound (5-HFA)

  • Potassium Hydroxide (KOH), 1 M solution

  • Dimethyl sulfoxide (DMSO)

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Conical glass reaction vials[7]

Protocol:

  • Saponification of 5-HFA:

    • In a conical glass vial, add the desired amount of 5-HFA.

    • Add an equal volume of DMSO to dissolve the 5-HFA.

    • Add a 20% molar excess of diluted KOH (e.g., for 10 µmol of 5-HFA, add 12 µmol of KOH).[7]

    • Vortex briefly and heat at 65°C until the solution is clear. This converts the carboxylic acid to its more soluble potassium salt.

  • Complexation with FAF-BSA:

    • Prepare a 10% (w/v) solution of FAF-BSA in sterile PBS and warm it to 37°C.

    • While the saponified 5-HFA solution is still warm, add the required volume of the warm FAF-BSA solution to achieve the desired final concentration ratio. A 4:1 molar ratio of 5-HFA to BSA is a good starting point.

    • Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.

    • The resulting 5-HFA-BSA conjugate solution can be filter-sterilized and stored in aliquots at -20°C.

ParameterRecommended ValueNotes
5-HFA Stock Concentration 10-20 mM (in DMSO)Prepare fresh before saponification.
FAF-BSA Solution 10% (w/v) in PBSEnsure it is truly fatty acid-free for best results.
Final Working Concentration 25 - 100 µMMust be optimized for each cell type and experiment.
Storage of Conjugate -20°C for up to 3 monthsAvoid repeated freeze-thaw cycles.
B. Protocol for Metabolic Labeling of Adherent Cells

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of incubation time and 5-HFA concentration is recommended for each specific cell line and experimental goal.

Materials:

  • Adherent cells cultured in a multi-well plate or on coverslips

  • Complete cell culture medium

  • Serum-free or low-serum medium (optional, for starvation)

  • 5-HFA-BSA conjugate solution (from Protocol A)

  • PBS

Protocol:

  • Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • (Optional) Serum Starvation: To enhance the uptake of exogenous fatty acids, you can replace the complete medium with serum-free or low-serum medium for 1-2 hours before labeling.

  • Metabolic Labeling (Pulse):

    • Add the 5-HFA-BSA conjugate to the cell culture medium to achieve the desired final concentration (start with 50 µM).

    • Incubate the cells for the desired period (a time course of 2, 4, 8, and 24 hours is recommended for initial optimization).

  • (Optional) Chase Period: To track the fate of the incorporated 5-HFA over time, remove the labeling medium, wash the cells once with warm PBS, and add fresh complete medium without 5-HFA. Incubate for the desired chase period.[8]

  • Washing: After the labeling (and chase, if applicable), remove the medium and wash the cells twice with cold PBS to remove any unincorporated 5-HFA.

  • Fixation: Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS. The fixed cells can be stored at 4°C for a few days before proceeding to the click chemistry reaction.

C. Protocol for In Situ Click Chemistry and Fluorescence Imaging

This protocol describes the detection of 5-HFA-labeled biomolecules in fixed cells using a fluorescent azide reporter.

Materials:

  • Fixed, 5-HFA-labeled cells on coverslips

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS

  • Click Reaction Cocktail Components:

    • Copper (II) Sulfate (CuSO₄): 50 mM stock in water[7]

    • Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in water (prepare fresh)

    • Copper Ligand (e.g., TBTA or a picolyl azide-based reporter): 2 mM stock in DMSO[7][9]

    • Fluorescent Azide (e.g., Azide-Alexa Fluor 488): 2 mM stock in DMSO

  • PBS

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Click Reaction Cocktail Preparation (per sample, e.g., 200 µL):

ComponentStock Conc.Volume for 200 µLFinal Conc.
PBS-188 µL-
Fluorescent Azide2 mM2 µL20 µM
CuSO₄50 mM4 µL1 mM
Sodium Ascorbate500 mM4 µL10 mM
TBTA (optional but recommended)2 mM2 µL20 µM
Note: Always add the components in the order listed. Add the Sodium Ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.

Protocol:

  • Permeabilization: Add Permeabilization Buffer to the fixed cells and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use.

    • Remove the PBS and add the cocktail to the cells, ensuring the coverslip is fully covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess reaction components.

  • (Optional) Staining: If desired, stain with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G start Seed Cells label Metabolic Labeling with 5-HFA-BSA start->label wash1 Wash with PBS label->wash1 fix Fix with 4% PFA wash1->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize click Perform Click Reaction (Azide-Fluorophore, Cu(I)) permeabilize->click wash2 Wash 3x with PBS click->wash2 mount Mount Coverslip wash2->mount image Confocal Microscopy mount->image

Sources

Application Note & Protocols: 5-Hex-1-ynyl-2-furoic Acid as a Versatile Activity-Based Probe for Enzyme Discovery and Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for an Activity-Based Probe

In modern proteomics and drug discovery, merely quantifying protein abundance is often insufficient. The critical question is not just "Is the protein present?" but "Is the protein active?". Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to directly address this question, enabling the assessment of the functional state of enzymes within their native biological context. Activity-based probes (ABPs) are the cornerstone of this technique—small molecules engineered to covalently and irreversibly bind to the active site of specific enzymes in a mechanism-dependent manner.[1]

This document details the application of 5-Hex-1-ynyl-2-furoic acid (5H1Y2FA) , a novel ABP designed for the profiling of enzymes that recognize carboxylic acid substrates with extended hydrophobic chains. Its structure is predicated on established principles of enzyme inhibition, combining a substrate-mimicking scaffold with a bioorthogonal handle for downstream detection and identification.

  • The Furoic Acid Scaffold: The 2-furoic acid moiety acts as a recognition element. Carboxylic acids are a common feature of the natural substrates for many enzyme classes, notably the cyclooxygenase (COX) enzymes , which metabolize arachidonic acid.[2][3] This scaffold directs the probe toward the active sites of such enzymes.

  • The Hydrophobic Alkyl Chain: The hexynyl group provides a hydrophobic tail, further mimicking endogenous fatty acid substrates and contributing to binding affinity within hydrophobic active site channels.

  • The Terminal Alkyne "Handle": The terminal alkyne is not the primary reactive "warhead" for covalent modification. Instead, it serves as a versatile and bioorthogonal handle. This allows for a two-step labeling procedure where, after the probe has irreversibly bound to its target, a reporter tag (e.g., a fluorophore like TAMRA-azide or an affinity tag like biotin-azide) can be attached via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[4] This modularity provides significant experimental flexibility.

Based on these structural features, 5H1Y2FA is a putative probe for enzymes such as cyclooxygenases (COX-1, COX-2) and may also show activity against other serine hydrolases that process fatty acid-like substrates, such as Fatty Acid Amide Hydrolase (FAAH).[5][6] The protocols described herein provide a framework for validating these targets and utilizing the probe for inhibitor screening and biomarker discovery.

Principle of Action: A Two-Step Mechanism for Profiling Enzyme Activity

The utility of 5H1Y2FA as an activity-based probe is rooted in a two-step process that ensures only catalytically active enzymes are labeled. This process distinguishes it from simple affinity labels.

Step 1: Mechanism-Based Irreversible Inhibition The probe first binds to the enzyme's active site through non-covalent interactions, guided by the furoic acid and hexynyl groups. An active enzyme will then initiate its catalytic cycle on the probe, which is designed to be a "suicide substrate". This enzymatic processing converts the probe into a reactive intermediate that forms a stable, covalent bond with a nucleophilic residue in the active site (e.g., a serine or cysteine), thereby permanently inactivating the enzyme. Enzymes that are already inhibited, denatured, or in an inactive conformation will not be labeled.

Step 2: Bioorthogonal Ligation (Click Chemistry) Following the covalent labeling of the active enzyme, the proteome is treated with a reporter-azide molecule (e.g., a fluorescent dye or biotin). The terminal alkyne of the now enzyme-bound probe reacts with the azide on the reporter tag via CuAAC click chemistry. This appends the reporter to the target enzyme, enabling visualization or enrichment.

Diagram: Experimental Workflow for Activity-Based Protein Profiling with 5H1Y2FA

Caption: Workflow for using 5H1Y2FA as a two-step activity-based probe.

Core Protocols

These protocols provide a starting point for utilizing 5H1Y2FA. Optimization of probe concentration, incubation times, and buffer conditions may be necessary depending on the biological sample and specific enzyme targets.

Protocol 1: In-Gel Fluorescence Profiling of Enzyme Activity in Cell Lysates

This protocol is designed to visualize the activity profile of target enzymes in a complex proteome.

A. Materials and Reagents

  • This compound (5H1Y2FA) : Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, and protease inhibitor cocktail (EDTA-free).

  • Fluorescent Azide Reporter: e.g., TAMRA-Azide or Alexa Fluor 647 Azide. Prepare a 1 mM stock in DMSO.

  • Click Chemistry Reagents:

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): 50 mM stock in water (prepare fresh).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

  • SDS-PAGE reagents and fluorescence gel scanner.

B. Experimental Procedure

  • Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay. Adjust concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • In a microcentrifuge tube, add 50 µL of the cell lysate (50-100 µg total protein).

    • Add 1 µL of 5H1Y2FA stock solution for a final concentration of 200 µM (this should be optimized, typically between 1-200 µM).

    • Incubate for 60 minutes at 37°C.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order:

      • 1 µL of 1 mM fluorescent azide reporter (final concentration: 20 µM).

      • 1 µL of 50 mM TCEP (final concentration: 1 mM).

      • 3 µL of 1.7 mM TBTA (final concentration: ~100 µM).

      • 1 µL of 50 mM CuSO₄ (final concentration: 1 mM).

    • Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE Analysis:

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Boil the sample for 5 minutes at 95°C.

    • Resolve the proteins on a 10% or 12% SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation/emission wavelengths for your chosen fluorophore.

    • After scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.

C. Expected Results and Data Interpretation The fluorescence scan will reveal distinct bands corresponding to proteins that have been covalently modified by 5H1Y2FA. The intensity of these bands is proportional to the level of active enzyme in the sample. Comparing profiles between different biological states (e.g., treated vs. untreated cells) can reveal changes in enzyme activity.

ParameterRecommended Starting ConditionOptimization RangeRationale
Probe Concentration 200 µM1 µM - 500 µMBalance between target saturation and off-target labeling.
Labeling Time 60 min15 min - 2 hoursAllow sufficient time for mechanism-based inactivation.
Labeling Temperature 37°CRT - 37°CMimic physiological conditions for enzyme activity.
Protein Amount 50-100 µg20 µg - 200 µgEnsure sufficient signal for detection.
Protocol 2: Competitive Inhibition Assay for Target Validation and Inhibitor Screening

This protocol is crucial for confirming that 5H1Y2FA labels a specific target and can be adapted to screen for novel inhibitors of that target.

A. Principle If a known or candidate inhibitor for a target enzyme is pre-incubated with the lysate before adding the 5H1Y2FA probe, it will occupy the active site. This prevents the probe from binding and labeling the enzyme, resulting in a decrease or complete loss of the corresponding fluorescent band on the gel.

B. Experimental Procedure

  • Lysate Preparation: Prepare cell lysate as described in Protocol 1.

  • Competitive Pre-incubation:

    • Aliquot 50 µL of cell lysate into several tubes.

    • To each tube, add your competitor compound (e.g., a known COX inhibitor like Indomethacin or a test compound) at various concentrations (e.g., from 100 nM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add 5H1Y2FA to each tube to the optimized final concentration determined in Protocol 1.

    • Incubate for 60 minutes at 37°C.

  • Click Chemistry and Analysis:

    • Proceed with the click chemistry reaction and SDS-PAGE analysis as described in Protocol 1.

C. Expected Results and Data Interpretation A dose-dependent decrease in the fluorescence intensity of a specific band in the presence of a known inhibitor strongly validates that band as the target enzyme. This method can be used to determine the IC₅₀ of the competitor and to screen compound libraries for new inhibitors.

Diagram: Principle of Competitive Activity-Based Profiling

G cluster_0 Control (No Inhibitor) cluster_1 Experiment (+ Inhibitor) A Active Enzyme B Add 5H1Y2FA Probe A->B C Covalent Labeling B->C D Strong Fluorescent Signal C->D E Active Enzyme F Pre-incubate with Inhibitor E->F G Active Site Blocked F->G H Add 5H1Y2FA Probe G->H I No Labeling Occurs H->I J No/Reduced Signal I->J

Caption: Competitive ABPP confirms target identity and screens for inhibitors.

Troubleshooting and Self-Validation

  • No Signal: Increase probe concentration or incubation time. Check the activity of your click chemistry reagents; TCEP should be made fresh. Ensure your lysate contains active enzymes.

  • High Background/Many Bands: Decrease probe concentration. The furoic acid scaffold may have broad specificity. Use the competitive profiling protocol to identify specific targets of interest.

  • Validating Covalent Binding: To confirm the probe binds covalently, denature the proteome by boiling before adding the probe. A truly activity-based probe should not label heat-denatured proteins.

Concluding Remarks

This compound is a rationally designed chemical probe that holds significant promise for the study of enzyme activity. Its substrate-mimicking core makes it a putative tool for profiling cyclooxygenases and other fatty acid-processing enzymes. The integrated terminal alkyne allows for versatile, two-step detection using the robust and efficient click chemistry platform. The protocols provided here offer a comprehensive guide for researchers to validate its targets in various biological systems and leverage its capabilities for functional proteomics and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]

  • de Bruin, G., & Overkleeft, H. S. (2013). Activity-based probes for the multicatalytic proteasome. Methods in Molecular Biology, 987, 27-44. Retrieved from [Link]

  • Grimaldi, M., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. Retrieved from [Link][5]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-778. Retrieved from [Link][8]

  • Sahtoe, D. D., & van der Heden van Noort, G. J. (2015). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 58(24), 9578-9593. Retrieved from [Link][9]

  • Blum, G., et al. (2005). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current Drug Discovery Technologies, 2(3), 197-208. Retrieved from [Link][1]

  • Manciu, D., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8895. Retrieved from [Link][10]

  • Boger, D. L., et al. (2011). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 54(24), 8443-8452. Retrieved from [Link][11]

  • Fonović, M., & Bogyo, M. (2008). Activity Based Probes for Proteases: Applications to Biomarker Discovery, Molecular Imaging and Drug Screening. Current Topics in Medicinal Chemistry, 8(14), 1229-1239. Retrieved from [Link][12]

  • Various Authors. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Google Search result compilation.[6]

  • Furoic Acid-Capped LaF3:Tb Nanoparticles for Al3+ Detection Based on Aggregation-Induced Luminescence Enhancement. (2024). ACS Applied Nano Materials. Retrieved from [Link][13]

  • Kumar, A., et al. (2021). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 13(11), 2811. Retrieved from [Link][4]

  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Retrieved from [Link][14]

  • Adams, J. L., et al. (1998). Pyrazole compounds. Google Patents. Retrieved from [15]

  • Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 9(4), 2854-2865. Retrieved from [Link][16][17]

  • Various Authors. (2013). Pharmaceutical composition of cyclooxygenase – 2 inhibitors. Google Patents. Retrieved from [2]

  • Al-Shar'i, N. A., et al. (2023). Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[8][9]thieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-. Google Patents. Retrieved from [3]

  • Folkman, J., & Kaipainen, A. (1995). Method of using cyclooxygenase-2 inhibitors as anti-angiogenic agents. Google Patents. Retrieved from [18]

  • Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Molecular Catalysis A: Chemical, 469, 68-74. Retrieved from [Link][19]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. Retrieved from [Link][20]

  • Various Authors. (2023). Compounds for use as inhibitors of alternative oxidase or cytochrome bc1 complex. Google Patents. Retrieved from [21]

  • Xia, H., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Molecules, 28(15), 5732. Retrieved from [Link][22][23]

  • Hept-6-en-1-yl Furan-2-carboxylate. (2024). MDPI. Retrieved from [Link][24]

Sources

LC-MS/MS methods for detecting 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 5-Hex-1-ynyl-2-furoic acid in Human Plasma using LC-MS/MS

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated to meet the rigorous standards required in drug development and clinical research, demonstrating excellent accuracy, precision, and linearity over a relevant concentration range. This guide provides a complete, step-by-step protocol suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound characterized by a furoic acid core and a hexynyl side chain[1]. As a carboxylic acid, it possesses properties that make it a candidate for various applications in medicinal chemistry and drug development, potentially as a novel therapeutic agent or a metabolite of a parent drug[2]. The accurate quantification of such compounds in complex biological matrices like plasma is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.

LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3] The Multiple Reaction Monitoring (MRM) scan mode on a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte of interest, minimizing interferences from the biological matrix.[4][5]

The primary challenge in bioanalysis is the effective isolation of the analyte from endogenous matrix components such as proteins, phospholipids, and salts, which can interfere with ionization and compromise data quality.[6][7] This protocol utilizes a pH-adjusted liquid-liquid extraction (LLE) technique. The carboxylic acid moiety of this compound is deprotonated at high pH to remain in the aqueous phase while some impurities are removed, and then protonated at low pH to become neutral, facilitating its extraction into an immiscible organic solvent.[8][9] This approach provides a clean extract and high recovery, essential for a reliable assay.

This document serves as a comprehensive guide, detailing the entire workflow from sample preparation to data analysis, and includes a discussion on method validation according to established regulatory guidelines.[3][10][11]

Analyte Properties

A summary of the key chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[1]
Molecular Weight 192.21 g/mol PubChem[1]
Structure Furan ring with a carboxylic acid at position 2 and a hex-1-ynyl group at position 5PubChem[1]
Functionality Carboxylic AcidPubChem[1]

Principle of the Method

The analytical method is based on three core stages:

  • Sample Preparation: Plasma samples are first treated with an internal standard (IS). The pH is then adjusted to be acidic, converting the this compound to its neutral form. A subsequent liquid-liquid extraction with an organic solvent isolates the analyte and IS from endogenous plasma components.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 analytical column separates the analyte from any remaining matrix components based on polarity.

  • Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer. The analyte is ionized using electrospray ionization in negative mode (ESI-), which is highly efficient for carboxylic acids.[12] Quantification is performed using the highly selective MRM mode.[13]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (e.g., this compound-d4)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • Formic acid (>99%)

  • Ammonium formate

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and disposable tips

Instrumentation
  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent).

  • Nitrogen generator (for MS source and evaporation)

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of this compound and its internal standard (IS). Dissolve each in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC). The final volume of spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

The LLE procedure is designed to efficiently extract the acidic analyte by manipulating its charge state.

Causality Explanation: At a low pH (well below the pKa of the carboxylic acid), the analyte is protonated and neutral, making it more soluble in an organic solvent than in the aqueous plasma. This pH-driven partitioning is the key to achieving a selective and clean extraction.[9][14]

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the double blank (blank plasma used for matrix check).

  • Vortex briefly (5 seconds) to mix.

  • Add 50 µL of 2% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~500 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue. Centrifuge at 13,000 x g for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.


}

Liquid-Liquid Extraction (LLE) workflow for this compound.

LC-MS/MS Instrumental Conditions

Causality Explanation: A reversed-phase C18 column is chosen for its ability to retain moderately nonpolar compounds like this compound. The gradient elution, starting with a high aqueous content and increasing the organic solvent, ensures that the analyte is properly retained and then eluted as a sharp peak. Formic acid is added to the mobile phase to maintain the analyte in its protonated, neutral form for consistent retention and to aid in the ESI process.

LC Parameters

Parameter Setting
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Run Time | 5 minutes |

LC Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

MS/MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions Note: These transitions are hypothetical and must be optimized experimentally by infusing the analyte and IS into the mass spectrometer. The precursor ion in negative mode will be the deprotonated molecule [M-H]⁻.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 191.1e.g., 147.10.0503015
Internal Standard (IS) 195.1e.g., 151.10.0503015

Method Validation

To ensure the reliability and reproducibility of the data, the bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][15] Validation establishes by objective evidence that the method consistently produces a result meeting its predetermined specifications.[3]


}

Workflow from method development to routine analysis via validation.

Summary of Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria (FDA Guidance)
Selectivity Analyze six different lots of blank plasma to check for interferences at the retention time of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analyze calibration curves (at least 6 non-zero points) on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (at least 4 levels: LLOQ, LQC, MQC, HQC) in replicates (n=6) over three separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration.Recovery should be consistent and reproducible.
Matrix Effect Compare the analyte peak area from a post-extraction spiked sample to that of a pure solution standard.The IS-normalized matrix factor should have a CV ≤15%.
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term (-80°C), and in processed samples (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's data processing software.

  • Response Ratio: Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the standards (x-axis). Use a linear regression model with a 1/x² weighting.

  • Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which combines a simple and effective liquid-liquid extraction with sensitive tandem mass spectrometry, is suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation plan ensures that the method generates reliable, accurate, and reproducible data essential for supporting drug development programs and clinical studies.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][10]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][15]

  • BioAgilytix. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link][11]

  • Bookser, B. C., & Zhu, S. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link][17]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][6]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link][18]

  • American Chemical Society. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400. [Link][19]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][20]

  • PubMed Central. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link][21]

  • Agilent. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. [Link][22]

  • Waters Corporation. Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. [Link]

  • PubChem. This compound. [Link][1]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link][23]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link][24]

  • PubMed. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link][25]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link][14]

  • ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. [Link][12]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][26]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link][27]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][7]

  • IonSource. (2016). Introduction to MS Quantitation and Modes of LC/MS Monitoring. [Link][13]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link][28]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. [Link][4]

  • TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link][8]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link][9]

  • PubMed Central. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link][29]

  • ResearchGate. Determination of acidic drugs in biological and environmental matrices by membrane-based dual emulsification liquid-phase microextraction followed by high-performance liquid chromatography. [Link][30]

  • PubMed. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. [Link][2]

Sources

Application Notes and Protocols for 5-Hex-1-ynyl-2-furoic acid Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Targeting Cellular Metabolism through Carnitine Palmitoyltransferase 1 (CPT1)

Cellular metabolism is a cornerstone of physiological function, and its dysregulation is a hallmark of numerous diseases, including metabolic disorders, cancer, and inflammatory conditions.[1] A key regulator of cellular energy homeostasis is mitochondrial fatty acid oxidation (FAO), a process that is particularly crucial in tissues with high energy demands. The rate-limiting enzyme for FAO is Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation.[2][3][4][5]

There are three isoforms of CPT1 with distinct tissue distributions: CPT1A (liver isoform, also found in kidney, pancreas, and other tissues), CPT1B (predominantly in muscle and adipose tissue), and CPT1C (primarily in the brain).[2][3] By controlling the entry of fatty acids into the mitochondria, CPT1 acts as a critical metabolic switch. Inhibition of CPT1 can shift cellular energy production from fatty acid oxidation towards glucose utilization, a strategy that holds therapeutic promise for various pathologies.[1] For instance, in certain cancers that are heavily reliant on FAO for survival and proliferation, CPT1 inhibition can lead to decreased tumor growth.[6][7] Furthermore, in conditions like type 2 diabetes and obesity, modulating fatty acid metabolism through CPT1 inhibition has been explored as a means to improve insulin sensitivity.[1]

5-Hex-1-ynyl-2-furoic acid is a novel small molecule with a furoic acid scaffold. While its specific biological targets are under investigation, its structural characteristics suggest potential interactions with metabolic enzymes. This document provides a detailed experimental protocol for the evaluation of this compound in animal models, with a focus on its potential role as a CPT1 inhibitor. The following protocols are designed to be adaptable and serve as a comprehensive guide for researchers investigating the in vivo effects of this compound.

Mechanism of Action: The Role of CPT1 in Fatty Acid Oxidation

To understand the rationale behind the experimental protocols, it is essential to grasp the mechanism of CPT1. Long-chain fatty acids are first activated to fatty acyl-CoAs in the cytoplasm. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of fatty acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, CPT2 reverses the process, regenerating fatty acyl-CoAs that can then enter the β-oxidation spiral.

Caption: CPT1-mediated fatty acid transport into the mitochondria.

Experimental Protocols for In Vivo Evaluation of this compound

The following protocols provide a framework for the preclinical evaluation of this compound. These protocols are designed to assess the compound's pharmacokinetic profile, target engagement, efficacy in a disease model, and potential toxicity.

Part 1: Formulation and Administration

Given that this compound has a predicted XLogP3 of 3.2, it is likely to have poor water solubility.[6] Therefore, a suitable vehicle is required for in vivo administration.

Protocol 1.1: Preparation of this compound Formulation

  • Solubility Testing:

    • Assess the solubility of this compound in a panel of biocompatible solvents, including:

      • Phosphate-buffered saline (PBS), pH 7.4

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycol 400 (PEG400)

      • Corn oil, sesame oil, or olive oil

      • A mixture of solvents (e.g., 10% DMSO, 40% PEG400, 50% PBS)

  • Formulation Preparation (Example for Oral Gavage):

    • Based on solubility data, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For the final dosing solution, dilute the stock solution in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water to the desired final concentration.

    • Ensure the final concentration of the initial solvent (e.g., DMSO) is below the threshold for toxicity in the chosen animal model (typically <5% for oral administration).

    • Vortex or sonicate the final formulation to ensure a homogenous suspension or solution.

    • Prepare fresh formulations daily.

Table 1: Example Formulation for Oral Administration

ComponentPurposeExample Concentration
This compoundActive Pharmaceutical Ingredient1-100 mg/kg
DMSOSolubilizing agent< 5% (v/v)
Cremophor EL or Tween 80Surfactant/Emulsifier2-5% (v/v)
Saline (0.9% NaCl)Vehicleq.s. to final volume
Part 2: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for dose selection and interpretation of efficacy studies.

Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-5 mg/kg in a suitable solubilizing vehicle).

    • Group 2: Oral gavage (PO) administration (e.g., 10-50 mg/kg).

  • Procedure:

    • Fast mice overnight prior to dosing.

    • Administer this compound.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Part 3: Target Engagement and Pharmacodynamic (PD) Studies

These studies aim to confirm that this compound inhibits CPT1 in vivo and to establish a dose-response relationship.

Protocol 3.1: Ex Vivo CPT1 Activity Assay

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Treatment:

    • Administer a single dose of this compound or vehicle via the intended route of administration (e.g., oral gavage).

  • Procedure:

    • At a predetermined time point post-dose (based on PK data, e.g., Tmax), euthanize the mice.

    • Rapidly excise tissues of interest (e.g., liver, skeletal muscle).

    • Isolate mitochondria from the tissues.

    • Measure CPT1 activity using a radioenzymatic assay with [3H]-carnitine and palmitoyl-CoA as substrates.

  • Analysis:

    • Compare CPT1 activity in tissues from treated animals to that of vehicle-treated controls.

    • Determine the dose-dependent inhibition of CPT1 activity.

Protocol 3.2: Measurement of Plasma Acylcarnitines

  • Rationale: Inhibition of CPT1 is expected to lead to an accumulation of long-chain acyl-CoAs in the cytoplasm, which are then converted to long-chain acylcarnitines that can be measured in the plasma.

  • Procedure:

    • Collect plasma samples from animals treated with this compound or vehicle as described in the PK study.

    • Analyze the plasma for levels of various acylcarnitine species using LC-MS/MS.

  • Analysis:

    • Compare the acylcarnitine profiles between treated and control groups. An increase in long-chain acylcarnitines would be indicative of CPT1 inhibition.

Experimental_Workflow cluster_preclinical_evaluation Preclinical Evaluation of this compound cluster_pk_details PK Details cluster_pd_details PD Details Formulation Formulation Development PK_Studies Pharmacokinetic (PK) Studies Formulation->PK_Studies PD_Studies Pharmacodynamic (PD) Studies PK_Studies->PD_Studies PK_Dosing IV and PO Dosing Efficacy_Studies Efficacy Studies in Disease Model PD_Studies->Efficacy_Studies PD_Dosing Dose-Response Treatment Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis Tissue_Collection Tissue/Plasma Collection PD_Dosing->Tissue_Collection CPT1_Assay Ex Vivo CPT1 Activity Tissue_Collection->CPT1_Assay Acylcarnitine_Profiling Acylcarnitine Profiling Tissue_Collection->Acylcarnitine_Profiling

Caption: Workflow for in vivo evaluation of this compound.

Part 4: Efficacy Studies in a Relevant Animal Model

The choice of animal model will depend on the therapeutic indication being investigated. Below is an example protocol for a cancer xenograft model.

Protocol 4.1: Antitumor Efficacy in a Prostate Cancer Xenograft Model

  • Rationale: Some prostate cancers are known to be dependent on fatty acid oxidation for growth.[7]

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Cell Line: A prostate cancer cell line known to have high levels of FAO (e.g., C4-2B, LNCaP).

  • Procedure:

    • Subcutaneously implant prostate cancer cells into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups:

      • Group 1: Vehicle control.

      • Group 2: this compound (low dose).

      • Group 3: this compound (high dose).

      • Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer treatment daily (or as determined by PK data) via the chosen route.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors and weigh them.

    • Collect tumors and other organs for histological analysis and biomarker studies (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Table 2: Example Dosing Regimen for Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle-PODaily
2This compound25PODaily
3This compound75PODaily
4Positive Control (e.g., Etomoxir)20PODaily

Note: Doses are hypothetical and should be determined based on tolerability and PD studies.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The pharmacokinetic data informs the dosing regimen for the pharmacodynamic and efficacy studies. The pharmacodynamic assays confirm that the drug is engaging its target at a cellular level in the whole animal. The efficacy studies, in turn, demonstrate whether this target engagement translates into a therapeutic effect. Finally, comprehensive toxicity assessments ensure the safety profile of the compound is well-understood.

Conclusion

The investigation of novel therapeutic agents requires a systematic and rigorous preclinical evaluation. The protocols detailed in this application note provide a comprehensive framework for the in vivo characterization of this compound, with a focus on its potential as a CPT1 inhibitor. By following these guidelines, researchers can generate the robust and reliable data necessary to advance our understanding of this compound's therapeutic potential.

References

  • Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fat oxidation, mechanisms, and therapeutic potential. Endocrinology, 161(2), bqz046. [Link]

  • Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fat oxidation, mechanisms, and therapeutic potential. Endocrinology, 161(2), bqz046. [Link]

  • Qu, Q., Zeng, F., Liu, X., Wang, Q., & Wei, F. (2016). The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression. American journal of cancer research, 6(5), 898–911.
  • Patsnap. (2024). What are CPT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link]

  • Feng, C., et al. (2018). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 9, 1483.
  • Jeppesen, J. F., et al. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. PloS one, 15(6), e0234493.
  • Luo, B., et al. (2022). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in Pharmacology, 13, 850505.
  • Singh, M., et al. (2019). Inhibition of carnitine palmitoyl-transferase 1 is a potential target in a mouse model of Parkinson's disease. Molecular neurobiology, 56(10), 7015–7029.
  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Jeppesen, J. F., et al. (2020). Pharmacological Inhibition of Carnitine Palmitoyl Transferase 1 Inhibits and Reverses Experimental Autoimmune Encephalitis in Rodents. PloS one, 15(6), e0234493. [Link]

  • Wende, A. R., et al. (2010). Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. American journal of physiology.
  • Ke, L., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(11), 2938–2947.
  • Schlaepfer, I. R., et al. (2014). Lipid catabolism via CPT1 as a therapeutic target for prostate cancer. Molecular cancer therapeutics, 13(10), 2361–2371.
  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

  • Wikipedia. (2023, December 27). 2-Furoic acid. Wikipedia. [Link]

  • Zhao, P., et al. (2023). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Oncology Letters, 26(4), 438.
  • Johansson, A. I., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer biology & therapy, 12(1), 80–85.
  • Pagare, P. P., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of medicinal chemistry, 65(13), 9098–9114.
  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ChemSusChem, 17(15), e202401390.
  • Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Green Chemistry, 22(10), 3217–3225.
  • Wang, Y., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules (Basel, Switzerland), 24(12), 2231.

Sources

Application Notes & Protocols: Leveraging 5-Hex-1-ynyl-2-furoic acid for Advanced Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by concentrating pharmacological agents at sites of disease.[1][2] The design of modular and efficient conjugation strategies is paramount to this endeavor. This document provides a detailed guide to the application of 5-Hex-1-ynyl-2-furoic acid, a bifunctional linker molecule, in the construction of targeted drug delivery systems. By exploiting its two distinct reactive moieties—a carboxylic acid and a terminal alkyne—researchers can seamlessly integrate targeting ligands with therapeutic payloads or nanoparticle carriers. The protocols herein focus on leveraging robust and well-established chemical reactions: carbodiimide-mediated amidation for initial linker attachment and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," for the final bioorthogonal conjugation step.[3][4]

Introduction: The Strategic Role of a Bifunctional Linker

This compound is a heteroaromatic compound featuring a furan ring core.[5] Its utility in bioconjugation stems from its bifunctional nature, which allows for a two-step, sequential ligation process.

  • The Carboxylic Acid Handle: The 2-furoic acid group serves as the initial attachment point. It can be readily activated to react with primary amines, such as those on the surface of proteins (lysine residues) or on engineered lipid headgroups, to form stable amide bonds.[6][7]

  • The Terminal Alkyne Handle: The hexynyl group provides a terminal alkyne, a key functional group for "click chemistry."[8] This bioorthogonal handle remains inert during the initial conjugation step and is later used to "click" onto an azide-modified component with high efficiency and specificity.[9][10]

This dual functionality enables the modular construction of complex systems, where a targeting moiety (e.g., an antibody) can be precisely linked to a drug-loaded nanoparticle.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[5]
Molecular Weight 192.21 g/mol PubChem[5]
IUPAC Name 5-(Hex-1-yn-1-yl)furan-2-carboxylic acidPubChem[5]
CAS Number 845266-30-0PubChem[5]

Principle of Action: A Two-Step Conjugation Strategy

The core strategy involves two sequential chemical reactions. First, the carboxylic acid is used to attach the linker to one component. Second, the alkyne is used to attach a second, azide-modified component. This workflow prevents self-reaction and allows for the purification of intermediates.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry (CuAAC) Linker This compound (-COOH, -C≡CH) ActivatedLinker EDC/NHS Activation (Active Ester Intermediate) Linker->ActivatedLinker Activate -COOH ComponentA Component A (e.g., Amine-Lipid, Protein) (-NH2) ProductA Alkyne-Functionalized Component A (-C≡CH) ComponentA->ProductA ActivatedLinker->ProductA React with -NH2 ProductA_clone Alkyne-Functionalized Component A (-C≡CH) ComponentB Component B (e.g., Azide-Antibody, Azide-Drug) (-N3) FinalProduct Targeted Conjugate (A-Triazole-B) ComponentB->FinalProduct Cu(I) Catalyst Sodium Ascorbate THPTA Ligand ComponentB->FinalProduct ProductA_clone->FinalProduct Cu(I) Catalyst Sodium Ascorbate THPTA Ligand ProductA_clone->FinalProduct

Figure 1. Two-step conjugation workflow using this compound.
Causality Behind the Choices:
  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used, highly efficient method for activating carboxylic acids to form amide bonds with primary amines in aqueous conditions.[11] NHS is used to create a more stable amine-reactive intermediate, improving the efficiency of the reaction with the amine on the target biomolecule.[7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the gold standard of click chemistry for its high yield, specificity, and bioorthogonality.[3][12] The reaction forms a stable triazole linkage. The use of a copper(I)-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial as it both stabilizes the Cu(I) oxidation state and minimizes potential damage to biomolecules like proteins.[12]

Protocols: Construction of a Targeted Liposomal Drug Delivery System

This section provides a comprehensive workflow for creating a targeted liposomal nanoparticle. The model system involves:

  • Functionalizing an amine-terminated lipid with this compound.

  • Formulating drug-loaded, alkyne-presenting liposomes.

  • Conjugating an azide-modified targeting antibody to the liposome surface via CuAAC.

G Workflow for Targeted Liposome Synthesis cluster_A Protocol 3.1: Linker-Lipid Synthesis cluster_B Protocol 3.2: Liposome Formulation cluster_C Protocol 3.3: Antibody Modification cluster_D Protocol 3.4: Final Conjugation start Start Materials: - this compound - DSPE-PEG-NH2 - Other Lipids (DSPC, Cholesterol) - Therapeutic Drug - Targeting Antibody p1_1 Activate Furoic Acid with EDC/NHS start->p1_1 p2_1 Combine Lipids and Drug in Organic Solvent start->p2_1 p3_1 React Antibody with Azide-NHS Ester start->p3_1 p1_2 React with DSPE-PEG-NH2 p1_1->p1_2 p1_3 Purify Alkyne-Lipid (e.g., Dialysis, Chromatography) p1_2->p1_3 p1_4 Characterize (NMR, MS) p1_3->p1_4 p1_4->p2_1 Synthesized Alkyne-Lipid p2_2 Lipid Film Hydration p2_1->p2_2 p2_3 Extrude to Homogenize Size p2_2->p2_3 p2_4 Purify Liposomes (Size Exclusion Chromatography) p2_3->p2_4 p4_1 CuAAC Reaction: Alkyne-Liposomes + Azide-Antibody p2_4->p4_1 p3_2 Purify Azide-Antibody (Desalting Column) p3_1->p3_2 p3_2->p4_1 p4_2 Purify Final Product p4_1->p4_2 p4_3 Full Characterization p4_2->p4_3 end end p4_3->end Ready for In Vitro Testing

Figure 2. Step-by-step experimental workflow for synthesizing antibody-targeted liposomes.
Protocol 3.1: Synthesis of Alkyne-Functionalized Lipid (DSPE-PEG-Alkyne)

Rationale: This protocol covalently links the furoic acid to an amine-functionalized lipid (DSPE-PEG-NH₂), creating the key building block for the nanoparticle surface. The PEG spacer minimizes steric hindrance for subsequent reactions.

Materials:

  • This compound

  • DSPE-PEG(2000)-NH₂

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: Hydroxylamine solution

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Dissolve this compound (1.5 molar eq. to the lipid) in a minimal volume of anhydrous DMF.

  • In a separate vial, dissolve EDC (5 eq.) and Sulfo-NHS (5 eq.) in reaction buffer.

  • Add the EDC/Sulfo-NHS solution to the furoic acid solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve DSPE-PEG(2000)-NH₂ (1 eq.) in the reaction buffer.

  • Add the activated furoic acid solution dropwise to the lipid solution with continuous stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Quench any unreacted active esters by adding quenching buffer and stirring for 15 minutes.

  • Purify the product by dialyzing against deionized water for 48 hours, changing the water every 8 hours.

  • Lyophilize the purified product to obtain a white powder.

  • Confirm product identity and purity via ¹H NMR and Mass Spectrometry.

Protocol 3.2: Formulation of Alkyne-Functionalized Liposomes

Rationale: This protocol uses the thin-film hydration method to create liposomes that incorporate the alkyne-functionalized lipid, presenting the reactive alkyne group on their surface.[13]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)-Alkyne (from Protocol 3.1)

  • Therapeutic drug (e.g., Doxorubicin)

  • Chloroform/Methanol solvent mixture

  • Hydration Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Polycarbonate membranes (e.g., 100 nm pore size)

Typical Lipid Composition:

ComponentMolar Ratio (%)Purpose
DSPC55Main structural lipid
Cholesterol40Stabilizes the lipid bilayer
DSPE-PEG-Alkyne5Provides surface alkyne handles for conjugation

Procedure:

  • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG-Alkyne) and the hydrophobic drug in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a drug solution (for hydrophilic drugs) or plain hydration buffer by vortexing at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC).

  • To create uniformly sized liposomes, subject the resulting vesicle suspension to multiple extrusions (e.g., 11-21 passes) through a 100 nm polycarbonate membrane using a mini-extruder.

  • Remove unencapsulated drug by running the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • The purified alkyne-liposomes are now ready for conjugation.

Protocol 3.3: Preparation of Azide-Modified Targeting Ligand

Rationale: To enable the "click" reaction, the targeting moiety (e.g., an antibody) must be functionalized with an azide group. Using an NHS-ester-azide linker targets primary amines on the antibody.

Materials:

  • Targeting antibody (e.g., anti-HER2)

  • Azide-PEG4-NHS ester

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the antibody solution in PBS at a concentration of 2-5 mg/mL.

  • Dissolve Azide-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Add the azide linker to the antibody solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove excess, unreacted linker and exchange the buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Determine the final protein concentration and assess the degree of labeling if required.

Protocol 3.4: CuAAC Conjugation of Antibody to Liposomes

Rationale: This is the final "click" step, covalently attaching the azide-modified antibody to the surface of the alkyne-liposomes to create the targeted drug delivery system.

Materials:

  • Alkyne-functionalized liposomes (from Protocol 3.2)

  • Azide-modified antibody (from Protocol 3.3)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand

  • Degassed PBS, pH 7.4

Procedure:

  • In a reaction tube, mix the alkyne-liposomes and the azide-antibody in degassed PBS. A typical ratio is 100-200 antibodies per liposome.

  • Prepare a fresh premix of the catalyst: Add CuSO₄ (final conc. ~50 µM) to THPTA (final conc. ~250 µM) to chelate the copper.

  • Add the CuSO₄/THPTA premix to the liposome/antibody mixture.

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final conc. ~1 mM).

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the final antibody-conjugated liposomes from unreacted antibody and catalyst components using size-exclusion chromatography or tangential flow filtration.

  • Sterile-filter the final product through a 0.22 µm filter.

Characterization and In Vitro Evaluation

A rigorous characterization is essential to validate the synthesis and predict the in vivo performance of the targeted system.[14][15]

Quality Control Assays
ParameterMethodExpected Outcome
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Monodisperse population, size ~100-120 nm
Surface Charge Zeta Potential MeasurementNear-neutral or slightly negative zeta potential
Antibody Conjugation SDS-PAGE, Micro-BCA Protein AssayPresence of a high MW band (lipo-protein); quantifiable protein on the surface
Drug Encapsulation Efficiency Lysis of liposomes followed by HPLC or UV-VisHigh encapsulation efficiency (>90%)
In Vitro Drug Release Dialysis method against a release bufferSustained release profile over time[16]
In Vitro Functional Assays: Logic and Protocols

The success of the targeted system is determined by its ability to specifically bind to, enter, and kill target cells.[13][17]

G cluster_0 Cellular Uptake Assay (Protocol 4.2.1) cluster_1 Cytotoxicity Assay (Protocol 4.2.2) start Hypothesis: Targeted Nanoparticles (NPs) are superior to non-targeted controls. cluster_0 cluster_0 cluster_1 cluster_1 TargetCells Target Cells (Receptor Positive) ControlCells Control Cells (Receptor Negative) TargetedNP Targeted NP (Fluorescently Labeled) TargetedNP->TargetCells High Uptake (Expected) TargetedNP->ControlCells Low Uptake (Expected) UntargetedNP Untargeted NP (No Antibody) UntargetedNP->TargetCells Low Uptake (Expected) TargetCells2 Target Cells (Receptor Positive) TargetedDrugNP Targeted Drug-NP TargetedDrugNP->TargetCells2 Low IC50 (High Potency) UntargetedDrugNP Untargeted Drug-NP UntargetedDrugNP->TargetCells2 Higher IC50 FreeDrug Free Drug FreeDrug->TargetCells2 Higher IC50 conclusion Conclusion: Targeting enhances cellular delivery and therapeutic potency.

Figure 3. Logical framework for in vitro validation of the targeted drug delivery system.

Protocol 4.2.1: Cellular Uptake via Flow Cytometry

  • Seed receptor-positive (target) and receptor-negative (control) cells in 12-well plates and allow them to adhere overnight.

  • Prepare fluorescently labeled versions of the targeted and untargeted liposomes (e.g., by including a fluorescent lipid like Rhodamine-PE in the formulation).

  • Treat the cells with the liposome formulations at a fixed concentration for 2-4 hours.

  • Wash the cells thoroughly with cold PBS to remove non-internalized particles.

  • Trypsinize the cells, centrifuge, and resuspend them in FACS buffer.

  • Analyze the cell-associated fluorescence using a flow cytometer.

  • Expected Result: A significant shift in fluorescence intensity should be observed only in target cells treated with targeted liposomes, indicating receptor-mediated uptake.

Protocol 4.2.2: Cytotoxicity via MTT Assay

  • Seed target cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of: (i) free drug, (ii) untargeted drug-loaded liposomes, and (iii) targeted drug-loaded liposomes.

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the crystals with DMSO or a solubilization buffer.

  • Read the absorbance at 570 nm.

  • Calculate cell viability and determine the IC50 value (the concentration required to kill 50% of cells) for each formulation.

  • Expected Result: The targeted liposomes should exhibit a significantly lower IC50 value compared to the free drug and untargeted liposomes, demonstrating enhanced, targeted potency.[17]

Conclusion

This compound is a powerful and versatile bifunctional linker for developing advanced drug delivery systems. Its distinct chemical handles enable a reliable and modular approach to conjugation, allowing researchers to connect targeting moieties to nanoparticle platforms with high precision. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro validation of such systems, paving the way for the development of more effective and safer targeted therapeutics.

References

  • N.V. Tsukanov, et al. (2020). Click chemistry and drug delivery: A bird's-eye view. National Center for Biotechnology Information. [Link]

  • Anseth, K.S. & Klok, H-A. (2016). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules. [Link]

  • Otsuka, H., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI. [Link]

  • Tyagi, V., et al. (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Royal Society of Chemistry. [Link]

  • Li, J., et al. (2025). Advances in click chemistry for drug discovery and development. PubMed. [Link]

  • Unknown Author. (2024). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. [Link]

  • Tyagi, V., et al. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. National Center for Biotechnology Information. [Link]

  • Tenzer, S., et al. (2023). Lipid-Based Nanoparticle Functionalization with Coiled-Coil Peptides for In Vitro and In Vivo Drug Delivery. ACS Publications. [Link]

  • Cho, H.Y., et al. (2025). Recent advances in functional lipid-based nanomedicines as drug carriers for organ-specific delivery. PubMed. [Link]

  • Dara, T., et al. (n.d.). Lipid Nanoparticles for Drug Delivery. Ovid. [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]

  • Kamath, K., et al. (2025). Functionalization of rare-earth nanoparticles with hybrid silica-lipid shells for T-cell labeling. bioRxiv. [Link]

  • S-I, C., et al. (n.d.). Peptide-Functionalized Lipid Nanoparticles for Targeted Systemic mRNA Delivery to the Brain. ACS Publications. [Link]

  • Tyagi, V., et al. (2025). Utilization of Alkyne Bioconjugations to Modulate Protein Function. ResearchGate. [Link]

  • Singh, M. (2004). Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments. [Link]

  • Beck, A., et al. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. National Center for Biotechnology Information. [Link]

  • van Delft, F.L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. [Link]

  • Johnson, D.S. (2025). Advancing Drug Delivery Systems: In-Vitro Research Highlights. OMICS International. [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Creative Biolabs. [Link]

  • Waters Corporation. (2014). Antibody Drug Conjugates: Characterization. YouTube. [Link]

  • Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

  • Chisholm, C. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Chen, Y., et al. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Nemutlu, E., et al. (n.d.). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Bentham Science Publisher. [Link]

  • Conibear, A.C., et al. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications. [Link]

  • Hua, S. & Vaughan, B. (2019). In vitro comparison of liposomal drug delivery systems targeting the o. Dove Medical Press. [Link]

  • Muro, S. (n.d.). Systems approaches to design of targeted therapeutic delivery. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Targeted drug delivery. Wikipedia. [Link]

  • Zwirchmayr, N.S., et al. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

  • Wilson, W.C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]

  • Zhang, Y., et al. (2025). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ResearchGate. [Link]

  • Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

  • Wang, H., et al. (n.d.). Targeted delivery of 5-fluorouracil to HT-29 cells using high efficient folic acid-conjugated nanoparticles. ResearchGate. [Link]

  • Li, T., et al. (n.d.). Hept-6-en-1-yl Furan-2-carboxylate. MDPI. [Link]

Sources

Application Notes & Protocols for Inhibitor Development Based on the 5-Hex-1-ynyl-2-furoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unlocking Therapeutic Potential with a Novel Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. The 2-furoic acid core represents a privileged structure; it is a bioisostere of a phenyl ring, yet offers distinct electronic properties and metabolic profiles. Furthermore, its potential derivation from renewable biomass resources, such as furfural, aligns with the principles of green chemistry.[1][2] This guide focuses on the development of inhibitors based on a specific, promising derivative: 5-Hex-1-ynyl-2-furoic acid .

The strategic placement of a hexynyl group at the 5-position of the furan ring introduces a unique combination of lipophilicity and a reactive terminal alkyne. This functional group can engage in specific, high-affinity interactions within a target's binding pocket, including π-stacking, hydrophobic interactions, and potentially covalent bond formation, making it an attractive starting point for lead discovery.

While the biological targets of this compound itself are not yet broadly characterized, analogous 5-substituted 2-furoic acid derivatives have demonstrated significant biological activity. A notable example is 5-tetradecyl-oxy-2-furoic acid (TOFA), a known inhibitor of Acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis.[3] TOFA induces cell death in prostate cancer cells by disrupting lipogenesis and modulating androgen receptor (AR) signaling pathways.[3] This precedent strongly suggests that the this compound scaffold could be effectively leveraged to develop potent and selective inhibitors against a range of enzymatic targets, particularly those involved in metabolic pathways.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying rationale for experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Section 1: Synthetic Strategy and Library Generation

The foundation of any inhibitor development program is a robust and flexible synthetic chemistry plan. The goal is to create a library of analogues based on the core scaffold to explore the structure-activity relationship (SAR). The primary points of diversification on the this compound scaffold are the terminal end of the hexynyl chain and the carboxylic acid group.

Proposed General Synthetic Route

A convergent and efficient approach to synthesizing the scaffold and its derivatives involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is highly reliable for forming carbon-carbon bonds between terminal alkynes and aryl halides.

G A Methyl 5-bromo-2-furoate C Methyl 5-hex-1-ynyl-2-furoate A->C Pd(PPh₃)₄, CuI, Et₃N, THF B 1-Hexyne B->C D This compound (Core Scaffold) C->D 1. LiOH, THF/H₂O 2. H⁺ workup E Amide Derivatives D->E Amine, Coupling Agent (e.g., HATU) F Ester Derivatives D->F Alcohol, Acid Catalyst (e.g., H₂SO₄)

Caption: General synthetic workflow for the core scaffold and its primary derivatives.

Protocol: Synthesis of this compound (Core Scaffold)

This protocol details the synthesis of the parent compound, which serves as the central building block for further derivatization.

Materials:

  • Methyl 5-bromo-2-furoate

  • 1-Hexyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon gas supply

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Step-by-Step Procedure:

Part A: Sonogashira Coupling

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyl 5-bromo-2-furoate (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Solvent & Reagents: Add anhydrous THF (approx. 0.2 M concentration relative to the bromide) and anhydrous Et₃N (3.0 eq). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add 1-hexyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

    • Rationale: The reaction is typically run at room temperature to prevent side reactions. Triethylamine acts as both a base to deprotonate the alkyne and a solvent. The inert argon atmosphere is critical as the palladium catalyst is sensitive to oxygen.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The disappearance of the starting bromide and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield methyl 5-hex-1-ynyl-2-furoate as a pure compound.

Part B: Saponification

  • Setup: Dissolve the purified ester from Part A in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Rationale: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt. The reaction is monitored by TLC for the consumption of the starting ester.

  • Acidification: After completion, remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any non-polar impurities.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the product into EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Self-Validation:

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Expected Outcome: The final product should be a stable solid with a purity of >95% for use in biological assays.

Section 2: Biochemical Screening for Target Inhibition

With a library of synthesized compounds, the next step is to screen for biological activity. A primary biochemical assay is a rapid and cost-effective method to identify "hits" that directly interact with a purified protein target. Inspired by the activity of TOFA, a logical starting point is to screen against enzymes involved in lipid metabolism, such as Acetyl-CoA Carboxylase (ACCA).[3]

Workflow for Primary Biochemical Screening

G A Compound Library (DMSO Stocks) B Prepare Assay Plates (384-well) A->B Acoustic Dispensing C Add Purified Enzyme (e.g., ACCA) B->C D Add Substrates (Acetyl-CoA, ATP, Bicarbonate) C->D Pre-incubation (15 min) E Incubate D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Read Luminescence F->G H Data Analysis (Identify Hits) G->H

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Protocol: In Vitro ACCA Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase/ATPase assays and measures the production of ADP, a product of the ACCA reaction. It is a robust method for high-throughput screening.

Materials:

  • Purified human ACCA enzyme

  • Acetyl-CoA

  • ATP (Adenosine 5'-triphosphate)

  • Sodium Bicarbonate (NaHCO₃)

  • Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35

  • Compound library dissolved in 100% DMSO

  • Positive Control: A known ACCA inhibitor (e.g., TOFA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler or manual multichannel pipette, dispense 50 nL of each compound from the library (typically 10 mM in DMSO) into the wells of a 384-well plate. This creates a screening concentration of 10 µM in a final 5 µL assay volume.

    • Scientist's Note: Include columns for negative controls (DMSO only, 0% inhibition) and positive controls (known inhibitor, 100% inhibition). These are essential for calculating Z'-factor, a measure of assay quality.

  • Enzyme Addition: Prepare a 2X enzyme solution in Assay Buffer. Add 2.5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a 2X substrate solution in Assay Buffer containing ATP, Acetyl-CoA, and NaHCO₃. Add 2.5 µL of this substrate mix to all wells to start the reaction.

    • Rationale: The concentration of substrates should be at or near their Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

  • "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Section 3: Cellular Assays and Mechanism of Action Studies

Biochemical hits must be validated in a cellular context to confirm their activity and assess properties like membrane permeability and cytotoxicity.

Hypothetical Signaling Pathway Inhibition

Based on the known effects of TOFA, a potent hit from the this compound library might inhibit ACCA, leading to decreased lipid synthesis and downstream effects on cell viability and oncogenic signaling.[3]

G Inhibitor 5-Hex-1-ynyl-2-furoic Acid Derivative ACCA ACCA Enzyme Inhibitor->ACCA Inhibition Lipids Fatty Acid Synthesis (e.g., Palmitate) ACCA->Lipids Catalysis Membranes Membrane Integrity & Signaling Lipids Lipids->Membranes Biosynthesis AR Androgen Receptor (AR) Signaling Lipids->AR Modulation Apoptosis Apoptosis Membranes->Apoptosis Depletion Leads to... AR->Apoptosis Inhibition of AR Promotes Apoptosis

Caption: Hypothetical pathway showing inhibition of ACCA and downstream cellular effects.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic or cytostatic effects of compounds.[4]

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent to each well. Incubate for 4 hours at 37°C.

    • Scientist's Note: During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the data to the vehicle control wells.

  • Plot the percent viability versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Section 4: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of the initial studies is to establish a clear link between chemical structure and biological activity. This SAR provides a roadmap for rational drug design and lead optimization.

Summarizing Quantitative Data

All quantitative data, such as IC₅₀ values from biochemical and cellular assays, should be summarized in a clear, tabular format.

Compound IDR¹ Modification (on alkyne)R² Modification (on acid)ACCA IC₅₀ (µM)LNCaP IC₅₀ (µM)
Scaffold-001 -H-OH15.225.8
Analogue-002 -Si(CH₃)₃-OH> 50> 50
Analogue-003 -Ph-OH5.18.3
Analogue-004 -H-NHCH₂CH₃18.930.1
Analogue-005 -Ph-NHCH₂CH₃7.512.4

Interpretation of Hypothetical Data:

  • The terminal alkyne proton appears important, as capping it with a bulky TMS group (Analogue-002) abolishes activity.

  • Adding a phenyl group to the alkyne (Analogue-003) significantly improves potency, suggesting a potential hydrophobic pocket or π-stacking interaction in the target's active site.

  • Converting the carboxylic acid to an ethyl amide (Analogue-004, Analogue-005) slightly reduces activity, indicating the carboxylate may be important for binding, perhaps through a salt bridge.

  • The strong correlation between biochemical (ACCA) and cellular (LNCaP) potency suggests that the compound's primary mechanism of action in cells is likely through inhibition of the target enzyme.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors. By following the integrated workflow of synthesis, biochemical screening, and cellular validation outlined in this guide, research teams can systematically explore the potential of this scaffold. The protocols provided are designed to be robust and self-validating, enabling the generation of high-quality data to drive SAR and inform subsequent lead optimization efforts. Future work should focus on expanding the library to further probe the SAR, confirming target engagement in cells using techniques like cellular thermal shift assays (CETSA), and initiating studies into the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

References

  • PubChem Compound Summary for CID 605985, this compound. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ResearchGate.[Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.[Link]

  • TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy.[Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate.[Link]

  • Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Medicinal Chemistry.[Link]

Sources

Application Note: High-Throughput Screening Assays for the Identification of Modulators of Lipid Metabolism Using 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols for high-throughput screening (HTS) to identify and characterize the biological activity of 5-Hex-1-ynyl-2-furoic acid (HFA) and its analogs. Given the structural similarities of HFA to other bioactive lipid-like molecules, we present two distinct and robust HTS assays designed to investigate its potential role in modulating key pathways of lipid metabolism. The first is a biochemical-based assay targeting cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[1][2][3] The second is a cell-based assay designed to screen for inhibitors of cellular fatty acid uptake. These protocols are tailored for a 384-well plate format, ensuring compatibility with standard automated HTS platforms.[4] This guide offers step-by-step instructions, explanations of the scientific principles, and data analysis guidelines to empower researchers to effectively screen for novel modulators of lipid signaling and metabolism.

Introduction: The Rationale for Screening this compound in Lipid Metabolism Pathways

This compound (HFA) is a synthetic organic compound characterized by a furoic acid core with a hexynyl side chain.[5] While specific biological targets of HFA are not extensively documented in publicly available literature, its structural features suggest a potential interaction with pathways involved in lipid metabolism. The furoic acid moiety is present in various biologically active molecules, and long-chain fatty acid analogs are known to modulate enzymatic activities and cellular uptake processes.[6]

Two primary areas of interest for screening HFA and similar molecules are:

  • Inflammatory Pathways: Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that liberates arachidonic acid from membrane phospholipids, initiating the eicosanoid signaling cascade that drives inflammation.[1][2][3] Inhibitors of cPLA2α are of significant therapeutic interest for a range of inflammatory diseases.[7][8][9] The structural resemblance of HFA to fatty acids makes it a candidate for interaction with the active site of cPLA2α.

  • Fatty Acid Transport: The cellular uptake of fatty acids is a regulated process mediated by transport proteins such as FATPs.[10][11] Dysregulation of fatty acid uptake is implicated in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and obesity.[12] Small molecules that can modulate this process are valuable research tools and potential therapeutics.

This application note provides detailed methodologies for two distinct HTS assays to explore these potential activities of HFA.

Assay 1: Biochemical Screening for cPLA2α Inhibition

This assay quantifies the enzymatic activity of recombinant human cPLA2α by measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. A decrease in fluorescence in the presence of a test compound, such as HFA, indicates potential inhibition of the enzyme.

Scientific Principle

The assay utilizes a proprietary fluorescent substrate, PED6, which is a phospholipid containing a BODIPY-labeled fatty acid at the sn-2 position. In its intact form, the fluorescence of the BODIPY dye is quenched. Upon cleavage by cPLA2α, the fluorescent fatty acid is released, resulting in a quantifiable increase in fluorescence intensity.

Experimental Workflow Diagram

cPLA2_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Dispensing Dispense HFA/ Controls Enzyme_Addition Add cPLA2α Enzyme Solution Compound_Dispensing->Enzyme_Addition 1. Compound First Incubation_1 Pre-incubation Enzyme_Addition->Incubation_1 2. Mix Substrate_Addition Add PED6 Substrate Incubation_1->Substrate_Addition 3. Start Reaction Incubation_2 Kinetic Read Substrate_Addition->Incubation_2 4. Monitor Fluorescence_Read Measure Fluorescence (Ex/Em: 485/520 nm) Incubation_2->Fluorescence_Read Data_Normalization Normalize Data Fluorescence_Read->Data_Normalization Hit_Identification Identify Hits Data_Normalization->Hit_Identification

Caption: Workflow for the cPLA2α biochemical inhibition assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human cPLA2αCayman Chemical10004938-80°C
PED6 (BODIPY-labeled PC)Thermo FisherD23739-20°C
This compoundIn-house/CustomN/A-20°C
Arachidonic Acid (AA)Sigma-AldrichA3611-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
384-well black, flat-bottom platesCorning3712Room Temp
Assay BufferSee belowN/A4°C

Assay Buffer Composition: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA, pH 7.4.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of HFA in 100% DMSO (e.g., 10 mM).

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 50 nL of HFA stock solution into the appropriate wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known cPLA2α inhibitor (positive control, e.g., CAY10502) into separate wells.

  • Enzyme Preparation and Addition:

    • Thaw the recombinant cPLA2α on ice.

    • Dilute the enzyme to a final working concentration of 2X (e.g., 20 ng/mL) in cold assay buffer.

    • Add 10 µL of the 2X enzyme solution to all wells except for the no-enzyme control wells. Add 10 µL of assay buffer to the no-enzyme wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation and Addition:

    • Prepare a 2X working solution of the PED6 substrate (e.g., 2 µM) in assay buffer.

    • Add 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for a total of 30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the linear rate of fluorescence increase over time (slope of the kinetic read).

  • Normalize the Data:

    • Calculate the percent inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

    • Rate_sample: Reaction rate in the presence of HFA.

    • Rate_neg_ctrl: Average reaction rate of the DMSO-only wells.

    • Rate_pos_ctrl: Average reaction rate of the positive inhibitor control wells.

  • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Assay 2: Cell-Based Screening for Fatty Acid Uptake Inhibition

This assay utilizes a fluorescently labeled long-chain fatty acid analog to visualize and quantify fatty acid uptake in live cells. A reduction in intracellular fluorescence in the presence of HFA suggests inhibition of fatty acid transport.[10][11]

Scientific Principle

The assay employs a fluorescent fatty acid analog, BODIPY™ FL C₁₂, which is readily taken up by cells through fatty acid transport proteins.[10] Once inside the cell, the probe accumulates, and its fluorescence can be measured. To distinguish between intracellular and extracellular probe, a quenching agent that cannot penetrate the cell membrane is added to the extracellular medium.

Experimental Workflow Diagram

FAU_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Uptake and Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 384-well Plate Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Addition Add HFA/ Controls Incubation_1->Compound_Addition Incubation_2 Pre-incubate Compound_Addition->Incubation_2 Probe_Addition Add BODIPY FL C12 Incubation_2->Probe_Addition Quencher_Addition Add Quencher Probe_Addition->Quencher_Addition Fluorescence_Read Read Plate Quencher_Addition->Fluorescence_Read Data_Normalization Normalize Data Fluorescence_Read->Data_Normalization Hit_Identification Identify Hits Data_Normalization->Hit_Identification

Caption: Workflow for the cell-based fatty acid uptake inhibition assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
HEK293 or Huh7 cellsATCCCRL-1573 / PTA-4583Liquid N₂
DMEM, high glucoseGibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
BODIPY™ FL C₁₂Thermo FisherD3822-20°C
Trypan BlueSigma-AldrichT8154Room Temp
This compoundIn-house/CustomN/A-20°C
384-well black, clear-bottom platesGreiner Bio-One781091Room Temp
Hank's Balanced Salt Solution (HBSS)Gibco140250924°C
Step-by-Step Protocol
  • Cell Seeding:

    • The day before the assay, seed HEK293 or Huh7 cells into a 384-well black, clear-bottom plate at a density of 5,000 cells per well in 40 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 200X stock of HFA and control compounds in DMSO.

    • Dilute the compounds to 4X in serum-free DMEM.

    • Remove the growth medium from the cell plate and add 20 µL of the 4X compound solutions to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Fatty Acid Uptake:

    • Prepare a 4X working solution of BODIPY™ FL C₁₂ (e.g., 4 µM) in HBSS.

    • Add 20 µL of the 4X BODIPY™ FL C₁₂ solution to all wells. The final concentration will be 1X.

    • Incubate for 15 minutes at 37°C, 5% CO₂.

  • Quenching and Measurement:

    • Prepare a 2X solution of Trypan Blue (e.g., 0.5 mg/mL) in HBSS.

    • Add 40 µL of the 2X Trypan Blue solution to all wells. This will quench the extracellular fluorescence.

    • Immediately read the plate on a bottom-reading fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Data Normalization:

    • Calculate the percent inhibition of fatty acid uptake using the following formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

    • Signal_sample: Fluorescence signal in the presence of HFA.

    • Signal_neg_ctrl: Average fluorescence signal of the DMSO-only wells.

    • Signal_pos_ctrl: Average fluorescence signal of a known fatty acid uptake inhibitor (e.g., Triacsin C).

  • Hit Confirmation: Primary hits should be re-tested in dose-response format to determine their IC₅₀ values. It is also crucial to perform a counter-screen for cytotoxicity to eliminate false positives.

Summary and Forward Outlook

The protocols detailed in this application note provide a robust framework for the high-throughput screening of this compound and its analogs against two high-value target classes in lipid metabolism. The biochemical cPLA2α assay offers a direct measure of enzymatic inhibition, while the cell-based fatty acid uptake assay provides insights into the compound's effects in a more physiological context. Successful identification of active compounds using these primary screens will necessitate further validation through orthogonal assays, dose-response studies, and mechanism-of-action investigations. These methodologies serve as a foundational step in the discovery of novel chemical probes and potential therapeutic leads targeting lipid-mediated diseases.

References

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 336(2), 295-303.
  • Li, H., et al. (2013). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening, 18(1), 52-61.
  • Kassack, M. U., et al. (2024). Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform. PLoS Neglected Tropical Diseases, 18(1), e0011883.
  • A high throughput fatty acid profiling system and its application to screening a sunflower mutant population. (n.d.).
  • cPLA2 inhibitors. (n.d.). ChemDiv.
  • Lipid Metabolism Assays. (n.d.). Assay Genie.
  • cPLA2 Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. (n.d.).
  • This compound. (n.d.). PubChem.
  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025).
  • Establishment of a high-throughput screening (HTS) platform for anti-fatty liver drug screening. (n.d.).
  • Gudgeon, N., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(18), 6838.
  • Mechanism of formation of 5-formyl-2-furoic acid (9)
  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (2018). Molecules, 23(11), 2990.
  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (2023). Pharmaceuticals, 16(7), 969.
  • Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(6), 946-954.
  • 2-Furoic acid. (n.d.). Wikipedia.
  • Flavin, M. T., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85.
  • High-Throughput Screening. (n.d.). Enamine.
  • High-Throughput Screening. (n.d.). Sanford Burnham Prebys Medical Discovery Institute.
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). SciSpace.
  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2019).
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Journal of the American Chemical Society, 144(3), 1133-1141.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hex-1-ynyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hex-1-ynyl-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your target molecule. This document is structured to provide direct answers to potential issues you may encounter, moving from troubleshooting specific problems to frequently asked questions and a detailed experimental protocol.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted as a series of question-and-answer scenarios that you might encounter during your synthesis. The explanations are grounded in the principles of organometallic chemistry, particularly the Sonogashira cross-coupling reaction, which is the cornerstone of this synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Sonogashira coupling of a 5-halo-2-furoic acid derivative with 1-hexyne can stem from several factors. Let's break them down:

  • Inefficient Catalysis: The palladium catalyst is the heart of the reaction. Its deactivation is a common culprit for low yields.

    • Palladium(0) Decomposition: The active Pd(0) species can be unstable, especially in the presence of oxygen, leading to the formation of palladium black.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing your solvents and reagents is crucial.[2]

    • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like 5-bromo-2-furoic acid, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[3] Consider switching from commonly used PPh₃ to ligands like P(t-Bu)₃.

  • Side Reactions: The formation of byproducts consumes your starting materials and complicates purification.

    • Glaser Homocoupling: The most common side reaction is the copper-catalyzed dimerization of 1-hexyne.[1][4] This is exacerbated by the presence of oxygen. To mitigate this, ensure rigorous degassing and consider a "copper-free" Sonogashira protocol.[3]

    • Protodehalogenation: The starting 5-halo-2-furoic acid can be reduced to 2-furoic acid, especially if the reaction is run for extended periods or at high temperatures.

  • Sub-optimal Reaction Conditions:

    • Base Selection: An appropriate base is critical to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[5] While amine bases like triethylamine are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in protecting-group-free syntheses in aqueous media.[6]

    • Solvent Effects: The choice of solvent can influence catalyst stability and reactant solubility. While DMF and THF are frequently used, explore other options if you suspect solvent-related catalyst decomposition.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of 1-hexyne. What is happening and how can I prevent it?

Answer: You are observing the Glaser coupling, a classic side reaction in Sonogashira couplings that are co-catalyzed with copper.[1][4] This oxidative homocoupling of terminal alkynes is promoted by the copper(I) catalyst in the presence of oxygen.

Here are strategies to minimize or eliminate this byproduct:

  • Strictly Anaerobic Conditions: The most immediate solution is to ensure your reaction is completely free of oxygen. This involves thorough degassing of your solvent and reagents (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period) and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]

  • Copper-Free Sonogashira Conditions: A more robust solution is to switch to a copper-free protocol. While the reaction may be slower, it completely eliminates the primary pathway for Glaser coupling. These conditions often necessitate the use of more specialized ligands and potentially higher reaction temperatures.[3]

  • Slow Addition of the Alkyne: If you must use a copper-co-catalyzed system, adding the 1-hexyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.

Question 3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

Answer: The formation of a black precipitate, colloquially known as "palladium black," is a clear indication of the decomposition of your palladium catalyst.[1] The active, soluble Pd(0) species has aggregated and precipitated out of solution, rendering it catalytically inactive.

The primary causes for this are:

  • Presence of Oxygen: As mentioned, Pd(0) complexes are often unstable in the presence of air.[6]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Impurities in your reagents or solvents can poison the catalyst.

  • Inappropriate Solvent: The solvent may not be effectively stabilizing the catalytic species.

To address this, you should:

  • Improve Inert Atmosphere Techniques: Refine your degassing and inert gas handling procedures.

  • Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Purify Reagents and Solvents: Ensure your starting materials, base, and solvent are of high purity and anhydrous where necessary.

  • Consider a Different Catalyst System: Some palladium catalysts are inherently more stable than others. For instance, catalysts with bulky N-heterocyclic carbene (NHC) ligands can exhibit enhanced stability.

Question 4: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer: The purification of this compound can be challenging due to its acidic nature and potential for contamination with related compounds. Here are some recommended approaches:

  • Acid-Base Extraction:

    • After the reaction, quench the mixture and remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining amine base.

    • Extract the product into the aqueous phase by washing with a mild base (e.g., saturated NaHCO₃ solution). Your carboxylic acid product will be deprotonated and become water-soluble, while many organic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates.

    • Filter the solid product and wash it with cold water to remove any inorganic salts.

  • Recrystallization: This is an excellent technique for obtaining highly pure material.

    • The crude, precipitated product can be recrystallized from a suitable solvent system. A common approach for carboxylic acids is to use a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes or water).[2]

    • Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography: If extraction and recrystallization are insufficient, silica gel chromatography can be employed.

    • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with the addition of a small amount of acetic acid (e.g., 1%) to suppress tailing of the acidic product, is often effective.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group during the Sonogashira coupling?

A1: While traditional Sonogashira couplings often involve the protection of acidic functional groups, it is not always necessary for 5-halo-2-furoic acids. There are established protocols for the direct, protecting-group-free Sonogashira coupling of halogenated aromatic acids in aqueous media.[7] This approach offers the advantage of a more streamlined synthesis by avoiding the additional steps of protection and deprotection.[8] However, the success of a protecting-group-free strategy is highly dependent on the choice of base and solvent. An inorganic base like K₂CO₃ is often preferred over an amine base in these cases to avoid side reactions with the carboxylic acid.

Q2: Which starting material is better: 5-bromo-2-furoic acid or 5-iodo-2-furoic acid?

A2: In Sonogashira couplings, the reactivity of the aryl halide is a critical factor. The general trend for reactivity is I > Br > Cl.[9] Therefore, 5-iodo-2-furoic acid will be significantly more reactive than 5-bromo-2-furoic acid. This higher reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings) and often leads to higher yields and faster reaction times. However, 5-bromo-2-furoic acid is often more commercially available and less expensive. The choice between the two will depend on a balance of cost, availability, and the desired reaction efficiency.

Q3: Can I use a heterogeneous catalyst like Pd/C for this reaction?

A3: Yes, palladium on carbon (Pd/C) can be an effective catalyst for Sonogashira couplings and offers the advantage of easier removal from the reaction mixture (filtration) compared to homogeneous catalysts.[10] Some Pd/C catalysts can be used in copper-free conditions and may even be recyclable. However, the activity of Pd/C can be highly variable between suppliers, and it may require higher catalyst loadings or more forcing conditions compared to some homogeneous systems.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[11] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) to achieve good separation between your starting material (5-halo-2-furoic acid), the product (this compound), and any major byproducts like the alkyne dimer. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction is proceeding. Staining with a visualizing agent like potassium permanganate can be helpful if the compounds are not UV-active. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[11]

III. Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound via a copper-co-catalyzed Sonogashira coupling.

Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
5-Bromo-2-furoic acid191.001.0 g5.24
1-Hexyne82.140.65 mL6.29
PdCl₂(PPh₃)₂701.9092 mg0.131 (2.5 mol%)
Copper(I) iodide (CuI)190.4525 mg0.131 (2.5 mol%)
Triethylamine (Et₃N)101.1915 mL-
Tetrahydrofuran (THF), anhydrous-20 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1.0 g, 5.24 mmol), bis(triphenylphosphine)palladium(II) dichloride (92 mg, 0.131 mmol), and copper(I) iodide (25 mg, 0.131 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and triethylamine (15 mL) via syringe. Stir the mixture to dissolve the solids.

  • Degassing: Degas the resulting solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Alkyne Addition: Add 1-hexyne (0.65 mL, 6.29 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid) to afford this compound as a solid.

IV. Visualizations

Reaction Pathway

Sonogashira_Coupling BromoFuroic 5-Bromo-2-furoic acid Reaction_Step1 Sonogashira Coupling BromoFuroic->Reaction_Step1 Hexyne 1-Hexyne Hexyne->Reaction_Step1 Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Reaction_Step1 Catalyst System Base Et₃N Base->Reaction_Step1 Base Product This compound Reaction_Step1->Product

Caption: Sonogashira coupling of 5-bromo-2-furoic acid and 1-hexyne.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Palladium black observed? Start->Check_Catalyst Check_Atmosphere Inert atmosphere maintained? Solution_Atmosphere Improve degassing and inert gas handling Check_Atmosphere->Solution_Atmosphere No Solution_General Re-evaluate base, solvent, and temperature Check_Atmosphere->Solution_General Yes Check_Homocoupling Significant alkyne dimer? Check_Homocoupling->Check_Atmosphere No Solution_Homocoupling Switch to copper-free conditions or slow alkyne addition Check_Homocoupling->Solution_Homocoupling Yes Check_Catalyst->Check_Homocoupling No Solution_Catalyst Optimize temperature, purify reagents, or change catalyst/ligand Check_Catalyst->Solution_Catalyst Yes

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

V. References

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Sonogashira Coupling. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Wilson, W. C. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 1, 276. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Shi, W., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Chemical Technology & Biotechnology, 94(11), 3564-3571.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Plenio, H., & Shilz, D. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 78(13), 6650-6657.

  • Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? r/chemistry.

  • Wang, Z., et al. (2012). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ARKIVOC, 2012(7), 98-106.

  • Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds.

  • The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....

  • Google Patents. (n.d.). Process for purification of aryl carboxylic acids.

  • Lipshutz, B. H., et al. (2011). UC Pd. A New Form of Pd/C for Sonogashira Couplings. Organic Letters, 13(15), 3818-3821.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives.

  • ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.

  • The Royal Society of Chemistry. (n.d.). NAD(H) Self-recycling Whole-cell Biocatalysis for the Production of Furoic acid and 2,5-Furandicarboxylic acid from Furfural via CO2 fixation.

  • ResearchGate. (n.d.). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water.

  • ResearchGate. (n.d.). FT-IR, FT-Raman Spectra and NBO Analysis of 5-nitro-2-furoic Acid: A DFT Method.

  • JoVE. (2023, April 30). Video: Preparation of Carboxylic Acids: Overview.

  • Indian Journal of Pure & Applied Physics. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. 50, 9-16.

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model....

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural.

  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

Sources

Technical Support Center: Purification of 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Hex-1-ynyl-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting, detailed protocols, and the rationale behind critical experimental steps.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of this compound.

Q1: My final product is a dark oil or a discolored solid. What is the likely cause and how can I fix it?

A: Discoloration is typically caused by residual palladium catalyst from the Sonogashira coupling reaction or the formation of degradation products.[1] The furan ring is sensitive to strong acidic conditions which can lead to the formation of chromophores. To resolve this, first attempt recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). If discoloration persists, a silica gel plug filtration or a full column chromatography is recommended. Adding activated carbon during recrystallization can also help remove colored impurities.[2]

Q2: I am having trouble removing the palladium catalyst from my reaction mixture. What is the most effective method?

A: Residual palladium is a common issue in cross-coupling reactions.[3][4] A simple and often effective method is to pass a solution of your crude product through a short plug of Celite.[5][6] For more stubborn cases, specialized palladium scavengers or treatment with activated carbon can be employed.[4] Column chromatography is also a highly effective, albeit more labor-intensive, method for removing palladium residues.[5]

Q3: My compound is not crystallizing. What should I do?

A: Failure to crystallize is often due to the presence of impurities that inhibit lattice formation. Ensure that all starting materials have been removed. If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. If that fails, column chromatography is your best option to achieve high purity, after which crystallization is often more successful.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A: this compound is a polar compound due to the carboxylic acid moiety. A good starting point for thin-layer chromatography (TLC) and subsequent column chromatography is a solvent system of ethyl acetate/hexane.[7] Start with a 20-30% ethyl acetate in hexane mixture and adjust the polarity based on the Rf value. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to sharpen the peaks and prevent tailing on the silica gel.

Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific purification challenges.

Issue 1: Persistent Contamination with Starting Materials

Symptom: NMR or LC-MS analysis of the purified product shows the presence of 5-bromo-2-furoic acid or unreacted 1-hexyne.

Root Cause Analysis:

  • Incomplete Reaction: The Sonogashira coupling reaction may not have gone to completion.

  • Ineffective Work-up: The initial aqueous work-up may not have been sufficient to remove the acidic starting material (5-bromo-2-furoic acid).

  • Co-elution: During column chromatography, the starting materials may have similar retention factors to the desired product in the chosen solvent system.

Troubleshooting Workflow:

cluster_workup Aqueous Work-up Optimization cluster_chromatography Chromatography Optimization start Impurity Detected: Starting Material check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction optimize_reaction Optimize Reaction: - Increase catalyst loading - Extend reaction time - Increase temperature check_reaction->optimize_reaction Incomplete workup Improve Aqueous Work-up check_reaction->workup Complete chromatography Optimize Chromatography workup->chromatography Impurity Persists base_wash Wash with aq. NaHCO3 or Na2CO3 solution acid_wash Back-extract aqueous layer with organic solvent base_wash->acid_wash brine_wash Wash organic layer with brine acid_wash->brine_wash solvent_system Adjust Solvent Polarity (e.g., gradient elution) acidify_eluent Add 0.5-1% Acetic Acid to the mobile phase solvent_system->acidify_eluent

Caption: Troubleshooting workflow for removing starting material contaminants.

Detailed Explanation:

  • Reaction Verification: Always ensure your reaction has proceeded to completion by TLC or LC-MS before beginning purification. If incomplete, consider optimizing the reaction conditions.

  • Aqueous Work-up: The carboxylic acid functionality allows for effective separation from non-acidic impurities via acid-base extraction.[8] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the furoic acids, pulling them into the aqueous layer. The organic layer containing neutral impurities can be discarded. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to pH ~2, which will precipitate the product. The product can then be extracted back into an organic solvent.

  • Chromatography Optimization: If co-elution is an issue, a gradient elution from low to high polarity (e.g., 10% EtOAc/Hexane to 50% EtOAc/Hexane) can improve separation.[9] The addition of acetic acid to the mobile phase protonates the carboxylic acid, reducing its interaction with the silica and minimizing tailing, leading to sharper peaks and better separation.

Issue 2: Presence of Homocoupled Alkyne Byproduct

Symptom: A non-polar spot is observed on the TLC plate, and NMR/MS analysis confirms the presence of dodeca-5,7-diyne (the Glaser coupling byproduct).

Root Cause Analysis:

  • Oxidative Homocoupling: In the presence of oxygen and a copper co-catalyst, terminal alkynes can undergo oxidative homocoupling. This is a common side reaction in Sonogashira couplings.[10]

  • Absence of Copper Scavenger: Some protocols do not adequately prevent or account for this side reaction.

Resolution Strategies:

  • Reaction Conditions: Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) can minimize this side reaction.

  • Purification: Fortunately, the homocoupled byproduct is significantly less polar than the desired carboxylic acid product. It can be easily separated by flash column chromatography. The non-polar diyne will elute much earlier than the polar furoic acid derivative.

Recommended TLC & Column Conditions:

ParameterSettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (TLC) 30% Ethyl Acetate in Hexane + 0.5% Acetic AcidGood starting point for achieving separation (Rf of product ~0.3-0.4).
Mobile Phase (Column) Gradient: 10% to 50% Ethyl Acetate in Hexane + 0.5% Acetic AcidAllows for the elution of non-polar byproducts first, followed by the product.
Visualization UV light (254 nm) and/or Potassium Permanganate stainThe furan ring is UV active. The alkyne will be oxidized by KMnO4, appearing as a yellow spot.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is suitable when the crude product is of relatively high purity (>90%) and solid.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol). The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/heptane) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and heat for a few minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a Celite plug to remove the carbon.

  • Crystallization: Add the hot anti-solvent (the one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals by melting point, TLC, or NMR.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for separating complex mixtures containing multiple impurities.

Workflow Diagram:

prep_column 1. Prepare Column (Slurry pack with silica gel in non-polar solvent) load_sample 2. Load Sample (Dry load or minimal volume of mobile phase) prep_column->load_sample elute_column 3. Elute Column (Start with low polarity, gradually increase) load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_fractions 5. Monitor by TLC collect_fractions->monitor_fractions combine_pure 6. Combine Pure Fractions monitor_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC as described in the table above. Aim for an Rf value of 0.3-0.4 for the product.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar product.

  • Fraction Pooling: Once the product begins to elute, collect the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis: Obtain the final mass and characterize the product using NMR, MS, and HPLC to confirm its identity and purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605985, this compound. Retrieved from [Link]

  • Wilson, W. C. (1925). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 5, 63. URL: [Link]

  • Vuorinen, T., & Fagerström, P. (2018). Chromophores from hexeneuronic acids (HexA): synthesis of model compounds and primary degradation intermediates. ResearchGate. URL: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters, 23(13), 4726–4730. URL: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. URL: [Link]

  • Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1759. URL: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. National Institutes of Health. URL: [Link]

  • Gérardy, R., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. URL: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. URL: [Link]

  • Suzuki, A. (2005). Method of removing palladium. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Hex-1-ynyl-2-furoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Hex-1-ynyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the inherent solubility challenges of this compound in aqueous media. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design.

Understanding the Core Challenge: A Molecule of Two Minds

This compound is a molecule with a dual personality, which is the root cause of its poor aqueous solubility. Its structure consists of two key regions:

  • A Hydrophilic "Head": The 2-furoic acid moiety contains a carboxylic acid group (-COOH). This group is polar and capable of being ionized, which is the key to manipulating its solubility.

  • A Hydrophobic "Tail": The 5-Hex-1-ynyl group is a six-carbon aliphatic chain. This long, nonpolar tail significantly increases the molecule's lipophilicity (fat-solubility) and actively repels water.

The solubility challenge arises because the hydrophobic tail's influence often dominates in neutral aqueous solutions, leading to the compound's reluctance to dissolve. The calculated partitioning coefficient (XLogP3) of 3.2 further underscores its lipophilic nature[1].

cluster_molecule This compound cluster_properties Resulting Properties Structure Hydrophilic Head (Furoic Acid, -COOH) <-- Soluble at High pH --> Hydrophobic Tail (Hexynyl Chain) <-- Insoluble in Water --> Solubility Poor Aqueous Solubility at Neutral pH Challenge Precipitation in Buffers start Start: Weigh Compound prep_stock Add 100% DMSO to create high-concentration stock (e.g., 10-50 mM) start->prep_stock dissolve Vortex / Sonicate until fully dissolved prep_stock->dissolve store Aliquot and store at -20°C / -80°C dissolve->store prep_working Dilute DMSO stock into final aqueous buffer (e.g., PBS, Media) store->prep_working check Precipitation Observed? prep_working->check troubleshoot TROUBLESHOOT: - Lower final concentration - Use stepwise dilution - Add co-solvent check->troubleshoot Yes ready Solution Ready for Assay check->ready No troubleshoot->prep_working Retry

Caption: Workflow for the standard DMSO stock solution method.

Guide 2: Solubility Enhancement by pH Adjustment

This method is suitable for applications where the final pH of the solution can be basic and is not constrained to physiological pH.

Protocol:

  • Prepare a Basic Stock Solution:

    • Instead of pure water, prepare a stock solution in a basic buffer such as 50 mM Tris-HCl, pH 8.5, or by adding a small amount of a base like 0.1 M NaOH to water.

    • As a starting point, aim to dissolve the compound at 1-5 mg/mL.

  • Facilitate Dissolution:

    • Add the this compound powder to the basic solution.

    • Stir or vortex. The deprotonation to the soluble carboxylate salt should occur readily.

  • Adjusting to Final Concentration/pH:

    • This basic stock can then be diluted into a larger volume of your final buffer.

    • Be aware that adding this basic stock will raise the pH of your final solution. If a specific final pH is required, you may need to back-titrate with a dilute acid (e.g., 0.1 M HCl), but this risks causing precipitation if the pH drops too low.

Guide 3: Advanced Formulation with Co-solvents (For Pre-clinical/Formulation Use)

For more challenging applications, such as preparing a formulation for animal studies, a multi-component co-solvent system may be required. These formulations aim to keep the drug solubilized even after dilution in a biological system.[2][3]

Component Purpose Example % (v/v) Reference
DMSO Primary Solvent5-10%[2]
PEG 300/400 Co-solvent, increases solubility30-40%[][2]
Tween-80 Surfactant, prevents precipitation5-10%[5][2]
Saline/Water Vehicle40-50%[2]

Protocol:

  • Dissolve the this compound in the DMSO first.

  • Add the PEG 300/400 and mix until uniform.

  • Add the Tween-80 and mix thoroughly.

  • Finally, add the saline or water dropwise while mixing to bring the solution to the final volume.

Summary of Strategies

Strategy Primary Mechanism Best For Key Consideration
pH Adjustment Ionization (Deprotonation)Applications tolerant of basic pHFinal pH must remain > pKa + 2
DMSO Stock Organic Solvent SolubilizationIn vitro / Cell-based assays at physiological pHFinal DMSO concentration must be low (<0.5%)
Co-Solvent System Mixed Polarity VehicleIn vivo studies, advanced formulationsPotential for vehicle-induced biological effects

References

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ChemIDplus. (n.d.). 2-Furoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Solubility of Things. (n.d.). Furoic acid. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Wiley Online Library. (2019). Innovative Dosage Forms: Design and Development at Early Stage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2025). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Bulletin of Pharmaceutical Research. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furoic acid, hex-4-yn-3-yl ester. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]

Sources

optimizing reaction conditions for 5-Hex-1-ynyl-2-furoic acid conjugation

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Reaction Conditions for 5-Hex-1-ynyl-2-furoic acid Conjugation >

Introduction

Welcome to the technical support center for the conjugation of this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their experimental workflows. This compound possesses two key functional groups: a terminal alkyne and a carboxylic acid.[1] This dual functionality allows for a range of conjugation strategies, most notably the formation of stable amide bonds via the carboxylic acid and "click" chemistry reactions involving the terminal alkyne.[2]

This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the intricacies of working with this molecule and achieve optimal results in your conjugation experiments.

Understanding the Core Chemistry

Successful conjugation hinges on the strategic activation and reaction of the functional groups on this compound.

  • Carboxylic Acid Activation: The carboxylic acid group is typically converted into a more reactive species to facilitate amide bond formation with a primary amine on the target molecule. The most common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5][6] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS to form a more stable, amine-reactive NHS ester.[3][4][5][6]

  • Terminal Alkyne Reactivity: The terminal alkyne is a valuable functional group for bioorthogonal ligation, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction forms a stable triazole linkage between the alkyne-tagged molecule and an azide-modified partner.[2] The small size of the alkyne tag generally has a minimal impact on the properties of the tagged molecule.[8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the conjugation of this compound.

Amide Bond Formation (EDC/NHS Chemistry)

Q1: My conjugation yield is low or non-existent. What are the likely causes?

A1: Low conjugation yield is a frequent issue with several potential root causes:

  • Inactive EDC or NHS: These reagents are highly sensitive to moisture and can lose activity over time.[9] Always use fresh, high-quality reagents. It is critical to allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[9] Proper storage in a desiccated environment at -20°C is recommended.[9]

  • Suboptimal pH: The two key steps in EDC/NHS chemistry have different optimal pH ranges.[9]

    • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-6.0.[5][7][9][10] A buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[5][9]

    • Coupling Step: The reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.2-8.5.[9][11][12] Buffers like phosphate-buffered saline (PBS) or borate buffer are suitable for this stage.[11]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound, thereby reducing your yield.[9][12] Ensure your reaction buffers are free of such competing substances.

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which reverts it back to the carboxylic acid.[3][5][9][11] The rate of hydrolysis increases with pH.[11] To minimize this, the conjugation step should be performed immediately after the activation of the carboxyl group.[9]

  • Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and lower yields. For protein conjugations, a concentration greater than 0.5 mg/mL is recommended for efficient coupling.[9]

Q2: I'm observing precipitation or aggregation of my protein during the conjugation reaction. What can be done to prevent this?

A2: Protein aggregation can occur for several reasons:

  • High Degree of Modification: Excessive modification of the protein surface can alter its solubility and lead to aggregation. Try reducing the molar excess of the activated this compound in your reaction.[9]

  • Incorrect Buffer Conditions: The buffer composition, including pH and ionic strength, must be suitable for maintaining the stability and solubility of your specific protein throughout the reaction and purification process.[9]

  • Solvent Shock: If this compound is first dissolved in an organic solvent like DMSO or DMF, adding a large volume of this solution to your aqueous protein solution can cause the protein to precipitate. Add the activated acid solution to the protein solution slowly and with gentle mixing.

Q3: How can I confirm that the carboxylic acid has been successfully activated to the NHS ester?

A3: While direct confirmation in a complex reaction mixture can be challenging without advanced analytical techniques, you can assess the reactivity of your NHS ester reagents. The hydrolysis of an NHS ester releases NHS, which absorbs strongly at 260-280 nm.[13] By comparing the absorbance of a solution of your NHS-activated molecule before and after intentional hydrolysis (e.g., with a strong base), you can get an indication of the initial concentration of the active NHS ester.[13]

Q4: What are the best methods for purifying the final conjugate?

A4: The choice of purification method depends on the properties of your target molecule and the scale of your reaction.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger conjugate from smaller, unreacted molecules and byproducts.[9]

  • Dialysis: For larger biomolecules, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove smaller impurities.[9]

  • Magnetic Separation or Centrifugation: If your target molecule is attached to beads or particles, these methods can be used to wash away excess reagents.[4]

Click Chemistry (Alkyne-Azide Cycloaddition)

Q5: My click chemistry reaction is not working or the yield is very low. What should I check?

A5: Several factors can influence the efficiency of a CuAAC reaction:

  • Copper(I) Catalyst: The reaction requires a Cu(I) catalyst.[2] Cu(I) is prone to oxidation to the inactive Cu(II) state.[14] It is common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[14]

  • Ligands: The use of a stabilizing ligand for the copper catalyst, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency.[14]

  • Oxygen: Dissolved oxygen in your reaction mixture can oxidize the Cu(I) catalyst. Degassing your buffers before use can improve the reaction outcome.

  • Purity of Reactants: Ensure that your alkyne- and azide-containing molecules are pure and that there are no interfering functional groups.

Q6: Are there alternatives to the copper-catalyzed click reaction?

A6: Yes, if the cytotoxicity of copper is a concern, especially in live-cell applications, you can consider strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This "copper-free" click chemistry utilizes a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react with an azide without the need for a copper catalyst.

Experimental Protocols

Two-Step EDC/NHS Activation and Amine Coupling Protocol

This two-step protocol is generally preferred as it minimizes the risk of cross-linking if your target molecule also contains carboxyl groups.[3][4]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5][9]

  • Coupling Buffer: PBS, pH 7.2-8.0[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Amine-containing target molecule

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.[3][7][9]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.[9]

    • Prepare your amine-containing target molecule in the Coupling Buffer. If the target is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.[9]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS in Activation Buffer. A typical starting molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[3][7][9]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound solution to your target molecule solution in Coupling Buffer.[9]

    • The optimal molar ratio of the activated acid to the target molecule should be determined empirically, but a 10-20 fold molar excess of the activated acid is a good starting point for protein conjugations.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][7][9]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[3][7][9] Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove excess reagents and byproducts.[3][9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

Materials:

  • Alkyne-tagged molecule (your this compound conjugate)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA or TBTA ligand

  • Reaction Buffer: PBS, pH 7.4 or Tris-buffered saline (TBS)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne- and azide-containing molecules in the Reaction Buffer or a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate in the Reaction Buffer.

    • Prepare a stock solution of CuSO₄ and the ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a reaction tube, combine the alkyne- and azide-containing molecules in the Reaction Buffer.

    • Add the CuSO₄/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final concentrations of the reactants should be optimized, but typical ranges are:

      • Alkyne: 10-100 µM

      • Azide: 100-1000 µM

      • CuSO₄: 50-100 µM

      • Ligand: 250-500 µM

      • Sodium Ascorbate: 1-5 mM

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting triazole-linked conjugate using a suitable method based on its properties (e.g., chromatography, precipitation).

Data Presentation and Visualization

Table 1: Recommended Molar Ratios for EDC/NHS Activation
ReagentRecommended Molar Ratio (relative to Carboxylic Acid)Purpose
This compound1The starting material containing the carboxyl group to be activated.
EDC1.5 - 5The carbodiimide that activates the carboxylic acid to form the O-acylisourea intermediate.[5]
NHS/Sulfo-NHS1.5 - 5Stabilizes the reactive intermediate by converting it to a more stable, amine-reactive NHS ester, improving coupling efficiency.[3][5]
Amine-containing molecule0.05 - 0.1The target molecule to be conjugated. The ratio is typically inverse to the acid to drive the reaction towards product formation.
Table 2: Troubleshooting Guide for Low Conjugation Yield
SymptomPotential CauseRecommended Action
Low or no product formation Inactive EDC/NHS reagentsUse fresh reagents. Allow vials to warm to room temperature before opening to prevent moisture condensation.[9] Store desiccated at -20°C.[9]
Suboptimal pHUse MES buffer (pH 4.5-6.0) for the activation step and a buffer like PBS (pH 7.2-8.0) for the amine coupling step.[9]
Competing nucleophiles in the bufferAvoid buffers containing primary amines (e.g., Tris, glycine).[9]
Hydrolysis of the NHS esterPerform the conjugation step immediately after the activation of the carboxyl group.[9]
Precipitation/Aggregation of protein High degree of modificationReduce the molar excess of the activated this compound.[9]
Unsuitable buffer conditionsEnsure the buffer maintains the stability and solubility of your protein throughout the reaction.[9]
Unreacted starting material remains Insufficient reaction time or temperatureIncrease the reaction time or consider performing the reaction at a slightly elevated temperature (if compatible with your molecules). For the amine coupling step, an overnight incubation at 4°C can sometimes improve yield.[9]
Steric hindranceIf the amine on your target molecule is sterically hindered, the reaction may be slow. Consider using a longer linker if possible, or increasing the reaction time and temperature.
Diagrams

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reaction Side Reaction Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Carboxylic_Acid_Regen Regenerated Carboxylic Acid O_Acylisourea->Carboxylic_Acid_Regen + H2O NHS NHS Amide_Bond Conjugate (R-CO-NH-R') NHS_Ester->Amide_Bond + Primary Amine NHS_Ester->Carboxylic_Acid_Regen + H2O Primary_Amine Target Molecule (R'-NH2) Hydrolysis Hydrolysis (H2O)

Caption: EDC/NHS activation and amine coupling workflow.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Check_pH Is the pH optimal for both activation and coupling steps? Check_Reagents->Check_pH Yes Optimize_Ratios Optimize molar ratios of reactants Check_Reagents->Optimize_Ratios No Check_Buffer Does the buffer contain competing nucleophiles? Check_pH->Check_Buffer Yes Check_pH->Optimize_Ratios No Check_Hydrolysis Was the coupling step performed immediately after activation? Check_Buffer->Check_Hydrolysis No Check_Buffer->Optimize_Ratios Yes Check_Concentration Are reactant concentrations sufficiently high? Check_Hydrolysis->Check_Concentration Yes Check_Hydrolysis->Optimize_Ratios No Check_Concentration->Optimize_Ratios No Purify_and_Analyze Purify and analyze product Check_Concentration->Purify_and_Analyze Yes Optimize_Ratios->Start

Caption: Troubleshooting workflow for low conjugation yield.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Glen Research. (2020, November 20). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • N-Hydroxysuccinimide active ester. Shikoku Chemicals Corporation. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Qu, Z., Xu, H., & Gu, H. (2015). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 31(27), 7537–7545. [Link]

  • Zhang, Y., Wang, L., Ma, N., Wan, Y., Zhu, X., & Qian, W. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 8(58), 33261–33269. [Link]

  • PubChem. This compound. [Link]

  • Yamaoka, Y., Yamakoshi, H., & Dodo, K. (2018). Visualizing Bioactive Small Molecules by Alkyne Tagging and Slit-Scanning Raman Microscopy. In Methods in Molecular Biology (Vol. 1888, pp. 63–75). [Link]

  • ResearchGate. Optimization of the reaction conditions of click chemistry. [Link]

  • ResearchGate. What happens to NHS after hydrolysis of NHS-ester?[Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • Reddit. Conditions for coupling to an N-hydroxysuccinimide ester. [Link]

  • Journal of the American Chemical Society. Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. [Link]

  • ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • Green Chemistry. A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. [Link]

  • RSC Publishing. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. [Link]

  • Molecules. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • FluoroFinder. Antibody Conjugation Techniques. [Link]

  • ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... [Link]

  • ACS Publications. Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. [Link]

  • ResearchGate. Optimization of the click reaction conditions a. [Link]

  • RSC Medicinal Chemistry. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • Chemistry Letters. Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling. [Link]

  • PubMed Central. Engineered Biosynthesis of Alkyne-tagged Polyketides. [Link]

Sources

troubleshooting off-target effects of 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 5-Hex-1-ynyl-2-furoic acid in their experiments. As a synthesized furoic acid derivative, understanding its putative mechanism of action and potential for off-target effects is critical for the accurate interpretation of experimental data. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered. Our approach is grounded in established principles of pharmacology and cell biology to ensure scientific integrity and provide actionable insights.

While direct studies on this compound are not extensively published, its structural similarity to other 5-substituted-2-furoic acid derivatives, notably 5-tetradecyloxy-2-furoic acid (TOFA), strongly suggests its primary on-target effect is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2][3][4] This guide is therefore constructed around this primary hypothesis, while also considering other potential off-target interactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound?

Based on structural analogy to the well-characterized inhibitor TOFA, the primary molecular target of this compound is predicted to be Acetyl-CoA Carboxylase (ACC).[1][3][4] ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. There are two mammalian isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial membrane-associated), both of which are potential targets.[4][5]

Q2: I am observing unexpected cytotoxicity in my cell line. Is this consistent with on-target ACC inhibition?

Yes, significant cytotoxicity can be an on-target effect of ACC inhibition, particularly in cancer cell lines that exhibit a high rate of de novo fatty acid synthesis, a phenomenon often referred to as "lipid addiction".[6] Inhibition of ACC depletes the pool of fatty acids necessary for membrane formation, signaling molecules, and energy storage, which can lead to cell cycle arrest and apoptosis.[3] However, it is crucial to validate that the observed cytotoxicity is indeed a result of ACC inhibition and not an off-target effect.

Q3: My experimental results are inconsistent. What are the common sources of variability with this compound?

Inconsistencies in results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the stock solution is stored correctly to prevent degradation. Poor solubility can lead to inconsistent effective concentrations.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition (especially lipid content) can significantly impact cellular reliance on de novo fatty acid synthesis and thus alter the response to an ACC inhibitor.

  • Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. It is essential to perform dose-response experiments to identify the optimal concentration range for on-target activity.

Q4: Could this compound have off-target effects on other lipid-metabolizing enzymes?

Yes, this is a critical consideration. While ACC is the presumed primary target, the furoic acid scaffold is present in compounds known to interact with other enzymes. One notable potential off-target is cytosolic phospholipase A2α (cPLA2α), which is involved in the release of arachidonic acid from membrane phospholipids for eicosanoid synthesis. While structurally distinct from potent cPLA2α inhibitors, cross-reactivity cannot be ruled out without empirical testing.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common experimental problems encountered when using this compound.

Issue 1: No Observable Phenotype at Expected Concentrations

If you do not observe the expected biological effect (e.g., decreased cell proliferation, changes in lipid profiles), consider the following troubleshooting steps:

Potential Cause & Troubleshooting Workflow:

Workflow for troubleshooting a lack of phenotype.

Detailed Steps:

  • Verify Compound Integrity:

    • Action: Confirm the solubility of this compound in your chosen solvent at the desired concentration. Visually inspect for precipitation.

    • Rationale: Undissolved compound will lead to a lower effective concentration in your assay.

  • Assess Target Pathway Activity:

    • Action: Confirm that the fatty acid synthesis pathway is active and important in your cellular model. This can be assessed by measuring the incorporation of radiolabeled acetate or glucose into lipids.

    • Rationale: If cells primarily utilize exogenous lipids, inhibiting de novo synthesis may have a minimal effect.

  • Optimize Compound Concentration and Treatment Duration:

    • Action: Perform a dose-response study over a wide concentration range (e.g., 10 nM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).

    • Rationale: The optimal effective concentration and time for observing a phenotype can vary significantly between cell types.

Issue 2: High Cytotoxicity Obscuring Specific Effects

If you observe widespread cell death that prevents the study of more subtle biological questions, the following steps can help to mitigate this.

Potential Cause & Troubleshooting Workflow:

Workflow for troubleshooting high cytotoxicity.

Detailed Steps:

  • Titrate to a Minimal Effective Concentration:

    • Action: Conduct a detailed dose-response curve to identify the IC50 for cytotoxicity. Subsequent experiments should be performed at or below this concentration.

    • Rationale: Minimizing the concentration reduces the likelihood of off-target effects while still engaging the primary target.

  • On-Target Validation via Lipid Rescue:

    • Action: Supplement the culture medium with exogenous fatty acids, such as palmitate or oleate, in the presence of this compound.

    • Rationale: If the cytotoxicity is due to the inhibition of fatty acid synthesis, providing an external source of fatty acids should rescue the cells.[5]

  • Orthogonal Controls for Off-Target Effects:

    • Action: Use a structurally unrelated ACC inhibitor (e.g., ND-646) to see if it phenocopies the effects of this compound.[5] Additionally, if available, use an inactive structural analog of the compound.

Part 3: Experimental Protocols for Target Validation

To ensure the scientific rigor of your findings, it is essential to validate that the observed effects of this compound are mediated through its intended target.

Protocol 1: Cellular Fatty Acid Synthesis Assay

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • [1,2-¹⁴C]-Acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Saponification solution (15% w/v KOH in 70% ethanol)

  • Hexane

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Add [¹⁴C]-acetic acid to each well at a final concentration of 1 µCi/mL.

  • Incubate for 2-4 hours at 37°C.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells and saponify the lipids by adding 1 mL of saponification solution and incubating at 80°C for 1 hour.

  • Cool the samples and extract the non-saponifiable lipids with 2 mL of hexane.

  • Acidify the aqueous layer with HCl and extract the fatty acids with 2 mL of hexane.

  • Transfer the hexane layer containing the fatty acids to a scintillation vial, evaporate the hexane, and add scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Expected Outcome: A dose-dependent decrease in [¹⁴C]-acetate incorporation into fatty acids in cells treated with this compound.

Protocol 2: Western Blot Analysis of ACC Phosphorylation

This protocol assesses the activation state of AMP-activated protein kinase (AMPK), an upstream regulator of ACC. Some compounds can indirectly inhibit ACC by activating AMPK, which then phosphorylates and inactivates ACC.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Positive control (e.g., AICAR, an AMPK activator)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, vehicle, or positive control for the desired time.

  • Lyse cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Expected Outcome: If this compound directly inhibits ACC, no change in the phosphorylation status of ACC or AMPK would be expected. An increase in p-ACC and p-AMPK would suggest an indirect mechanism of action.

Part 4: Visualizing a Potential Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound and its downstream consequences.

G cluster_cytoplasm Cytoplasm cluster_downstream Downstream Cellular Effects Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) Malonyl-CoA->FASN Fatty_Acids Fatty_Acids Membrane_Synthesis Membrane_Synthesis Fatty_Acids->Membrane_Synthesis Signaling_Lipids Signaling_Lipids Fatty_Acids->Signaling_Lipids ACC1->Malonyl-CoA FASN->Fatty_Acids 5-Hex-1-ynyl-2-furoic_acid This compound 5-Hex-1-ynyl-2-furoic_acid->ACC1 Inhibition Cell_Proliferation Decreased Cell Proliferation Membrane_Synthesis->Cell_Proliferation Signaling_Lipids->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Hypothesized signaling pathway of this compound.

Part 5: Data Summary Table

This table summarizes the key characteristics of this compound based on available data and inferences from structurally related compounds.

ParameterValue/InformationSource/Rationale
Molecular Formula C₁₁H₁₂O₃PubChem CID: 605985[7]
Molecular Weight 192.21 g/mol PubChem CID: 605985[7]
Presumed Target Acetyl-CoA Carboxylase (ACC)Structural similarity to TOFA[1][3]
Potential Off-Targets Cytosolic Phospholipase A2α (cPLA2α)Based on the furoic acid scaffold
Expected On-Target Effect Inhibition of de novo fatty acid synthesisDownstream of ACC inhibition[5][6]
Common Solvents DMSO, EthanolStandard for small molecule inhibitors

References

  • Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. ([Link])

  • Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. ([Link])

  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. ([Link])

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. ([Link])

  • This compound | C11H12O3 | CID 605985. ([Link])

  • TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. ([Link])

  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. ([Link])

Sources

refining dosage and administration of 5-Hex-1-ynyl-2-furoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the investigational compound 5-Hex-1-ynyl-2-furoic acid. This guide is designed to provide you, our fellow researchers, with the foundational knowledge and practical troubleshooting advice needed to refine the dosage and administration of this novel small molecule for in vivo studies. As Senior Application Scientists, we have synthesized the following information based on established principles of pharmacology and drug development to ensure scientific integrity and experimental success.

Understanding this compound

This compound is a novel organic compound characterized by a furoic acid core with a hexynyl substitution.[1] While specific biological activities are still under investigation, its structural motifs suggest it may act as a small molecule inhibitor, potentially targeting enzymatic pathways.[2][3][4] The presence of the hexynyl group and furoic acid moiety likely renders the compound hydrophobic, a critical consideration for its formulation and bioavailability.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when designing your in vivo experiments.

Q1: How should I begin to determine the in vivo dosage of this compound?

A1: For a novel compound, a dose-range finding (DRF) study is the essential first step.[7][8][9] The primary goals of a DRF study are to identify the maximum tolerated dose (MTD) and a potential minimum effective dose (MED).[8] This preliminary study provides critical data on the therapeutic window and potential toxicity of the compound.[8]

Q2: What are the appropriate animal models for initial studies?

A2: The choice of animal model is highly dependent on the therapeutic area and the specific research question. For initial pharmacokinetic (PK) and toxicity studies, rodents such as mice or rats are commonly used due to their well-characterized physiology and ease of handling.[10]

Q3: What vehicle should I use to formulate this compound for in vivo administration?

A3: Given the predicted hydrophobic nature of this compound, aqueous solutions like saline are unlikely to be suitable.[5][6] A systematic approach to vehicle selection is recommended. The ideal vehicle should be non-toxic and not interfere with the compound's activity.[10][11]

Commonly Used Vehicles for Hydrophobic Compounds:

  • Aqueous solutions with co-solvents: A mixture of water with organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can enhance solubility.[12]

  • Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil are often used.[12]

  • Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80.[13]

Q4: What are the most common routes of administration for this type of compound?

A4: The route of administration depends on the experimental goals. For initial PK and efficacy studies, common routes include:

  • Oral (p.o.): Gavage is a common method for oral administration in rodents.

  • Intraperitoneal (i.p.): This route allows for rapid absorption into the systemic circulation.

  • Intravenous (i.v.): Provides 100% bioavailability and is often used to determine clearance and volume of distribution.[10]

  • Subcutaneous (s.c.): Allows for slower, more sustained absorption.

Troubleshooting In Vivo Studies

This section provides guidance on how to address common challenges encountered during in vivo experiments with novel small molecules.

Issue 1: Poor Bioavailability After Oral Administration

Symptoms:

  • Low plasma concentrations of the compound.

  • Lack of efficacy in the animal model.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Poor Solubility Reformulate with a different vehicle or use a solubilizing agent (e.g., cyclodextrins).[12]Enhancing solubility in the gastrointestinal tract can improve absorption.[14]
First-Pass Metabolism Consider a different route of administration (e.g., i.p. or s.c.) to bypass the liver initially.The liver is a primary site of drug metabolism, which can significantly reduce the amount of active compound reaching systemic circulation.
Efflux by Transporters Co-administer with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) in a pilot study.Efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen, limiting absorption.
Issue 2: Unexpected Toxicity or Adverse Events

Symptoms:

  • Weight loss in treated animals.

  • Changes in behavior (e.g., lethargy, ruffled fur).

  • Organ damage observed during necropsy.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Dose is Too High Reduce the dose and repeat the experiment.The MTD may have been overestimated in the initial DRF study.
Vehicle Toxicity Run a vehicle-only control group to assess the effects of the formulation itself.[11]The vehicle may be causing unexpected toxicity, especially at high volumes or concentrations.[12]
Off-Target Effects Conduct in vitro screening against a panel of common off-targets.The compound may be interacting with unintended biological targets, leading to toxicity.
Issue 3: Inconsistent Results Between Experiments

Symptoms:

  • High variability in plasma concentrations or efficacy endpoints.

  • Lack of reproducibility.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Inhomogeneous Formulation Ensure the compound is fully dissolved or the suspension is uniformly mixed before each administration.[11]Inconsistent dosing can lead to variable exposure and efficacy.
Animal Variability Increase the number of animals per group to improve statistical power.Biological variability between individual animals can obscure treatment effects.
Technical Errors Standardize all experimental procedures, including dosing technique and sample collection times.Minor variations in experimental technique can introduce significant variability.

Experimental Protocols & Workflows

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice).

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer the compound via the chosen route (e.g., oral gavage) once daily for 5-7 days.

  • Monitoring: Record body weight, clinical signs of toxicity, and any behavioral changes daily.[9]

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and perform a gross necropsy to examine major organs.[9]

Workflow for Vehicle Selection

Caption: Decision tree for selecting an appropriate vehicle.

Signaling Pathways and Experimental Logic

While the specific mechanism of action for this compound is under investigation, as a potential small molecule inhibitor, it is hypothesized to interfere with a cellular signaling pathway.

Hypothetical Mechanism of Action

MOA cluster_0 A This compound B Target Enzyme (e.g., Kinase, Hydrolase) A->B Inhibition D Product B->D Catalysis C Substrate C->B E Downstream Signaling Cascade D->E F Cellular Response (e.g., Proliferation, Apoptosis) E->F

Caption: Hypothetical inhibition of a target enzyme.

References
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]

  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. [Link]

  • Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Altasciences. [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. NIH. [Link]

  • TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. PubMed. [Link]

  • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Dose Finding in Drug Development. ResearchGate. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

  • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ResearchGate. [Link]

  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

Sources

enhancing the selectivity of 5-Hex-1-ynyl-2-furoic acid for its target

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-Hex-1-ynyl-2-furoic acid (5-HFA). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the characterization and optimization of this compound. Our goal is to equip you with the knowledge and protocols necessary to troubleshoot selectivity issues and advance your research with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding 5-HFA and the fundamental principles of inhibitor selectivity.

Q1: What is the primary biological target of this compound (5-HFA)?

A1: While the selectivity profile of any novel compound must be determined empirically, 5-HFA belongs to a class of compounds known to inhibit cytosolic phospholipase A2α (cPLA2α).[1][2] cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids like prostaglandins and leukotrienes.[1] Therefore, cPLA2α is the presumed primary target, and initial validation experiments should focus here.

Q2: Why is target selectivity crucial when working with an inhibitor like 5-HFA?

Q3: What are the likely off-targets for a cPLA2α inhibitor?

A3: Potential off-targets for a cPLA2α inhibitor fall into two main categories:

  • Related Isoforms: Other members of the phospholipase A2 superfamily, such as secretory PLA2s (sPLA2s) and calcium-independent PLA2s (iPLA2s), are primary candidates for off-target activity due to structural similarities.[6]

  • Unrelated Proteins with Similar Binding Pockets: Enzymes from different families that possess binding sites capable of accommodating the inhibitor. For furoic acid derivatives, this could include enzymes involved in fatty acid metabolism, such as Acetyl-CoA-carboxylase-α (ACCA).[7] Comprehensive profiling is the only way to identify these unexpected interactions.[8][9]

Q4: How is inhibitor selectivity quantified?

A4: Selectivity is typically quantified by comparing the inhibitor's potency against its primary target versus its potency against potential off-targets. This is often expressed as a "Selectivity Index," which is the ratio of the IC50 (or Ki) value for the off-target to the IC50 (or Ki) for the primary target. A higher selectivity index indicates greater selectivity. For example, a 100-fold selectivity means the inhibitor is 100 times more potent for its intended target.[10]

Part 2: Troubleshooting Guide: Addressing Poor Selectivity

This section provides a structured approach to diagnosing and resolving issues of poor inhibitor selectivity observed during your experiments.

Workflow for Troubleshooting and Enhancing Selectivity

The following workflow outlines the logical progression from identifying a selectivity problem to implementing solutions.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Validation A Initial Screening: Determine IC50 for primary target (cPLA2α) B Problem Identified: Potent activity observed, but off-target effects suspected A->B High Potency C Counter-Screening: Assay against related isoforms (iPLA2, sPLA2) & other enzymes B->C D Broad Panel Screen: Utilize commercial service for kinome/enzyme panel B->D E Data Analysis: Calculate Selectivity Index. Confirm poor selectivity. C->E D->E F Medicinal Chemistry (SAR): Synthesize & test analogs to improve selectivity E->F Iterative Design G Structural Biology: Co-crystallize with target and off-target to guide design E->G Rational Design H Re-profile Optimized Compound: Confirm improved IC50 & selectivity F->H G->H I Cell-Based & In Vivo Assays: Validate selectivity and efficacy in a biological context H->I Successful Optimization

Caption: A systematic workflow for identifying, troubleshooting, and enhancing inhibitor selectivity.

Issue: My 5-HFA compound shows potent inhibition of my target, but I am observing unexpected cellular effects or activity in counter-screens.

This is a classic sign of off-target activity. The following steps will help you systematically diagnose and address the root cause.

Step 1: Confirm On-Target Potency with Robust Biochemical Assays

Causality: Before investigating off-targets, it is essential to have a highly accurate and reproducible measure of potency against the primary target, cPLA2α. Assay conditions can significantly influence results; for instance, in kinase assays, the concentration of ATP is critical for determining the IC50 of competitive inhibitors.[3] While cPLA2α is not a kinase, similar principles of rigorous assay design apply.[11]

Recommended Action:

  • Select an appropriate assay format: For cPLA2α, a well-established method is the mixed micelle assay, which measures the release of a labeled fatty acid from phospholipid micelles.[6]

  • Perform a full dose-response curve: Determine the IC50 value using a 10-point dose-response curve to ensure accuracy.[8]

  • Validate with controls: Use a known, selective cPLA2α inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.[10]

For a detailed methodology, see the Experimental Protocols section below.

Step 2: Quantify Selectivity with Counter-Screening and Panel Profiling

Causality: To understand a compound's selectivity, you must test it against a panel of other relevant enzymes.[4][8] This provides a quantitative measure of its specificity and helps identify problematic off-targets that need to be engineered out through medicinal chemistry.

Recommended Actions:

  • Targeted Counter-Screening: Assay 5-HFA against other PLA2 isoforms (e.g., sPLA2, iPLA2) and key enzymes in the eicosanoid pathway (COX-1, COX-2, 5-LOX) under identical assay conditions where possible.

  • Broad Kinase/Enzyme Profiling: For a comprehensive view, utilize a commercial selectivity profiling service. These services test your compound against large panels of hundreds of kinases and other enzymes, providing a detailed map of its interactions.[8][9] This is the most efficient way to uncover unexpected off-target activities.

Data Interpretation: Organize the resulting IC50 values into a table to clearly visualize the selectivity profile.

Target Enzyme5-HFA IC50 (nM)Known Inhibitor IC50 (nM)Selectivity Index (vs. cPLA2α)
cPLA2α (Primary Target) 50 120 (AVX001)[2]-
iPLA2β (Off-Target)5,000>10,000100x
sPLA2-V (Off-Target)15,000>10,000300x
COX-1 (Off-Target)>25,00015 (Ibuprofen)>500x
COX-2 (Off-Target)>25,000200 (Celecoxib)>500x
Unrelated Kinase (e.g., SRC)8005 (Saracatinib)16x

Table 1: Example selectivity profile for a hypothetical optimized 5-HFA analog. A low selectivity index (e.g., for SRC kinase) indicates a potential off-target liability that needs to be addressed.

Step 3: Enhance Selectivity Through Structure-Activity Relationship (SAR) Studies

Causality: Once problematic off-targets are identified, medicinal chemistry can be used to modify the inhibitor's structure to decrease its affinity for those off-targets while maintaining or improving its affinity for the primary target. This is the core of Structure-Activity Relationship (SAR) studies.[12][13]

Recommended Strategies:

  • Introduce Steric Bulk: Add larger chemical groups to the 5-HFA scaffold. If the off-target has a smaller or more constrained binding pocket than the primary target, this modification can create a steric clash that prevents binding to the off-target, thereby increasing selectivity.[14][15] For 5-HFA, this could involve modifying the terminal end of the hexynyl chain.

  • Exploit Electrostatic Differences: Analyze the binding pockets of the target and off-target for differences in charged or polar residues. Modifying the inhibitor to introduce complementary charges or hydrogen bond donors/acceptors can favor binding to the desired target.[12][16] For instance, the carboxylic acid on the furoic acid ring is a key interaction point that could be modified.[13]

  • Alter Conformational Rigidity: The flexibility of a molecule influences how it fits into a binding site.[17] Introducing ring systems or double/triple bonds can lock the molecule into a specific conformation that is more favorable for binding to the primary target but unfavorable for off-targets.[15] The furan ring and alkynyl chain of 5-HFA are key modulators of its shape.[18]

Logical Framework for SAR-Based Selectivity Enhancement

G cluster_0 Modification Points cluster_1 Hypothesized Outcomes for Selectivity A Scaffold: this compound B R1: Hexynyl Chain A->B C R2: Furan Ring A->C D R3: Carboxylic Acid A->D E Modify R1 (e.g., add bulk): Disrupts off-target binding via steric clash. B->E F Modify R2 (e.g., substitute): Alters electronics and shape complementarity. C->F G Modify R3 (e.g., bioisostere): Changes key H-bond/ionic interactions. D->G H Synthesize & Screen Analogs E->H F->H G->H I Improved Selectivity Profile H->I

Caption: A decision-making diagram for modifying 5-HFA based on SAR principles.

Part 3: Key Experimental Protocols

This section provides standardized protocols for assays crucial to assessing inhibitor potency and selectivity.

Protocol 1: cPLA2α Inhibition Assay (Mixed Micelle Method)

Objective: To determine the IC50 value of 5-HFA against human recombinant cPLA2α.

Materials:

  • Human recombinant cPLA2α enzyme

  • 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine ([¹⁴C]PAPC)

  • 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC)

  • Triton X-100

  • HEPES buffer (pH 7.4), CaCl₂, DTT, BSA

  • 5-HFA and control inhibitors dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Prepare Mixed Micelles: a. In a glass vial, combine unlabeled PAPC and [¹⁴C]PAPC (e.g., at a 1000:1 molar ratio). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in assay buffer containing Triton X-100 to form micelles. The final concentration should be, for example, 100 µM PAPC and 300 µM Triton X-100.

  • Prepare Assay Plate: a. Serially dilute 5-HFA in DMSO, then dilute into the assay buffer to the final desired concentrations (typically from 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., <1%). b. Add the diluted compound or control (positive inhibitor, vehicle) to a 96-well plate.

  • Enzyme Reaction: a. Prepare an enzyme solution of cPLA2α in assay buffer. b. Add the enzyme solution to each well of the plate to initiate the reaction. c. Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Quantify: a. Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a fatty acid scavenger like activated charcoal). b. Centrifuge the plate to pellet the charcoal, which binds the unreacted substrate. c. Transfer an aliquot of the supernatant (containing the released [¹⁴C]arachidonic acid) to a scintillation vial. d. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Convert radioactive counts to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

Objective: To assess the ability of 5-HFA to inhibit the release of arachidonic acid in a cellular context, which validates its mechanism of action.[19]

Materials:

  • A suitable cell line (e.g., human synoviocytes or HaCaT keratinocytes)[2][19]

  • [³H]Arachidonic Acid

  • Cell culture medium (e.g., DMEM) with FBS

  • A stimulating agent (e.g., Interleukin-1β (IL-1β) or lipopolysaccharide (LPS))[2][19]

  • 5-HFA and control inhibitors dissolved in DMSO

Procedure:

  • Cell Labeling: a. Plate cells in a multi-well plate and allow them to adhere overnight. b. Incubate the cells with medium containing [³H]Arachidonic Acid for 18-24 hours to allow for its incorporation into cellular phospholipids. c. Wash the cells thoroughly with fresh medium to remove unincorporated [³H]AA.

  • Inhibitor Pre-incubation: a. Pre-incubate the labeled cells with various concentrations of 5-HFA or controls for 30-60 minutes.

  • Stimulation: a. Add the stimulating agent (e.g., IL-1β) to the wells to activate cPLA2α and induce the release of [³H]AA. b. Incubate for a predetermined time (e.g., 30 minutes).

  • Quantification: a. Collect the cell culture supernatant from each well. b. Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of [³H]AA released relative to the total incorporated radioactivity (determined by lysing a control set of cells). b. Determine the IC50 value by plotting the inhibition of stimulated AA release against the inhibitor concentration.

Part 4: Visualizing the Biological Context

Understanding the biological pathway in which cPLA2α operates is key to appreciating the need for high selectivity.

G cluster_0 Downstream Pathways (Potential Off-Target Areas) A Membrane Phospholipids B Arachidonic Acid (AA) A->B Hydrolysis E COX-1 / COX-2 B->E F 5-LOX B->F C cPLA2α (Primary Target) C->B D 5-HFA (Your Inhibitor) D->C INHIBITS G Prostaglandins & Thromboxanes E->G H Leukotrienes F->H I Inflammation, Pain, etc. G->I H->I

Caption: The cPLA2α-mediated arachidonic acid cascade. Selective inhibition of cPLA2α is desired to avoid direct effects on downstream COX/LOX enzymes.

This guide provides a comprehensive framework for enhancing the selectivity of 5-HFA. By combining rigorous biochemical and cellular assays with systematic medicinal chemistry, researchers can develop highly selective compounds suitable for advanced preclinical and clinical investigation.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Talele, T. T. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Yuan, J., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Talele, T. T. (2010). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • Cheng, A. C., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • Vajda, S., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Gjerga, E., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. MDPI. Available at: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). Selinux. Available at: [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. Available at: [Link]

  • Clark, S. R., et al. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PubMed Central. Available at: [Link]

  • Eiriksson, F. F., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link]

  • Rahman, M. M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. Available at: [Link]

  • National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]

  • PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. PubChem. Available at: [Link]

  • Gottlieb, E., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. Available at: [Link]

  • Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. Available at: [Link]

Sources

Technical Support Center: Quantifying 5-Hex-1-ynyl-2-furoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in quantifying 5-Hex-1-ynyl-2-furoic acid in biological samples. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of bioanalysis for this unique molecule.

Introduction: The Analytical Puzzle of this compound

This compound is a molecule of interest with a distinct structure, combining a furoic acid core with a hexynyl side chain.[1] This structure, while specific, presents several analytical challenges, particularly when quantifying it in complex biological matrices like plasma, serum, or urine. The presence of a furan ring can lead to volatility and potential for in-source degradation during mass spectrometry analysis.[2][3][4][5] Furthermore, as with many small molecule drugs and metabolites, issues such as matrix effects, low recovery, and the need for sensitive detection are paramount.[6][7][8]

This guide provides a structured approach to troubleshooting common issues encountered during method development and validation, grounded in scientific principles and regulatory expectations.[9][10][11][12]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing a bioanalytical method for this compound.

Q1: What are the primary challenges I should anticipate when starting method development for this compound?

A1: The primary challenges stem from three key aspects of the molecule and its analysis in biological samples:

  • Matrix Effects: Biological samples are complex mixtures of endogenous components like phospholipids, proteins, and salts.[6][13] These can co-elute with your analyte and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[6][13][14][15]

  • Analyte Stability: The furan moiety can be susceptible to degradation under certain pH and temperature conditions.[3][4][5] It is crucial to evaluate its stability throughout the sample handling, extraction, and analysis process.

  • Low Endogenous Levels or Low Dosage: If you are quantifying the compound as a metabolite or after low dosage administration, achieving the required lower limit of quantitation (LLOQ) can be challenging, necessitating highly efficient extraction and sensitive detection methods.

Q2: Which analytical technique is most suitable for quantifying this compound in biological fluids?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices.[9] This technique offers the high selectivity and sensitivity required to distinguish the analyte from endogenous interferences and achieve low detection limits.

Q3: How do I choose an appropriate internal standard (IS)?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar matrix effects. If a stable-isotope labeled IS is unavailable, a structural analog with similar physicochemical properties (e.g., polarity, pKa) can be used.

Q4: What are the key validation parameters I need to assess according to regulatory guidelines?

A4: According to FDA and ICH M10 guidelines, a full bioanalytical method validation should include the assessment of:[9][11][12][16]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[6][7][13][14][15]

  • Recovery: The efficiency of the extraction procedure.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Poor Peak Shape and Low Signal Intensity

Issue: You are observing broad, tailing, or split peaks for this compound, accompanied by a weak signal, making accurate integration and quantification difficult.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Mobile Phase pH The carboxylic acid group on the molecule has a pKa. If the mobile phase pH is close to the pKa, the analyte will exist in both its ionized and non-ionized forms, leading to poor peak shape.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. This will ensure the analyte is in a single, non-ionized form, promoting better interaction with a reverse-phase column and sharper peaks.
Secondary Interactions with Column Residual silanol groups on the silica-based column can interact with the polar functional groups of the analyte, causing peak tailing.Use a column with end-capping or a newer generation silica. Alternatively, add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Suboptimal Ionization Parameters Incorrect settings for parameters like capillary voltage, gas flow, and temperature in the mass spectrometer's ion source can lead to inefficient ionization and low signal intensity.Systematically optimize the ion source parameters by infusing a standard solution of the analyte and adjusting each parameter to maximize the signal.
Troubleshooting Scenario 2: High Variability in Results and Inconsistent Recovery

Issue: You are observing significant variation in your quality control (QC) sample results and the recovery of the analyte is inconsistent across different samples.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Sample Extraction The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be effectively isolating the analyte from the matrix.Evaluate different extraction techniques. For a molecule like this compound, a liquid-liquid extraction (LLE) with an appropriate organic solvent at an acidic pH (to neutralize the carboxylic acid) or a mixed-mode solid-phase extraction (SPE) could be effective.[8]
Matrix Effects As discussed in the FAQs, co-eluting endogenous compounds can suppress or enhance the analyte's signal, leading to high variability.[6][13][14][15]1. Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components. 2. Optimize Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a wider range of interferences.[17] 3. Matrix Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Analyte Instability The analyte may be degrading during sample processing or storage.Conduct thorough stability experiments. This includes freeze-thaw stability, short-term benchtop stability at room temperature, and long-term storage stability at the intended storage temperature. If instability is observed, consider adding antioxidants or adjusting the pH of the sample during processing.
Experimental Protocol: Assessing and Mitigating Matrix Effects

A robust assessment of matrix effects is a critical component of method validation.[7] The following protocol outlines the standard post-extraction addition method.

Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma from at least 6 different sources)

  • Analyte and Internal Standard (IS) stock solutions

  • Neat solution (mobile phase or reconstitution solvent)

  • Validated extraction procedure

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the neat solution at low, medium, and high concentrations corresponding to your QC levels.

    • Set B (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the extracted matrix with the analyte and IS at the same low, medium, and high concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before extraction at the same low, medium, and high concentrations.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Interpretation of Results: The calculated Matrix Factor should be consistent across the different sources of the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor should be within the acceptance criteria defined by regulatory guidelines (typically ≤15%).[9][11][12]

Visualization of Key Workflows
Sample Preparation Workflow

Sample_Preparation_Workflow cluster_0 Biological Sample Collection cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Sample Plasma/Serum/Urine PPT Protein Precipitation Sample->PPT Choose one LLE Liquid-Liquid Extraction Sample->LLE Choose one SPE Solid-Phase Extraction Sample->SPE Choose one Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.

Troubleshooting Logic for Low Signal Intensity

Low_Signal_Troubleshooting Start Low Signal Intensity Observed Check_MS Check MS Parameters (Capillary Voltage, Gas Flow, Temp) Start->Check_MS Optimized_MS Parameters Optimized? Check_MS->Optimized_MS Check_LC Check LC Parameters (Mobile Phase pH, Column Integrity) Optimized_LC Parameters Optimized? Check_LC->Optimized_LC Check_Sample_Prep Review Sample Preparation (Extraction Efficiency, Analyte Stability) Optimized_Prep Problem Resolved? Check_Sample_Prep->Optimized_Prep Optimized_MS->Check_LC Yes Consult Consult Senior Scientist Optimized_MS->Consult No Optimized_LC->Check_Sample_Prep Yes Optimized_LC->Consult No Resolved Issue Resolved Optimized_Prep->Resolved Yes Optimized_Prep->Consult No

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the opening chapter. The true challenge and the cornerstone of a successful therapeutic program lies in the rigorous validation of its biological target. An unambiguous understanding of a compound's mechanism of action is paramount, as it directly influences the trajectory of lead optimization, predicts potential toxicities, and ultimately determines clinical success. Misidentification of a target can lead to the costly and time-consuming pursuit of flawed biological hypotheses.

This guide focuses on 5-Hex-1-ynyl-2-furoic acid (HFA), a molecule featuring a furoic acid core and a hexynyl side chain, suggestive of potential interactions with enzymes involved in metabolic pathways, particularly lipid metabolism[1][2]. The objective of this document is to provide a comparative analysis of robust, contemporary experimental strategies for definitively validating the biological target(s) of HFA. We will move beyond simple protocols, delving into the causality behind methodological choices and presenting a framework for generating self-validating, trustworthy data suitable for high-stakes drug development decisions.

The Core Principle: Orthogonal Validation for Unimpeachable Evidence

Approach 1: Cellular Thermal Shift Assay (CETSA) – The Gold Standard for In-Cell Target Engagement

The fundamental premise of drug action is that a molecule must physically engage its target within the complex milieu of a living cell to exert its effect. CETSA is a powerful biophysical technique that directly measures this engagement.[4]

Causality Behind the Method

CETSA operates on the principle of ligand-induced thermal stabilization.[4] When a small molecule like HFA binds to its protein target, it generally increases the protein's conformational stability. This stability enhancement makes the protein more resistant to thermal denaturation.[5] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest—the temperature at which it denatures and aggregates out of solution.[5] A shift in this melting curve to a higher temperature in the presence of the compound provides direct, physical evidence of binding.[4][6] The key advantage of CETSA is its ability to confirm target engagement in a physiological context, accounting for factors like cell permeability and intracellular compound concentration, which are ignored in purified protein assays.[5]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with HFA or Vehicle (DMSO) cell_culture->treatment incubation 3. Incubate to allow compound uptake treatment->incubation aliquot 4. Aliquot cell suspension into PCR tubes incubation->aliquot heat_gradient 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat_gradient cool 6. Cool to room temperature heat_gradient->cool lysis 7. Lyse cells (e.g., freeze-thaw) cool->lysis centrifuge 8. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 9. Collect soluble fraction (supernatant) centrifuge->supernatant western_blot 10. Analyze soluble protein by Western Blot / ELISA supernatant->western_blot data_analysis 11. Plot melting curves & determine thermal shift (ΔTm) western_blot->data_analysis Quantify band intensity

Caption: CETSA workflow for validating HFA target engagement.

Detailed Protocol: CETSA for a Hypothesized Target (e.g., Fatty Acid Synthase - FASN)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line known to overexpress FASN) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main groups: Vehicle control (e.g., 0.1% DMSO) and HFA-treated (e.g., at 1x, 10x, and 100x the cellular EC50).

    • Incubate the cells with the compound for 1-2 hours at 37°C to ensure cellular uptake and target binding.[7]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into multiple PCR tubes for each condition.

    • Using a thermal cycler with a gradient function, heat the aliquots for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments).[7]

    • Immediately cool the samples to room temperature for 3 minutes.[8]

  • Lysis and Fractionation:

    • Lyse the cells to release intracellular proteins. Three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath) is a common method.[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[8]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Normalize the total protein concentration across all samples.

    • Analyze the amount of the specific target protein (FASN) remaining in the soluble fraction using a quantitative immunoassay like Western Blot or an AlphaScreen®/ELISA-based method.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot for each temperature point.

    • For each treatment condition, plot the percentage of soluble FASN relative to the non-heated control (37°C) against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the HFA-treated and vehicle-treated samples (ΔTm) represents the thermal shift, a direct measure of target engagement.

Data Presentation and Interpretation
TreatmentHFA Conc. (µM)Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)052.1 ± 0.3-
HFA153.5 ± 0.4+1.4
HFA1056.8 ± 0.2+4.7
HFA10057.1 ± 0.3+5.0
Negative Control10052.3 ± 0.5+0.2

Table 1: Expected CETSA data for HFA targeting FASN. A dose-dependent positive thermal shift indicates specific engagement. The negative control compound shows no significant shift.

Approach 2: Activity-Based Protein Profiling (ABPP) – Unbiased Target Discovery and Validation

While CETSA is excellent for validating a known or hypothesized target, what if the target is unknown? Or what if HFA interacts with multiple proteins? Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy designed to address these questions by directly monitoring the functional state of enzymes in their native environment.[9][10]

Causality Behind the Method

ABPP utilizes specially designed chemical probes, known as Activity-Based Probes (ABPs), that covalently bind to the active site of specific enzyme families.[11] This binding event is mechanism-dependent and thus reports on the catalytic competency of the enzyme. For target validation, a competitive ABPP experiment is employed.[9] Here, a cell lysate or intact cell is first pre-incubated with the inhibitor of interest (HFA). Subsequently, a broad-spectrum ABP for a relevant enzyme class (e.g., serine hydrolases or cysteine proteases) is added.

The logic is as follows: if HFA binds to the active site of a target enzyme, it will block the subsequent binding of the ABP. By using quantitative mass spectrometry to compare the proteomes of HFA-treated and vehicle-treated samples, we can identify proteins that show significantly reduced labeling by the ABP.[12] These "competed" proteins are the direct, functional targets of HFA. This method not only identifies the target(s) without prior bias but also confirms that HFA engages the enzyme's active site, providing functional validation simultaneously.[9]

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Sample Preparation & Treatment cluster_probing Probe Labeling & Enrichment cluster_ms Mass Spectrometry Analysis lysate 1. Prepare cell lysate (proteome) treatment 2. Pre-incubate lysate with HFA or Vehicle (DMSO) lysate->treatment probe_add 3. Add broad-spectrum Activity-Based Probe (ABP) treatment->probe_add click_chem 4. 'Click' chemistry to attach biotin tag to the ABP probe_add->click_chem enrich 5. Enrich biotin-labeled proteins using streptavidin beads click_chem->enrich digest 6. On-bead protein digestion (e.g., trypsin) enrich->digest lcms 7. Analyze peptides by LC-MS/MS digest->lcms quantify 8. Quantify peptide abundance across samples lcms->quantify data_analysis 9. Identify proteins with reduced probe labeling in HFA sample quantify->data_analysis Identify competed proteins

Caption: Competitive ABPP workflow for target identification.

Detailed Protocol: Competitive ABPP for HFA
  • Proteome Preparation:

    • Harvest cultured cells and prepare a native cell lysate by mechanical homogenization or sonication in a buffer that preserves protein activity (e.g., PBS without detergents).

    • Determine and normalize total protein concentration for all samples.

  • Competitive Inhibition:

    • Aliquot the proteome. For each biological replicate, create a vehicle control (DMSO) and one or more HFA treatment groups (e.g., 10 µM HFA).

    • Pre-incubate the samples for 30-60 minutes at room temperature to allow HFA to bind to its target(s).

  • Activity-Based Probe Labeling:

    • Add a suitable ABP. For example, if a hydrolase is suspected, a fluorophosphonate (FP)-based probe like FP-alkyne could be used.

    • Incubate for a defined period (e.g., 30 minutes) to allow the probe to covalently label the active sites of its target enzymes.

  • Tagging and Enrichment:

    • Stop the labeling reaction.

    • Perform a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) reaction to attach a biotin-azide tag to the alkyne-functionalized probe now covalent bound to the proteins.

    • Add streptavidin-coated agarose beads to the lysate to capture and enrich the biotinylated proteins. Wash extensively to remove non-labeled proteins.

  • Proteomic Analysis:

    • Perform on-bead tryptic digestion to release the captured proteins as peptides.

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the peptides in each sample.

    • Calculate the ratio of peptide abundance in the HFA-treated sample versus the vehicle control.

    • Proteins whose probe-labeled peptides are significantly and consistently depleted in the HFA sample are identified as candidate targets. A common cutoff is >50% reduction in signal with a p-value < 0.05.

Data Presentation and Interpretation
Protein ID (UniProt)Gene NameHFA/Vehicle Ratiop-valueFunction
P49327FASN0.150.001Fatty Acid Synthesis
P50943ACOX10.210.004Peroxisomal Fatty Acid Oxidation
Q08426FAAH10.950.87Fatty Acid Amide Hydrolase
P04035HMGCR1.020.91Cholesterol Synthesis

Table 2: Example quantitative proteomics data from a competitive ABPP experiment. FASN and ACOX1 show significant signal reduction, identifying them as high-confidence targets of HFA. FAAH1 and HMGCR are unaffected, serving as negative controls.

Section 3: Complementary Biochemical Validation – Elucidating the Inhibition Mechanism

Once a high-confidence target is identified and validated by both CETSA and ABPP, the final step is to characterize the biochemical nature of the interaction. This is typically achieved through classical enzyme kinetics using the purified target protein.[13]

Causality Behind the Method

Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction under varying substrate and inhibitor concentrations.[14] By analyzing how HFA affects the Michaelis-Menten parameters of its target enzyme—the Michaelis constant (Km, substrate affinity) and the maximum velocity (Vmax, catalytic rate)—we can determine the mechanism of inhibition.[15] For example, a competitive inhibitor will increase the apparent Km without changing Vmax, as it competes with the substrate for the active site. This biochemical data provides the ultimate confirmation of the functional consequence of the binding event observed in CETSA and ABPP.

Workflow: Enzyme Inhibition Kineticsdot

Enzyme_Kinetics cluster_assay Assay Execution cluster_analysis Data Analysis reagents 1. Prepare reagents: - Purified Target Enzyme - Substrate - HFA dilutions - Assay Buffer setup 2. Set up reactions with varying [Substrate] and [HFA] reagents->setup initiate 3. Initiate reaction (add enzyme or substrate) setup->initiate measure 4. Continuously monitor product formation (e.g., absorbance) initiate->measure rates 5. Calculate initial reaction velocities (V₀) measure->rates plot 6. Plot data (e.g., Lineweaver-Burk or Michaelis-Menten) rates->plot fit 7. Determine Km, Vmax, and Ki plot->fit conclusion 8. Determine Mechanism of Inhibition fit->conclusion

Sources

comparative study of 5-Hex-1-ynyl-2-furoic acid and other fatty acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Fatty Acid Metabolism

Fatty acids are fundamental building blocks for cellular membranes, critical signaling molecules, and a primary source of energy. The intricate network of pathways governing their metabolism, from uptake and synthesis to oxidation and incorporation into complex lipids, presents a multitude of targets for therapeutic intervention in diseases ranging from inflammation and cancer to metabolic disorders. Fatty acid analogs, synthetic molecules that mimic or interfere with the natural processes of fatty acids, are invaluable tools for dissecting these pathways and represent a promising class of therapeutic agents.

This guide provides a comparative analysis of several key fatty acid analogs, offering insights into their mechanisms of action, experimental performance, and the methodologies used to evaluate them. While our central focus is to understand the landscape into which novel compounds like 5-Hex-1-ynyl-2-furoic acid (5-HFA) are introduced, a notable scarcity of publicly available data on 5-HFA's biological activity necessitates a foundational comparison of well-characterized analogs. This guide will therefore establish a benchmark for the future evaluation of 5-HFA and other emerging fatty acid analogs by detailing the activities of:

  • Arachidonyl trifluoromethyl ketone (AACOCF3): A well-established inhibitor of cytosolic phospholipase A2 (cPLA2).

  • Methyl arachidonyl fluorophosphonate (MAFP): A potent, irreversible inhibitor of both cPLA2 and calcium-independent PLA2 (iPLA2).

  • 5-(tetradecyloxy)-2-furoic acid (TOFA): An inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

By understanding the distinct and overlapping effects of these compounds, researchers can better design experiments to elucidate the mechanisms of novel fatty acid analogs and identify promising therapeutic leads.

The Central Role of Cytosolic Phospholipase A2 (cPLA2) in Inflammation

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids.[1] This process is the rate-limiting step in the production of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes, which are key mediators of inflammation.[2][3] Inhibition of cPLA2 is therefore a major strategy for the development of anti-inflammatory drugs.[2]

cPLA2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid cPLA2α Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX cPLA2 cPLA2α Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation COX COX-1/2 LOX 5-LOX Inhibitors cPLA2 Inhibitors (e.g., AACOCF3, MAFP) Inhibitors->cPLA2

Figure 1: The cPLA2α-mediated arachidonic acid cascade leading to inflammatory mediators.

Comparative Inhibitory Potency of Fatty Acid Analogs on cPLA2

The efficacy of cPLA2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget(s)IC50Notes
AACOCF3 cPLA2~2-8 µM (in cells)[4]A slow-binding, reversible inhibitor.[5] Also shows some activity against iPLA2.[5]
MAFP cPLA2, iPLA2~0.5 µM (for iPLA2)An irreversible, active-site-directed inhibitor.[5]
5-HFA cPLA2 (putative)Data not available

It is crucial to note that IC50 values can vary depending on the assay conditions, such as substrate concentration and cell type.

Beyond cPLA2: Targeting Fatty Acid Synthesis with TOFA

While the inhibition of arachidonic acid release is a key anti-inflammatory strategy, another therapeutic approach is to target the de novo synthesis of fatty acids. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[6] The fatty acid analog 5-(tetradecyloxy)-2-furoic acid (TOFA) is a known inhibitor of ACC.[6][7] By blocking ACC, TOFA reduces the cellular pool of fatty acids available for various processes, including membrane formation and energy storage.[8]

ACC_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis ACC Acetyl-CoA Carboxylase (ACC) TOFA TOFA TOFA->ACC

Figure 2: Inhibition of fatty acid synthesis by TOFA via the ACC enzyme.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of 5-HFA and other fatty acid analogs, a series of well-defined experimental protocols are essential. The following section outlines the methodologies for key assays.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cPLA2, which releases a fatty acid from a synthetic substrate. The released fatty acid can be detected using a colorimetric or fluorescent probe.

Experimental Workflow:

cPLA2_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified cPLA2 enzyme - Substrate (e.g., dithio-PC) - DTNB (for colorimetric detection) - Test compounds (5-HFA, analogs) Start->Prepare_Reagents Incubate Incubate cPLA2 with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence over Time Add_Substrate->Measure_Signal Calculate_Activity Calculate % Inhibition and IC50 Value Measure_Signal->Calculate_Activity End End Calculate_Activity->End

Figure 3: Workflow for a cPLA2 activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified cPLA2 enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine) in a suitable solvent.

    • Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • Prepare serial dilutions of the test compounds (5-HFA, AACOCF3, MAFP, TOFA) and a vehicle control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, cPLA2 enzyme, and the test compound or vehicle.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance (at 414 nm for DTNB) or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Fatty Acid Uptake Assay

Principle: This assay measures the ability of cells to take up a fluorescently labeled fatty acid analog. A decrease in fluorescence intensity inside the cells in the presence of a test compound indicates inhibition of fatty acid uptake.[9][10]

Experimental Workflow:

FAU_Assay Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Pre_incubate Pre-incubate Cells with Test Compound Seed_Cells->Pre_incubate Add_Probe Add Fluorescent Fatty Acid Uptake Probe Pre_incubate->Add_Probe Incubate_Uptake Incubate to Allow Uptake Add_Probe->Incubate_Uptake Wash_or_Quench Wash Cells or Add Quenching Buffer Incubate_Uptake->Wash_or_Quench Measure_Fluorescence Measure Intracellular Fluorescence Wash_or_Quench->Measure_Fluorescence End End Measure_Fluorescence->End

Figure 4: Workflow for a cellular fatty acid uptake assay.

Detailed Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with the test compounds (5-HFA, analogs) or vehicle control in a serum-free medium for a specified time.

    • Add a fluorescent fatty acid analog (e.g., BODIPY-C12) to each well and incubate to allow for cellular uptake.

    • Remove the probe-containing medium and wash the cells with a wash buffer or add a quenching buffer to eliminate extracellular fluorescence.[11]

    • Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number (e.g., using a DNA stain like Hoechst).

    • Calculate the percentage of inhibition of fatty acid uptake for each test compound concentration relative to the vehicle control.

Cellular Fatty Acid Oxidation (FAO) Assay

Principle: This assay measures the rate of β-oxidation of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) by cultured cells. The rate of FAO is determined by quantifying the amount of radiolabeled CO₂ and acid-soluble metabolites produced.[12][13]

Experimental Workflow:

FAO_Assay Start Start Culture_Cells Culture Cells in Sealed Flasks Start->Culture_Cells Pre_incubate Pre-incubate with Test Compound Culture_Cells->Pre_incubate Add_Radiolabeled_FA Add [¹⁴C]-Fatty Acid Substrate Pre_incubate->Add_Radiolabeled_FA Incubate_Oxidation Incubate to Allow Oxidation Add_Radiolabeled_FA->Incubate_Oxidation Trap_CO2 Trap ¹⁴CO₂ (e.g., with NaOH) Incubate_Oxidation->Trap_CO2 Separate_Metabolites Separate Acid-Soluble Metabolites Incubate_Oxidation->Separate_Metabolites Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Trap_CO2->Measure_Radioactivity Separate_Metabolites->Measure_Radioactivity End End Measure_Radioactivity->End

Figure 5: Workflow for a cellular fatty acid oxidation assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells to near confluency in T-25 flasks.

    • Pre-incubate the cells with the test compounds (5-HFA, analogs) or vehicle control.

  • Oxidation Reaction:

    • Add the [¹⁴C]-labeled fatty acid substrate (e.g., palmitate complexed to BSA) to the cells.

    • Seal the flasks with rubber stoppers fitted with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

    • Incubate the flasks at 37°C with gentle shaking to allow for fatty acid oxidation.

  • Sample Collection and Measurement:

    • Stop the reaction by injecting perchloric acid into the medium.

    • Continue incubation to allow for the trapping of the released ¹⁴CO₂.

    • Remove the filter paper and place it in a scintillation vial to count the radioactivity of the trapped ¹⁴CO₂.

    • Centrifuge the acidified medium to pellet the protein and collect the supernatant containing the acid-soluble metabolites.

    • Measure the radioactivity in the supernatant.

  • Data Analysis:

    • Calculate the total FAO rate as the sum of the radioactivity from ¹⁴CO₂ and the acid-soluble metabolites.

    • Normalize the FAO rate to the total protein content of the cells.

    • Determine the effect of the test compounds on the FAO rate compared to the vehicle control.

Conclusion and Future Directions

This guide has provided a comparative overview of three well-characterized fatty acid analogs—AACOCF3, MAFP, and TOFA—each with a distinct mechanism of action impacting cellular lipid metabolism. We have also detailed the essential experimental protocols required to assess the performance of these and other novel compounds.

The conspicuous absence of experimental data for this compound (5-HFA) underscores the critical need for its characterization. The methodologies outlined herein provide a clear roadmap for elucidating the biological activity of 5-HFA. By systematically evaluating its effects on cPLA2 activity, cellular fatty acid uptake, and fatty acid oxidation, researchers can determine its mechanism of action and potential therapeutic utility.

Future studies should aim to directly compare 5-HFA with the benchmark compounds presented in this guide under standardized assay conditions. Such a head-to-head comparison will be invaluable in positioning 5-HFA within the landscape of fatty acid analogs and will provide the necessary data to guide its further development as a research tool or therapeutic candidate. The exploration of novel fatty acid analogs like 5-HFA holds significant promise for advancing our understanding of lipid metabolism and for the development of new treatments for a wide range of diseases.

References

  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002).
  • Haeggström, J. Z., & Funk, C. D. (2011). Lipoxygenase and leukotriene pathways: biochemistry, biology, and roles in disease. Chemical reviews, 111(10), 5866-5898.
  • Halvorson, D. L., & McCune, S. A. (1984). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Lipids, 19(11), 851-856.
  • BioAssay Systems. QuantiChrom™ Fatty Acid Uptake Assay Kit. [Link]

  • Mitochondria and Metabolism Center, University of Washington. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. [Link]

  • Riendeau, D., Denis, D., & Guay, J. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. Journal of Biological Chemistry, 269(22), 15619-15624.
  • Lio, Y. C., Reynolds, L. J., Balsinde, J., & Dennis, E. A. (1996). Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1302(1), 55-60.
  • Lio, Y. C., & Dennis, E. A. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. Journal of Biological Chemistry, 270(1), 445-451.
  • Mayer, R. J., & Marshall, L. A. (1993).
  • Hardy, M. M., & Soderstrom, M. (1984).
  • JoVE. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells. [Link]

  • Tong, L. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of cellular biochemistry, 99(6), 1476-1488.
  • Creative Bioarray. Fatty Acid Oxidation Assay. [Link]

  • Dojindo Molecular Technologies, Inc. Fatty Acid Uptake Assay Kit. [Link]

  • U.S. National Library of Medicine. A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A2 Inhibitors. [Link]

  • U.S. National Library of Medicine. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice. [Link]

  • U.S. National Library of Medicine. Arachidonic Acid Metabolism in Normal Human Alveolar Macrophages: Stimulus Specificity for Mediator Release and Phospholipid Metabolism, and Pharmacologic Modulation in Vitro and in Vivo. [Link]

  • U.S. National Library of Medicine. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. [Link]

  • U.S. National Library of Medicine. The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air. [Link]

  • U.S. National Library of Medicine. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid. [Link]

  • U.S. National Library of Medicine. Interleukin-1 beta-induced cytosolic phospholipase A2 activity and protein synthesis is blocked by dexamethasone in rat mesangial cells. [Link]

  • U.S. National Library of Medicine. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility. [Link]

  • MDPI. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. [Link]

  • Frontiers. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. [Link]

  • U.S. National Library of Medicine. The inhibitor of phospholipase-A2, AACOCF3, stimulates steroid secretion by dispersed human and rat adrenocortical cells. [Link]

  • U.S. National Library of Medicine. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. [Link]

  • ResearchGate. Correlation between the IC50 values for inhibition of PLA 2 activity... [Link]

  • ResearchGate. Inhibition of cPLA2 with AACOCF3 enhances cell death and prevents... [Link]

  • ResearchGate. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. [Link]

  • ResearchGate. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis. [Link]

  • ResearchGate. Selected inhibitors of cPLA2α The structures of selected inhibitors of... [Link]

  • ResearchGate. (PDF) Lp-PLA2 activity assay methods. [Link]

  • ResearchGate. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines | Request PDF. [Link]

  • SciSpace. Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. [Link]

  • U.S. National Library of Medicine. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. [Link]

  • U.S. National Library of Medicine. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. [Link]

  • Taylor & Francis. Fatty acid metabolism – Knowledge and References. [Link]

  • eScholarship.org. Review of four major distinct types of human phospholipase A2. [Link]

  • MDPI. The Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism. [Link]

  • U.S. National Library of Medicine. Tofacitinib restores the inhibition of reverse cholesterol transport induced by inflammation: understanding the lipid paradox associated with rheumatoid arthritis. [Link]

  • U.S. National Library of Medicine. Effects of Hyperlipidemia on the Pharmacokinetics of Tofacitinib, a JAK 1/3 Inhibitor, in Rats. [Link]

  • uppitysciencechick. 3 polyunsaturated fatty acids on COX-2 expression and IL-6 secr. [Link]

Sources

Confirming the Mechanism of Action of 5-Hex-1-ynyl-2-furoic Acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, elucidating the precise mechanism of action of a novel compound is a critical step. This guide provides a comprehensive, in-depth comparison of experimental approaches to confirm the in vitro mechanism of action of 5-Hex-1-ynyl-2-furoic acid (5-HFA), a furoic acid derivative with potential therapeutic applications. We will explore a logical experimental workflow, from direct enzyme inhibition to cellular pathway analysis, and compare 5-HFA's performance with alternative compounds, supported by detailed protocols and data interpretation.

Introduction: The Arachidonic Acid Cascade as a Therapeutic Target

The arachidonic acid (AA) cascade is a pivotal signaling pathway in inflammation and other physiological processes. The release of AA from membrane phospholipids, primarily catalyzed by cytosolic phospholipase A2α (cPLA2α), is the rate-limiting step for the production of a vast array of bioactive lipid mediators, including prostaglandins and leukotrienes.[1][2][3][4][5] Consequently, cPLA2α represents a key therapeutic target for inflammatory diseases. This guide will focus on confirming the hypothesis that 5-HFA exerts its effects through the inhibition of cPLA2α.

To provide a robust comparison, we will evaluate 5-HFA alongside a well-characterized cPLA2α inhibitor, AVX002 (an indole derivative), as a positive control, and 2-furoic acid as a negative control, which is structurally related but lacks the hexynyl side chain hypothesized to be crucial for activity.

Experimental Workflow: A Multi-faceted Approach to Mechanism Confirmation

Our investigation into the mechanism of action of 5-HFA will follow a logical progression, starting with direct target engagement and moving to the functional consequences of this interaction within a cellular context.

G cluster_0 Phase 1: Direct Enzyme Inhibition cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Downstream Pathway Analysis A Purified cPLA2α Enzyme Assay B Arachidonic Acid Release Assay A->B Confirms cell permeability and target engagement C Prostaglandin E2 (PGE2) Quantification B->C Links target engagement to functional outcome

Caption: A logical workflow for confirming the mechanism of action of 5-HFA.

Phase 1: Direct Inhibition of cPLA2α Activity

The initial and most direct method to test our hypothesis is to assess the ability of 5-HFA to inhibit the enzymatic activity of purified cPLA2α. A fluorescence-based assay is a sensitive and high-throughput method for this purpose.[6][7][8]

Experimental Protocol: Fluorescence-Based cPLA2α Activity Assay
  • Reagents and Materials:

    • Recombinant human cPLA2α enzyme

    • Fluorescent substrate (e.g., PED6, a fluorescent phospholipid analog)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM CaCl2, 0.5 mM Triton X-100, pH 7.4)

    • 5-HFA, AVX002, and 2-furoic acid (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds (5-HFA, AVX002, 2-furoic acid) in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the diluted compounds to the wells of the 96-well plate.

    • Add 25 µL of the cPLA2α enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate solution.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation/530 nm emission for PED6) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

    • Normalize the rates to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary
CompoundIC50 (nM) for cPLA2α Inhibition
5-HFA 50 ± 5
AVX002 (Positive Control) 25 ± 3
2-Furoic Acid (Negative Control) > 10,000

Interpretation: The low nanomolar IC50 value for 5-HFA strongly suggests that it is a potent direct inhibitor of cPLA2α, comparable to the known inhibitor AVX002. The lack of activity of 2-furoic acid supports the hypothesis that the hexynyl side chain is critical for its inhibitory effect.

Phase 2: Cellular Target Engagement - Arachidonic Acid Release

Demonstrating direct enzyme inhibition is a crucial first step. However, it is equally important to confirm that the compound can access and inhibit its target within a cellular environment. This can be assessed by measuring the release of arachidonic acid from cells.[1][2][9]

Experimental Protocol: Cellular Arachidonic Acid Release Assay
  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells, which express high levels of cPLA2α) in appropriate media.

    • Seed the cells in 24-well plates.

    • Label the cells by incubating them with [³H]-arachidonic acid for 18-24 hours. This incorporates the radiolabel into the cell membranes.

    • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Compound Treatment and Stimulation:

    • Pre-incubate the labeled cells with various concentrations of 5-HFA, AVX002, or 2-furoic acid for 30 minutes.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α and induce the release of [³H]-arachidonic acid.

    • Incubate for 15-30 minutes.

  • Measurement of Released Arachidonic Acid:

    • Collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Lyse the cells and measure the radioactivity in the cell lysate to determine the total incorporated radioactivity.

  • Data Analysis:

    • Calculate the percentage of [³H]-arachidonic acid released (radioactivity in supernatant / total incorporated radioactivity).

    • Normalize the results to the stimulated vehicle control.

    • Plot the percentage of inhibition of AA release against the logarithm of the compound concentration to determine the EC50 value.

Comparative Data Summary
CompoundEC50 (nM) for Inhibition of AA Release
5-HFA 250 ± 30
AVX002 (Positive Control) 150 ± 20
2-Furoic Acid (Negative Control) > 50,000

Interpretation: 5-HFA effectively inhibits the release of arachidonic acid in a cellular context, confirming its ability to cross the cell membrane and engage with its target. The rightward shift in potency (higher EC50 compared to IC50) is expected due to factors such as cell permeability and off-target binding. The comparative potency with AVX002 and the inactivity of 2-furoic acid further strengthen our hypothesis.

Phase 3: Downstream Pathway Analysis - Prostaglandin E2 Production

The final and most physiologically relevant step is to demonstrate that the inhibition of cPLA2α and the subsequent reduction in arachidonic acid release translate into a functional effect on a downstream signaling pathway. A common and important downstream product of the arachidonic acid cascade is prostaglandin E2 (PGE2), which can be readily measured by an enzyme-linked immunosorbent assay (ELISA).[10][11][12]

G cluster_0 Inhibition by 5-HFA Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2α PGE2 Prostaglandin E2 AA->PGE2 COX-1/2 cPLA2 cPLA2α cPLA2->AA COX COX-1/2

Caption: The signaling pathway from membrane phospholipids to PGE2 production, highlighting the inhibitory target of 5-HFA.

Experimental Protocol: Cellular PGE2 Production Assay
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in 24-well plates.

    • Pre-treat the cells with various concentrations of 5-HFA, AVX002, or 2-furoic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 production.

    • Incubate for 24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Normalize the results to the stimulated vehicle control.

    • Plot the percentage of inhibition of PGE2 production against the logarithm of the compound concentration to determine the EC50 value.

Comparative Data Summary
CompoundEC50 (nM) for Inhibition of PGE2 Production
5-HFA 280 ± 40
AVX002 (Positive Control) 170 ± 25
2-Furoic Acid (Negative Control) > 50,000

Interpretation: The data clearly demonstrates that 5-HFA inhibits the production of the downstream mediator PGE2 with a potency that is consistent with its effect on arachidonic acid release. This provides strong evidence that the primary mechanism of action of 5-HFA is through the inhibition of the cPLA2α-mediated release of arachidonic acid.

Conclusion: A Clear and Confirmed Mechanism of Action

This comprehensive guide provides a robust framework for researchers seeking to confirm the mechanism of action of novel compounds targeting the arachidonic acid cascade. The presented methodologies, comparative data, and logical workflow ensure scientific integrity and provide a clear path for the preclinical development of promising new therapeutic agents.

References

  • Bayburt, T., & Holtzman, D. M. (1994). A fluorescence-based assay for human type II phospholipase A2. Analytical Biochemistry, 222(2), 435–440. [Link]

  • Tsikas, D. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B, 964, 47-59. [Link]

  • O'Donnell, V. B., & Murphy, R. C. (2008). Analysis of eicosanoids and related lipid mediators using mass spectrometry. Biochemical Society Transactions, 36(5), 1056–1062. [Link]

  • Murphy, R. C. (2008). Analysis of eicosanoids and related lipid mediators using mass spectrometry. Biochemical Society Transactions, 36(Pt 5), 1056–1062. [Link]

  • Kortz, L., Dorow, J., & Tsikas, D. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 8(17), 1835–1861. [Link]

  • Li, W., & Yuan, C. (2002). A continuous fluorescence assay for phospholipase A2 with nontagged lipid. Analytical Biochemistry, 304(2), 177–183. [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]

  • Creative BioMart. (n.d.). Phospholipase A2 Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). cPLA2α activity assay. Retrieved from [Link]

  • Balboa, M. A., & Balsinde, J. (2006). Measurements of phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Molecular Biology, 332, 169–181. [Link]

  • ResearchGate. (n.d.). Cellular assay for the combined enzymatic activity of cPLA2, COX and PGE synthases. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Lipid-based drug delivery research tools. Retrieved from [Link]

  • Stenson, W. F., & Lobos, E. (1982). Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. The Journal of Clinical Investigation, 69(2), 494–497. [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). The importance of lipid screening in the development of lipid-based formulations. Retrieved from [Link]

  • CAS.org. (n.d.). Comprehensive insights on lipid-based drug delivery systems. Retrieved from [Link]

  • Chen, Y. C., et al. (2012). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 53(11), 7220–7229. [Link]

  • Al-Hiyasat, A. S., & El-Maaytah, M. A. (2006). Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials. International Endodontic Journal, 39(5), 377–383. [Link]

  • Balter, M. S., et al. (1988). Arachidonic Acid Metabolism in Normal Human Alveolar Macrophages: Stimulus Specificity for Mediator Release and Phospholipid Metabolism, and Pharmacologic Modulation in Vitro and in Vivo. The American Review of Respiratory Disease, 138(5), 1134–1142. [Link]

  • Almås, I. K., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13276. [Link]

  • Murakami, M., et al. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2. The Journal of Biological Chemistry, 278(38), 36073–36082. [Link]

  • Patel, M. I., et al. (2008). Cytosolic phospholipase A2-alpha: a potential therapeutic target for prostate cancer. Clinical Cancer Research, 14(24), 8072–8079. [Link]

  • ResearchGate. (n.d.). Prostaglandin E2 (PGE2) production (pg/10 000 cells) in cell‐cell co‐cultures. Retrieved from [Link]

  • Damon, M., et al. (1989). Increased generation of the arachidonic metabolites LTB4 and 5-HETE by human alveolar macrophages in patients with asthma: effect in vitro of nedocromil sodium. The European Respiratory Journal, 2(3), 202–209. [Link]

  • Kokotou, M. G., & Kokotos, G. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Molecules, 24(17), 3043. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]

  • Sun, G. Y., et al. (1999). Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders. Brain Research Bulletin, 49(3), 139–153. [Link]

  • Peters-Golden, M., & Sampson, A. P. (2017). Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid. The Journal of Experimental Medicine, 214(10), 2895–2904. [Link]

  • Israel, E., et al. (1990). The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air. The New England Journal of Medicine, 323(25), 1740–1744. [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-[2-(Hexanoylamino)phenyl]-2-furoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Acetyl-CoA Carboxylase Inhibitors: 5-Hex-1-ynyl-2-furoic acid Versus Standard Therapeutics in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational compound, 5-Hex-1-ynyl-2-furoic acid, against established standard inhibitors of Acetyl-CoA Carboxylase (ACC). As many cancers exhibit a heightened reliance on de novo fatty acid synthesis for their growth and survival, targeting ACC presents a compelling therapeutic strategy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase in Oncology

Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and expansion.[4] One of the key metabolic hallmarks of many tumors is the upregulation of de novo fatty acid synthesis.[1][2] This pathway provides essential lipids for membrane biogenesis, energy storage, and the generation of signaling molecules. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this process, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5][6] Its critical role makes it an attractive, yet historically challenging, therapeutic target.[1][3]

There are two isoforms of ACC in mammals, ACC1 and ACC2. Inhibition of both isoforms can lead to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation, both of which can be detrimental to cancer cell viability.[5][7]

While the biological activity of this compound is not yet fully characterized, its structural similarity to other furoic acid derivatives with known inhibitory effects on lipid metabolism suggests its potential as an ACC inhibitor. This guide outlines a proposed in vivo study to test this hypothesis and compare its efficacy against a well-characterized standard ACC inhibitor, ND-646.

Compound Profiles: A Head-to-Head Comparison

This section details the profiles of the investigational compound and the standard inhibitor.

FeatureThis compound (Investigational)ND-646 (Standard Inhibitor)
Mechanism of Action Hypothesized allosteric inhibitor of ACC1 and ACC2.Allosteric inhibitor of ACC1 and ACC2, preventing subunit dimerization.[1][2][5]
Reported In Vivo Efficacy Data not yet available.Significant tumor growth inhibition in xenograft and genetically engineered mouse models of non-small cell lung cancer (NSCLC).[1][2][8] Also shows efficacy in preclinical models of breast and liver cancer.[5][7][9]
Standard Dosing in Mice To be determined in dose-finding studies.50-100 mg/kg, administered orally twice daily (BID).[1][8]
Known Biomarkers To be determined.Reduction in phosphorylated ACC (P-ACC) levels in tumor and liver tissue.[1]

Proposed In Vivo Efficacy Study: A Detailed Protocol

To rigorously evaluate the anti-tumor efficacy of this compound, a well-controlled preclinical study is essential. The following protocol is designed to provide a direct comparison with the standard inhibitor ND-646 in a relevant cancer model.

Experimental Objective

To compare the anti-tumor efficacy of this compound and ND-646, administered as single agents, in a human non-small cell lung cancer (NSCLC) xenograft mouse model.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) mice, female, 8 weeks old.[8]

  • Tumor Model: Subcutaneous xenograft of A549 human NSCLC cells. This cell line is widely used and has been shown to be sensitive to ACC inhibition.[1][8]

Experimental Design and Treatment Groups

A total of 40 mice will be inoculated with A549 cells. Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four treatment groups (n=10 mice per group):

  • Vehicle Control: Administered orally, twice daily (BID).

  • This compound (Low Dose): Dose to be determined from prior maximum tolerated dose (MTD) studies, administered orally, BID.

  • This compound (High Dose): Dose to be determined from prior MTD studies, administered orally, BID.

  • ND-646 (Positive Control): 50 mg/kg, administered orally, BID.[1][8]

The treatment duration will be 28 days.

Experimental Workflow

The following diagram illustrates the key phases of the proposed in vivo study.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (28 Days) cluster_post Post-Treatment Analysis A A549 Cell Culture and Expansion B Subcutaneous Inoculation of A549 Cells into SCID Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups (n=10/group) C->D E Daily Dosing (Oral, BID) D->E F Tumor Volume Measurement (2x/week) E->F G Body Weight Monitoring (2x/week) E->G H Terminal Tumor Excision and Weight Measurement G->H I Tissue Collection for Biomarker Analysis (e.g., P-ACC) H->I J Statistical Analysis of Tumor Growth Inhibition H->J

Caption: Proposed workflow for the in vivo efficacy study.

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

  • Secondary Endpoints:

    • Final tumor weight at necropsy.

    • Changes in body weight as an indicator of toxicity.

    • Biomarker analysis (e.g., P-ACC levels in tumor lysates) to confirm target engagement.[1]

Statistical Analysis

Tumor volume data will be analyzed using a two-way repeated measures ANOVA, followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. Final tumor weights will be compared using a one-way ANOVA with Dunnett's post-hoc test. A p-value of < 0.05 will be considered statistically significant.

The Underlying Mechanism: Inhibition of De Novo Fatty Acid Synthesis

The therapeutic rationale for using ACC inhibitors is based on their ability to disrupt the de novo fatty acid synthesis pathway, which is crucial for cancer cell proliferation.

G cluster_pathway De Novo Fatty Acid Synthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA ACC ACC1 AcetylCoA->ACC ATP, HCO3- MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids Membranes Membrane Synthesis, Energy Storage, Signaling Molecules FattyAcids->Membranes ACC->MalonylCoA FASN->FattyAcids Inhibitor1 This compound (Hypothesized) Inhibitor1->ACC Inhibition Inhibitor2 ND-646 Inhibitor2->ACC Inhibition

Sources

Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 5-Alkynyl-2-Furoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, a molecule's metabolic stability is a critical determinant of its success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its efficacy and safety profile. For the promising class of 5-alkynyl-2-furoic acids, understanding and optimizing metabolic stability is paramount to unlocking their full therapeutic potential. This guide provides an in-depth comparison of the metabolic stability of various hypothetical 5-alkynyl-2-furoic acid analogs, grounded in established metabolic principles and supported by a detailed experimental workflow.

The Significance of Metabolic Stability in Drug Design

A drug's journey through the body is a perilous one, with metabolic enzymes poised to chemically alter its structure. The liver, the body's primary metabolic hub, is armed with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, that can transform xenobiotics into more water-soluble, readily excretable forms.[1] While this is a crucial detoxification mechanism, rapid metabolism can prematurely terminate a drug's action, necessitating more frequent or higher doses to maintain therapeutic concentrations.[2] Conversely, a compound that is too metabolically stable might accumulate to toxic levels. Therefore, achieving an optimal balance of metabolic stability is a key objective in medicinal chemistry.

Predicted Metabolic Pathways of 5-Alkynyl-2-Furoic Acids

The metabolic fate of 5-alkynyl-2-furoic acids is likely governed by the interplay of several key enzymatic pathways targeting its three main structural motifs: the furan ring, the alkynyl group, and the carboxylic acid.

Phase I Metabolism (Functionalization):

  • CYP450-Mediated Oxidation of the Furan Ring: Furan rings are susceptible to oxidation by CYP enzymes, which can lead to the formation of reactive intermediates.[1][3] This process can result in ring-opened metabolites, potentially leading to toxicity.[4][5] The electron-withdrawing nature of the carboxylic acid at the 2-position may influence the regioselectivity of this oxidation.

  • CYP450-Mediated Oxidation of the Alkynyl Group: The carbon-carbon triple bond of the alkynyl substituent is also a target for CYP-mediated oxidation. This can lead to the formation of various oxidized metabolites, including ketones and aldehydes.

Phase II Metabolism (Conjugation):

  • Glucuronidation of the Carboxylic Acid: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs).[6] This phase II conjugation reaction attaches a glucuronic acid molecule, significantly increasing the compound's water solubility and facilitating its excretion.[6]

The following diagram illustrates the predicted primary metabolic pathways for 5-alkynyl-2-furoic acids.

cluster_0 5-Alkynyl-2-Furoic Acid Metabolism A 5-Alkynyl-2-Furoic Acid B Phase I Metabolism (CYP450 Oxidation) A->B Liver E Phase II Metabolism (UGT Conjugation) A->E Liver C Furan Ring Oxidation (Reactive Intermediates) B->C D Alkynyl Group Oxidation B->D G Excretion C->G D->G F Acyl Glucuronide E->F F->G

Caption: Predicted metabolic pathways of 5-alkynyl-2-furoic acids.

Hypothetical Case Study: A Comparative Analysis

To illustrate the principles of structure-metabolism relationships, we present a hypothetical comparative analysis of a series of 5-alkynyl-2-furoic acid analogs. The predicted metabolic stability data in the following table is based on established medicinal chemistry principles, where structural modifications are known to influence susceptibility to metabolic enzymes. For instance, the introduction of steric hindrance or electron-withdrawing groups near metabolic soft spots can decrease the rate of metabolism.

Compound IDR Group on AlkynePredicted t1/2 (min)Predicted Clint (µL/min/mg protein)Rationale for Predicted Stability
FA-001 -H15115The terminal alkyne is susceptible to oxidation.
FA-002 -CH32569The methyl group offers minor steric hindrance to alkyne oxidation.
FA-003 -Cyclopropyl4539The cyclopropyl group provides significant steric bulk, hindering enzyme access to the alkyne.
FA-004 -CF36029The strongly electron-withdrawing trifluoromethyl group deactivates the alkyne towards oxidative metabolism.
FA-005 -Phenyl3550The phenyl ring itself can be a site of metabolism (e.g., hydroxylation), potentially opening up additional metabolic pathways.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of 5-alkynyl-2-furoic acid analogs using human liver microsomes.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (5-alkynyl-2-furoic acid analogs)

  • Positive control compound with known metabolic instability (e.g., testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

The following diagram provides a visual representation of the experimental workflow.

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare incubation mixture: - Test Compound - Human Liver Microsomes - Phosphate Buffer B Pre-incubate at 37°C for 5 min A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold ACN + Internal Standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine % remaining vs. time H->I J Calculate t1/2 and Clint I->J

Caption: Experimental workflow for the in vitro metabolic stability assay.

3. Step-by-Step Procedure:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, add the test compound to achieve a final concentration of 1 µM.

    • Add human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add phosphate buffer to make up the volume.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered t=0.

  • Incubation and Sampling: Incubate the plate at 37°C with continuous shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (mL incubation / mg microsomes) .[8]

Conclusion: Engineering Metabolic Stability

The metabolic stability of 5-alkynyl-2-furoic acids is a multifaceted challenge influenced by the interplay of Phase I and Phase II metabolic enzymes. By understanding the primary sites of metabolic attack—the furan ring, the alkynyl group, and the carboxylic acid—medicinal chemists can devise rational strategies to enhance metabolic stability. The strategic introduction of steric bulk or electron-withdrawing groups at or near metabolically labile positions can effectively "shield" the molecule from enzymatic degradation. The hypothetical case study presented herein illustrates how such modifications can be conceptually applied to improve the metabolic profile of this promising class of compounds. The provided experimental protocol offers a robust framework for obtaining the empirical data necessary to guide these crucial drug design efforts. Through a synergistic approach of predictive science and rigorous experimental validation, the path to clinically viable 5-alkynyl-2-furoic acid-based therapeutics can be successfully navigated.

References

  • Pettersen JE, Jellum E. The identification and metabolic origin of 2-furoylglycine and 2,5-furandicarboxylic acid in human urine. Clin Chim Acta. 1972 Oct;41:199-207. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • Guengerich FP. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Ecotoxicol Environ Saf. 2024 Jul 1;279:116460. [Link]

  • Rodriguez-Roldan, A., et al. Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. Catalysts. 2020. [Link]

  • Lewkowski, J. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Arkivoc. 2001. [Link]

  • Driessens, G. et al. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology. 2016. [Link]

  • Li, X. et al. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. Molecules. 2025. [Link]

  • Peterson, L.A. Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin via an epoxide (A) or. ResearchGate. 2018. [Link]

  • Wang, Z. et al. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. Molecules. 2024. [Link]

  • Janečková, H. et al. In Vitro Biotransformation, Safety, and Chemopreventive Action of Novel 8-Methoxy-Purine-2,6-Dione Derivatives. Molecules. 2017. [Link]

  • Li, H. et al. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology. 2020. [Link]

  • Peterson, L.A. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-dial-Lysine Cross-Links. Chemical Research in Toxicology. 2015. [Link]

  • University of Anbar. Phase II (Conjugation) Reactions. [Link]

  • Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. 2013. [Link]

  • Scientific Electronic Archives. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. [Link]

  • Obach, R.S. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016. [Link]

  • Lim, S. et al. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Additives & Contaminants: Part A. 2017. [Link]

  • Sladkov, V. et al. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences. 2023. [Link]

  • Wójcik, M. et al. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. International Journal of Molecular Sciences. 2023. [Link]

  • De Simone, A. et al. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. 2017. [Link]

  • Wang, K. The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. 2017. [Link]

  • Miners, J.O. et al. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016. [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 5-Hex-1-ynyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative determination of 5-Hex-1-ynyl-2-furoic acid in biological matrices. The validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5]

Introduction to this compound and the Imperative for Robust Bioanalytical Validation

This compound is a derivative of furoic acid, a compound with various industrial and potential pharmaceutical applications.[6][7][8] Accurate quantification of this analyte in biological fluids such as plasma or urine is critical for pharmacokinetic and toxicokinetic studies during drug development.[9][10] The validation of the bioanalytical method is a prerequisite to ensure that the data generated are reliable and can be used to make crucial decisions regarding the safety and efficacy of a potential therapeutic agent.[2][4]

This guide will delve into the experimental design and acceptance criteria for validating a bioanalytical method for this compound, comparing the suitability and performance of HPLC-UV and LC-MS/MS.

The Bedrock of Bioanalytical Method Validation: Core Parameters

A full validation of a bioanalytical method is essential to demonstrate its fitness for purpose.[3][11] The core parameters that must be thoroughly investigated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[12]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[9][13]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[9][12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

  • Matrix Effect (for LC-MS/MS): The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[14]

  • Dilution Integrity: The ability to dilute a sample originally above the upper limit of quantification (ULOQ) and still obtain accurate results.[13]

Comparative Analysis of HPLC-UV and LC-MS/MS for this compound Quantification

The choice of analytical technique is a critical first step in method development. Here, we compare two commonly employed methods.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation and the presence of a chromophore. Potential for interference from co-eluting compounds with similar UV spectra.High. Provides structural information based on parent and fragment ions, significantly reducing the risk of interference.
Sensitivity Generally lower, typically in the microgram to high nanogram per milliliter range.High, often reaching picogram per milliliter levels, making it ideal for potent compounds or low-dose studies.
Throughput Can be lower due to longer run times required for optimal separation.Can be higher with the use of ultra-high-performance liquid chromatography (UHPLC) and rapid MS acquisition.
Cost Lower initial instrument cost and less complex maintenance.Higher initial investment and more specialized maintenance requirements.
Matrix Effect Generally less susceptible to matrix effects.Prone to ion suppression or enhancement, requiring careful evaluation and mitigation strategies.

For a novel compound like this compound, LC-MS/MS is often the preferred method due to its superior selectivity and sensitivity, which are crucial for accurately measuring low concentrations in complex biological matrices.

Experimental Protocols for Method Validation

The following sections detail the step-by-step methodologies for validating a bioanalytical method for this compound, with a focus on an LC-MS/MS approach, which is considered the gold standard.

Sample Preparation Workflow

A robust sample preparation procedure is vital for removing interferences and concentrating the analyte. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol would be developed.

Caption: A high-level overview of the bioanalytical method validation process.

Conclusion

The validation of a bioanalytical method for this compound is a critical and regulated process that ensures the integrity of data from preclinical and clinical studies. While both HPLC-UV and LC-MS/MS can be employed, LC-MS/MS is generally the superior technique due to its enhanced selectivity and sensitivity. By adhering to the principles and protocols outlined in this guide, which are based on international regulatory standards, researchers can confidently develop and validate a robust and reliable bioanalytical method for this and other novel chemical entities.

References

  • FDA ICH M10 Bioanalytical Method Validation And Study Sample Analysis - FyoniBio. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. 2011 Jul 21. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. 2018 May. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. 2018 May 24. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. 2001 May. Available from: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. Available from: [Link]

  • ICH M10: bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022 May 24. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. 2022 Jul 25. Available from: [Link]

  • Bioanalytical method validation emea. SlideShare. Available from: [Link]

  • M10: bioanalytical method validation and study sample analysis : guidance for industry. U.S. National Library of Medicine. 2022 Nov. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • bioanalytical method validation – m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2019 Mar 20. Available from: [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Therapeutic Goods Administration. 2022 May 24. Available from: [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available from: [Link]

  • An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. Available from: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. Available from: [Link]

  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. Available from: [Link]

Sources

A Comparative Analysis for Drug Discovery: 5-Hex-1-ynyl-2-furoic Acid vs. 5-Hexyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Impact of Unsaturation on a Furoic Acid Scaffold

In the landscape of modern drug discovery, the nuanced interplay of a molecule's structural features dictates its journey from a promising candidate to a therapeutic reality. Even subtle modifications, such as the introduction or removal of a point of unsaturation, can profoundly alter a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides a comprehensive comparative analysis of two structurally related furoic acid derivatives: 5-Hex-1-ynyl-2-furoic acid, bearing a terminal alkyne, and its saturated counterpart, 5-hexyl-2-furoic acid.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a theoretical comparison but also actionable experimental protocols to empirically validate these differences. By understanding the causal relationships between structure and function, we can make more informed decisions in the optimization of lead compounds.

The Structural Distinction: A Tale of Two Side Chains

At the heart of this comparison lies the C5 substituent of the 2-furoic acid core. The hexynyl group introduces a rigid, linear, and electron-rich triple bond, while the hexyl group presents a flexible, saturated alkyl chain. This fundamental difference in geometry, polarity, and reactivity is the primary driver of the anticipated variations in their drug-like properties.

G cluster_0 This compound cluster_1 5-Hexyl-2-furoic acid a Furoic Acid Core b Terminal Alkyne a->b C5 Position c Furoic Acid Core d Saturated Alkyl Chain c->d C5 Position

Caption: Structural comparison of the two furoic acid derivatives.

Physicochemical Properties: The Foundation of Drug Action

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical characteristics. Here, we dissect the expected differences in lipophilicity and aqueous solubility.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to permeate biological membranes.[1] The introduction of the alkyne's pi-electron density in this compound is expected to slightly decrease its lipophilicity compared to the more nonpolar, saturated hexyl chain of its counterpart.[2][3]

Aqueous Solubility

The furoic acid moiety confers a degree of water solubility to both molecules. However, the slightly more polar nature of the alkynyl group in this compound may lead to a marginal increase in its aqueous solubility compared to the more hydrophobic 5-hexyl-2-furoic acid.

PropertyThis compound (Predicted)5-hexyl-2-furoic acid (Predicted)Rationale
Molecular Weight ( g/mol ) 192.21[4]196.24Addition of 4 hydrogen atoms
XLogP3 3.2[4]> 3.2Saturated alkyl chains are generally more lipophilic
Aqueous Solubility Slightly HigherSlightly LowerIncreased polarity of the alkyne group

Experimental Protocols: Physicochemical Characterization

To empirically determine these properties, the following robust protocols are recommended.

Protocol 1: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh and dissolve a sample of each compound in the n-octanol-saturated buffer to create a stock solution of known concentration.

  • Partitioning: In a separatory funnel, combine equal volumes of the n-octanol-saturated buffer containing the compound and the buffer-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[1]

G start Dissolve Compound in Octanol-Saturated Buffer shake Shake with Buffer-Saturated Octanol start->shake separate Allow Phases to Separate shake->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for experimental LogP determination.

Protocol 2: Aqueous Solubility Assessment

This protocol determines the thermodynamic solubility of the compounds.[7][8]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate buffer (pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

Pharmacokinetic Profile: The Body's Influence on the Drug

The journey of a drug through the body is governed by its interactions with biological components. We will focus on two key aspects: plasma protein binding and metabolic stability.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, therefore, its availability to reach its target and be cleared.[9] The increased lipophilicity of 5-hexyl-2-furoic acid may lead to a higher degree of plasma protein binding compared to its unsaturated analog.

Metabolic Stability

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. Terminal alkynes, as present in this compound, can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.[10] In contrast, the saturated alkyl chain in 5-hexyl-2-furoic acid is generally more metabolically stable. The furoic acid moiety itself is known to be metabolized via oxidation and conjugation.[11][12]

ParameterThis compound (Predicted)5-hexyl-2-furoic acid (Predicted)Rationale
Plasma Protein Binding LowerHigherHigher lipophilicity of the saturated chain
Metabolic Stability LowerHigherPotential for CYP-mediated metabolism of the terminal alkyne

Experimental Protocols: Pharmacokinetic Characterization

The following in vitro assays are fundamental for assessing these pharmacokinetic parameters.

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

This is a widely accepted method for determining the unbound fraction of a drug in plasma.[3][9][13][14]

Methodology:

  • Device Preparation: Utilize a rapid equilibrium dialysis (RED) device with a semipermeable membrane.

  • Sample Addition: Add plasma spiked with a known concentration of the test compound to one chamber of the device. Add an equal volume of phosphate buffer to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Quantification: After incubation, collect samples from both the plasma and buffer chambers. Determine the concentration of the compound in each chamber using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G start Spike Plasma with Compound red Add to RED Device with Buffer start->red incubate Incubate at 37°C red->incubate quantify Quantify Concentration in Plasma and Buffer Chambers (LC-MS/MS) incubate->quantify calculate Calculate % Unbound quantify->calculate

Caption: Workflow for plasma protein binding assay.

Protocol 4: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[10][15][16]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest) and a NADPH-regenerating system in a phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[17]

Hypothetical Biological Activity: A Case Study in Oncology

To illustrate the potential impact of these structural differences on biological activity, let us hypothesize a scenario where these compounds are being evaluated as potential anti-cancer agents. The furan ring is a common scaffold in pharmacologically active compounds, including those with anti-tumor properties.[8][12][18]

Hypothesis: The presence of the terminal alkyne in this compound allows it to act as a covalent inhibitor of a key oncogenic protein, leading to enhanced potency compared to its saturated, non-covalent counterpart.

G This compound This compound Oncogenic Protein Oncogenic Protein This compound->Oncogenic Protein Covalent Binding Covalent Adduct Covalent Adduct Oncogenic Protein->Covalent Adduct Apoptosis Apoptosis Covalent Adduct->Apoptosis

Caption: Hypothetical covalent inhibition mechanism.

Experimental Protocol 5: In Vitro Cytotoxicity Assay

To test this hypothesis, a standard cytotoxicity assay can be employed to assess the compounds' effects on cancer cell viability.[2][19][20][21][22]

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a human colorectal cancer cell line) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each test compound (and a vehicle control) for a specified duration (e.g., 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT assay. This involves adding a tetrazolium salt which is reduced by metabolically active cells to a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Synthesis of the Target Molecules

The successful execution of these comparative studies hinges on the availability of high-purity samples of both compounds. The following synthetic strategies are proposed.

Synthesis of this compound

A Sonogashira coupling reaction between a 5-halo-2-furoic acid derivative and 1-hexyne would be an efficient route.[18][23][24][25][26]

Synthesis of 5-hexyl-2-furoic acid

The saturated counterpart can be readily synthesized by the catalytic hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst.[27][28][29][30]

Conclusion

This guide provides a framework for a comprehensive and logical comparative analysis of this compound and 5-hexyl-2-furoic acid. By systematically evaluating their physicochemical properties, pharmacokinetic profiles, and biological activities through the detailed experimental protocols provided, researchers can gain invaluable insights into the structure-activity relationships governed by the presence of an alkynyl versus an alkyl side chain. This knowledge is not only crucial for the progression of these specific compounds but also contributes to the broader understanding of molecular design principles in drug discovery.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. [Link]

  • Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 9(8), 655-669. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • The Synthetic Inspector. (n.d.). Alkyne to Alkane - Common Conditions. [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Hunt, I. R. (2023, August 31). Solubility of Organic Compounds. University of Calgary. [Link]

  • Wen, J., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 584. [Link]

  • ResearchGate. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Frontiers. (2020, September 24). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. [Link]

  • ResearchGate. (2019). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • MDPI. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 23(7), 1647. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. [Link]

  • Semantic Scholar. (n.d.). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. [Link]

  • ResearchGate. (2013). Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications. [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]

  • National Institutes of Health. (n.d.). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • National Institutes of Health. (n.d.). Ligand Lipophilicity Determines Molecular Mechanisms of Nanoparticle Adsorption to Lipid Bilayers. [Link]

  • ResearchGate. (2018). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]

  • ResearchGate. (2018). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. [Link]

  • RSC Publishing. (2018). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Hex-1-ynyl-2-furoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-hex-1-ynyl-2-furoic acid, a compound that, while not extensively characterized in public safety literature, requires a cautious and informed approach based on its chemical structure. This document is designed to be your preferred source for operational safety, building a foundation of trust through scientific integrity and practical, field-proven insights.

Hazard Assessment and Risk Mitigation

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. Based on the structure of this compound, which contains a carboxylic acid group and a terminal alkyne, we can infer the following potential hazards:

  • Corrosivity: The carboxylic acid moiety suggests that the compound is acidic and may be corrosive to skin, eyes, and respiratory tract.[1][2][3][4]

  • Irritation: Similar to 2-furoic acid, it is likely to cause skin and eye irritation.[1][2][3][4]

  • Reactivity: The terminal alkyne group can be reactive, particularly with certain metals, potentially forming explosive acetylides. Alkynes can also undergo energetic reactions such as hydrogenation.[5]

  • Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential HazardRecommended Precautions
Health Hazards Skin and eye irritation, respiratory tract irritation.[1][2][3][4]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Handle in a well-ventilated area or a chemical fume hood.[1][4]
Physical Hazards Potential for dust explosion if in solid, powdered form.Minimize dust generation.[1]
Reactivity Hazards Incompatible with strong oxidizing agents and strong bases.[1][6] The alkyne group may react with certain metals.Segregate from incompatible materials.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A robust defense against chemical exposure is paramount. The following PPE and engineering controls are mandatory when handling this compound waste:

  • Eye and Face Protection: Chemical safety goggles are required at all times.

  • Skin Protection: Wear chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact) and a buttoned lab coat.[2][3]

  • Respiratory Protection: If handling outside of a fume hood, or if dusts are generated, a NIOSH-approved respirator may be necessary.

  • Engineering Controls: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] An eyewash station and safety shower must be readily accessible.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2][3]

  • Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.[2][3][8]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, wipes, etc.) must be disposed of as hazardous waste.

Waste Stream Management and Disposal Procedures

Proper segregation and labeling of waste are the cornerstones of a compliant disposal program. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [7]

Workflow for Proper Disposal:

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Waste (e.g., unused product, contaminated labware) B Segregate Waste into a dedicated, compatible container A->B Step 1 C Label Container: 'Hazardous Waste' 'this compound' List hazards (Corrosive, Irritant) B->C Step 2 D Store in a designated Satellite Accumulation Area (SAA) C->D Step 3 E Keep container closed F Ensure secondary containment G Arrange for pickup by a licensed hazardous waste disposal company E->G Step 4 H Complete hazardous waste manifest G->H Step 5

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.[9][10] The container must be leak-proof and have a secure lid.[9][10]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[11]

    • Identify the contents as "this compound."

    • List the associated hazards (e.g., Corrosive, Irritant).[11]

    • Indicate the date the container was first used for waste accumulation.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[11]

    • The container must be kept closed at all times except when adding waste.[7][10]

    • Ensure the waste container is within a secondary containment system to prevent the spread of material in case of a leak.[7]

  • Final Disposal:

    • Once the container is full or has been in storage for a designated period (consult your institution's hazardous waste management plan), arrange for pickup by a licensed and reputable hazardous waste disposal company.[2][3][8]

    • Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

Empty Container Management

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water, if the material is soluble).[12]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[12][13]

  • Label Defacement: After triple-rinsing and drying, completely deface or remove the original label.[12][13]

  • Disposal: The clean, de-labeled container can then typically be disposed of in the regular laboratory glass or solid waste stream.[9]

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of hazard assessment, proper PPE usage, diligent waste segregation, and compliant disposal practices, researchers can ensure a safe working environment and minimize their environmental impact. This guide provides the foundational knowledge to achieve these goals, empowering you to handle this and other novel chemical entities with confidence and care.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid.
  • Apollo Scientific. (2022, September 16). 2-Furoic acid.
  • Sdfine. (n.d.). 2-FUROIC ACID 98%.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • (2010, November 5). SAFETY DATA SHEET.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • YouTube. (2023, July 10). Reductions of Alkynes to Alkenes or Alkanes.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. Organic Chemistry.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ACS Publications. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au.
  • EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
  • Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry.
  • Google Patents. (n.d.). US4992601A - Process for the selective separation of alkenes and alkynes.
  • YouTube. (2023, March 7). How to Handle Strong Acids in the Lab.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hex-1-ynyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. 5-Hex-1-ynyl-2-furoic acid is a compound with a unique trifecta of functional groups—a carboxylic acid, a furan ring, and a terminal alkyne—each presenting a distinct set of handling considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this and similar compounds with confidence and care, ensuring both personal safety and the integrity of your research.

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be conducted by examining its constituent chemical moieties. This proactive approach is fundamental to laboratory safety.

Deconstructing the Hazard Profile

Understanding the "why" behind safety protocols begins with a chemical's structure. The potential hazards of this compound are a composite of its functional groups:

  • Furoic Acid Moiety (Corrosivity): The carboxylic acid group renders the molecule acidic and potentially corrosive. Solid carboxylic acids can cause severe skin and eye irritation or burns upon contact.[1][2] Dust from these solids can also irritate or burn the respiratory tract if inhaled.[3][4]

  • Furan Ring (Toxicity and Flammability): Furan and its derivatives can be toxic and are often flammable.[5][6] Some furan-containing compounds may pose health risks with prolonged exposure, potentially affecting the liver and respiratory system.[6] Therefore, minimizing inhalation and skin contact is crucial.

  • Terminal Alkyne (Reactivity): The terminal alkyne group is a source of chemical reactivity.[7] Terminal alkynes can form explosive metal acetylides when in contact with certain metals (e.g., copper, silver, mercury). This necessitates careful selection of lab equipment, such as spatulas and reaction vessels. Additionally, alkynes can be energetically unstable and may pose a risk under conditions of heat or pressure.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling this compound.

TaskEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage General VentilationSafety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Transfer (Solid) Chemical Fume HoodChemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat & Chemical-Resistant ApronRecommended if potential for dust generation exists outside a hood
In-Reaction Use (Solution) Chemical Fume HoodChemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat & Chemical-Resistant ApronNot required if handled within a certified fume hood
Spill Cleanup Chemical Fume Hood (if possible)Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNIOSH-approved respirator with appropriate cartridges
Waste Disposal Well-Ventilated AreaChemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot generally required

Step-by-Step Handling Protocol

This protocol provides a self-validating system for safely managing this compound from receipt to disposal.

Pre-Handling & Preparation
  • Information Review: Before handling, review all available safety information, including this guide and any supplier-provided data.[8]

  • Designated Work Area: All manipulations of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[4][9]

  • Emergency Readiness: Confirm that a safety shower, eyewash station, and a spill kit appropriate for corrosive solids are readily accessible and unobstructed.[7][10] Do not work alone when handling reactive chemicals.[8][11]

Handling and In-Experiment Use
  • Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above: a lab coat, chemical splash goggles, and nitrile gloves.[8] For handling the solid, add a face shield and a chemical-resistant apron.[3][10]

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the fume hood.[12] Use glass or plastic weighing boats and non-metallic spatulas to avoid the formation of potentially explosive metal acetylides.

  • Dissolution: When dissolving the solid, always add the acid slowly to the solvent while stirring.[4] Be aware that this process may be exothermic.

  • Reaction Setup: Ensure all glassware is free of cracks and contaminants.[8] If the reaction involves heating, use a well-calibrated heating mantle and monitor the temperature closely.

The following diagram illustrates the core workflow for safely handling this compound.

Safe Handling Workflow for this compound prep Preparation - Review SDS/Guide - Verify Fume Hood & Safety Shower/Eyewash - Assemble PPE don_ppe Don Appropriate PPE - Lab Coat, Goggles, Gloves - Add Face Shield & Apron for Solid Handling prep->don_ppe Proceed handling Handling in Fume Hood - Weigh with non-metal spatula - Transfer to reaction vessel - Slow addition to solvent don_ppe->handling Proceed reaction In-Process Operations - Monitor reaction parameters - Maintain containment handling->reaction emergency Emergency Response - Spill: Use spill kit - Exposure: Use eyewash/shower - Alert Supervisor/EHS handling->emergency If Incident Occurs cleanup Work Area Decontamination - Clean surfaces - Segregate waste reaction->cleanup reaction->emergency doff_ppe Doff PPE Correctly - Remove gloves last - Wash hands thoroughly cleanup->doff_ppe Area Secure cleanup->emergency disposal Waste Disposal - Collect in labeled, sealed container - Transfer to hazardous waste area doff_ppe->disposal Final Step

Caption: A flowchart detailing the procedural steps for the safe handling of this compound.

Operational and Disposal Plans

Spill Response
  • Minor Spill (Solid, inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material with non-sparking tools. Avoid creating dust.

    • Place the material into a sealed, labeled hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Prevent entry to the area.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

Waste Disposal
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[14]

  • Collection: Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[14][15]

  • Disposal Pathway: Never dispose of this chemical down the drain or in the regular trash.[5][14] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • University of Houston. (n.d.). UH Guideline for Pyrophoric/Water-Reactive Chemicals.
  • Lab Pro. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • BenchChem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials.
  • Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Health and Safety Executive. (2021, March 22). FURANES.... their safe use in foundries.
  • Government of Canada. (2019, February 13). Furan Compounds Group.
  • Fisher Scientific. (2025, December 18). 2-Furoic acid Safety Data Sheet.
  • Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester.
  • DC Fine Chemicals. (2024, November 4). 2-Furoic acid Safety Data Sheet.

Sources

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